AP219
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
9-carboxynonyl(triphenyl)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33O2P/c29-28(30)23-15-4-2-1-3-5-16-24-31(25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27/h6-14,17-22H,1-5,15-16,23-24H2/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOZXZVXPXRBBF-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O2P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AP21967: A Technical Guide to a Key Chemical Inducer of Dimerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP21967 is a synthetic, cell-permeable small molecule that functions as a chemical inducer of dimerization (CID). A derivative of rapamycin, AP21967 has been engineered to possess a "bump" that prevents it from binding to the wild-type FKBP-rapamycin binding (FRB) domain of mTOR, thus mitigating the immunosuppressive effects associated with rapamycin. Instead, it selectively binds to proteins engineered to contain specific dimerization domains, such as DmrA and DmrC, or the human FK506-binding protein (FKBP) and a mutated version of the FRB domain (e.g., T2098L). This targeted binding induces the heterodimerization of the tagged proteins, enabling precise control over a wide range of cellular processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of AP21967, complete with experimental protocols and pathway diagrams to facilitate its use in research and drug development.
Chemical Structure and Properties
AP21967, also known as A/C Heterodimerizer, is a crucial tool in chemical genetics and synthetic biology.[1] Its ability to induce protein dimerization offers researchers a method to conditionally control protein function, localization, and signaling pathway activation.
Chemical Structure:
The precise chemical structure of AP21967 is that of a rapamycin analog. It is systematically named C16-(S)-7-methylindolerapamycin.
Chemical and Physical Properties:
A summary of the key quantitative data for AP21967 is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C59H88N2O12 | PubChem |
| Molecular Weight | 1017.3 g/mol | PubChem |
| Appearance | White to off-white solid | Vendor Information |
| Solubility | Soluble in DMSO and ethanol | Vendor Information |
| Storage | Store at -20°C | Vendor Information |
Mechanism of Action: Induced Dimerization
AP21967 functions by bridging two engineered protein domains, thereby inducing their dimerization. This mechanism is central to its application in controlling cellular events.
dot
Figure 1: Mechanism of AP21967-induced heterodimerization.
The most common system utilizing AP21967 involves the FKBP and a mutated FRB domain. In this system, a protein of interest is fused to FKBP, and another protein or a signaling domain is fused to a mutated FRB domain (FRB*). The mutation in the FRB domain creates a "hole" that accommodates the "bump" on AP21967, allowing for high-affinity binding. In the absence of AP21967, the two fusion proteins remain separate. Upon addition of AP21967, it binds to both FKBP and the mutated FRB, bringing the two fusion proteins into close proximity and effectively activating the desired cellular event. A similar principle applies to the DmrA and DmrC dimerization domains.
Signaling Pathways Modulated by AP21967
The versatility of AP21967 allows for the conditional activation of a multitude of signaling pathways. By fusing key signaling proteins to the dimerization domains, researchers can control pathways involved in cell growth, proliferation, apoptosis, and gene expression.
dot
Figure 2: Generalized signaling pathway activated by AP21967.
A prominent example is the controlled activation of receptor tyrosine kinases (RTKs). By fusing the intracellular signaling domains of an RTK to FKBP and FRB*, the addition of AP21967 can induce their dimerization and subsequent autophosphorylation, initiating downstream signaling cascades such as the PI3K/AKT and MAPK pathways.
Experimental Protocols
The following are generalized protocols for the use of AP21967 in both in vitro and in vivo settings. It is recommended to optimize concentrations and incubation times for specific experimental systems.
In Vitro Protocol: Chemical-Induced Dimerization in Cell Culture
This protocol outlines the steps for inducing protein dimerization in cultured mammalian cells.
Materials:
-
Mammalian cells expressing the FKBP and FRB* fusion constructs
-
Complete cell culture medium
-
AP21967 stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Appropriate reagents for downstream analysis (e.g., lysis buffer, antibodies)
Procedure:
-
Cell Seeding: Plate the cells at a desired density in a suitable culture vessel and allow them to adhere overnight.
-
Preparation of AP21967 Working Solution: Dilute the AP21967 stock solution in complete cell culture medium to the desired final concentration. A typical starting concentration range is 0.05 nM to 500 nM.[1] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific system.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the AP21967 working solution.
-
Incubation: Incubate the cells for the desired period. The time required for a response will vary depending on the specific cellular process being investigated.
-
Downstream Analysis: Following incubation, wash the cells with PBS and proceed with the desired analysis, such as western blotting to detect protein phosphorylation, immunoprecipitation to confirm dimerization, or microscopy to observe changes in protein localization.
dot
References
Understanding Chemically Induced Dimerization with AP21967: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemically induced dimerization (CID) is a powerful technology that offers precise temporal and spatial control over cellular processes. By using a small, cell-permeable molecule to induce the association of two proteins that would not otherwise interact, researchers can manipulate a wide array of cellular functions, from signal transduction and gene expression to protein localization and enzyme activity. This guide provides a comprehensive technical overview of a widely used CID system based on the synthetic dimerizer AP21967, the FK506-binding protein (FKBP), and a mutant form of the FKBP-rapamycin binding (FRB) domain of mTOR.
AP21967 is a synthetic analog of rapamycin designed to specifically induce the heterodimerization of proteins fused to FKBP and a mutated FRB domain, commonly the T2098L mutant (FRBT2098L).[1][2] A key advantage of AP21967 over rapamycin is its significantly reduced affinity for the endogenous mTOR kinase, thereby minimizing off-target effects and cellular toxicity.[3] This specificity makes the AP21967 system a robust and reliable tool for a multitude of applications in basic research and drug development.[4]
This guide will delve into the core principles of AP21967-mediated CID, present key quantitative data, provide detailed experimental protocols for its implementation, and illustrate relevant signaling pathways and workflows using diagrams.
Core Principles of AP21967-Induced Dimerization
The AP21967-based CID system relies on three components:
-
FKBP (FK506-Binding Protein): A ubiquitously expressed cellular protein that binds to rapamycin and its analogs. In the context of CID, a protein of interest (Protein A) is genetically fused to FKBP.
-
FRBT2098L (mutant FKBP-Rapamycin Binding domain): A mutated version of the FRB domain of mTOR. The T2098L mutation creates a "hole" in the binding pocket, which is accommodated by a corresponding "bump" on the AP21967 molecule, ensuring specific binding while preventing interaction with wild-type FRB.[3] A second protein of interest (Protein B) is fused to this mutant FRB domain.
-
AP21967: A cell-permeable synthetic ligand that acts as a molecular bridge, binding simultaneously to FKBP and FRBT2098L to form a stable ternary complex.[1]
In the absence of AP21967, the two fusion proteins, Protein A-FKBP and Protein B-FRBT2098L, remain separate and inactive. Upon addition of AP21967, it diffuses across the cell membrane and binds to both FKBP and FRBT2098L, bringing the two fusion proteins into close proximity and thereby activating the desired cellular event.
Quantitative Data
The following tables summarize key quantitative parameters associated with the AP21967 CID system.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | ||
| Rapamycin to FKBP-FRBT2098L complex | 0.3 - 0.6 nM | [5] |
| Effective Concentrations | ||
| In Vitro | 0.05 - 500 nM | [6] |
| In Vivo (mice) | up to 30 mg/kg | [6] |
| Kinetics | ||
| Rate constant of AP21967-induced translocation | ~0.011 s-1 | [7] |
| Peak BMP2 levels post-injection (in vivo) | within 24 hours | [8] |
| Decline to undetectable levels (in vivo) | 8 - 10 days | [8] |
| Application | Cell Type | AP21967 Concentration | Observed Effect | Reference |
| Induction of Gene Expression | Fibroblasts (in vivo) | 1 mg/kg (alternate days) | Ectopic bone formation | [8] |
| T-cell Proliferation | Primary human CD4+ T cells | 100 nM | Dose-dependent cellular expansion | [1] |
| Induction of c-kit Signaling | Ba/F3 cells | up to 500 nM | AP21967-dependent proliferation | [9] |
| Inhibition of Cell Proliferation | IGROV-1 cells | up to 10 µM | 33% reduction in cell proliferation | [10] |
Experimental Protocols
General Cell Culture and AP21967 Treatment
This protocol provides a general guideline for treating adherent mammalian cells with AP21967 to induce dimerization.
Materials:
-
Mammalian cell line co-expressing FKBP and FRBT2098L fusion proteins.
-
Complete cell culture medium.
-
AP21967 stock solution (e.g., 1 mM in ethanol or DMSO).
-
Phosphate-buffered saline (PBS).
-
6-well tissue culture plates.
Procedure:
-
Cell Seeding: Plate the cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. For HEK293T cells, this is typically around 2 x 106 cells per well.[11]
-
Cell Growth: Culture the cells overnight in a 37°C incubator with 5% CO2.
-
Preparation of AP21967 Working Solution: Dilute the AP21967 stock solution in complete cell culture medium to the desired final concentration (e.g., 100 nM). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.[10]
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of AP21967. For control wells, use medium with the same concentration of the vehicle (ethanol or DMSO).
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific downstream application being studied. For signaling events, this can be as short as a few minutes, while for gene expression or proliferation assays, it may be several hours to days.[9]
-
Analysis: After incubation, proceed with the desired downstream analysis, such as cell lysis for Western blotting, fixation for immunofluorescence, or cell counting for proliferation assays.
In Vivo Administration of AP21967 in Mice
This protocol is a general guideline for the intraperitoneal (i.p.) injection of AP21967 in mice to induce dimerization in a syngeneic tumor model.
Materials:
-
Mice bearing tumors derived from cells expressing the FKBP/FRBT2098L system.
-
AP21967.
-
Vehicle solution (e.g., a mixture of N,N-dimethylacetamide, polyoxyethylene glycol, and water).[8]
-
Sterile syringes and needles.
Procedure:
-
Preparation of AP21967 Dosing Solution: Dissolve AP21967 in the vehicle to the desired concentration (e.g., 1 mg/kg). The final volume for injection should be appropriate for the size of the mouse (typically 100-200 µL).
-
Animal Handling: Handle the mice according to approved animal care and use protocols.
-
Injection: Administer the AP21967 solution via intraperitoneal injection. For long-term studies, injections can be repeated as needed (e.g., every other day).[8]
-
Monitoring: Monitor the animals for any adverse effects and for the desired biological outcome (e.g., tumor growth inhibition, reporter gene expression).
-
Tissue Collection and Analysis: At the end of the experiment, euthanize the animals and collect tissues for further analysis (e.g., histology, Western blotting, or measurement of reporter gene activity).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iDimerize systems citations [takarabio.com]
- 5. rcsb.org [rcsb.org]
- 6. Ligands for chemically induced dimerization (CID) [takarabio.com]
- 7. An inducible translocation strategy to rapidly activate and inhibit small GTPase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of a stringent dimerizer-regulated gene expression system for controlled BMP2 delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the AP21967 Principle of Protein Dimerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the AP21967-mediated protein dimerization system, a powerful tool for inducing and controlling protein-protein interactions in living cells and organisms. AP21967 is a synthetic, cell-permeable ligand that rapidly and reversibly triggers the heterodimerization of proteins engineered to contain specific dimerization domains.
Core Principle of AP21967-Induced Dimerization
The AP21967 system is a chemically induced dimerization (CID) technology that relies on the high-affinity interaction between the FK506-binding protein (FKBP) and the FKBP-rapamycin binding (FRB) domain of the mTOR kinase. AP21967 is a rationally designed analog of rapamycin that has been modified to prevent it from binding to the endogenous mTOR kinase, thereby avoiding off-target effects and immunosuppression.[1] This specificity is achieved through a "bump-and-hole" strategy, where a bulky substituent on AP21967 (the "bump") prevents its binding to the wild-type FRB domain, while a corresponding mutation in the engineered FRB domain (the "hole"), typically a T2098L mutation, accommodates this substituent.[1]
The principle involves fusing the protein of interest "A" to an FKBP variant and the protein of interest "B" to the mutated FRB domain (FRB T2098L). In the absence of AP21967, proteins A and B remain separate. Upon addition of AP21967, the ligand bridges the FKBP and FRB T2098L domains, inducing the dimerization of proteins A and B.[2] This dimerization can be used to trigger a variety of cellular events, such as the activation of signaling pathways, the reconstitution of enzyme activity, or the regulation of gene expression.[3][4]
An alternative system utilizes the DmrA (an FKBP variant) and DmrC (an FRB variant) domains, which are also brought together by the A/C Heterodimerizer, a ligand identical to AP21967.[3][5][6][7]
Mechanism of AP21967-Induced Heterodimerization
Caption: Schematic of AP21967-induced protein heterodimerization.
Quantitative Data
| Parameter | Value | System | Reference |
| Binding Affinity (Kd) | |||
| Rapamycin to FRB | 26 ± 0.8 µM | In vitro | [5] |
| FKBP12-Rapamycin complex to FRB | 12 ± 0.8 nM | In vitro | [5] |
| In Vitro Concentration Range | |||
| AP21967 (A/C Heterodimerizer) | 0.05 nM – 500 nM | General in vitro use | [6] |
| In Vivo Dosage | |||
| AP21967 (A/C Heterodimerizer) in mice | Up to 30 mg/kg | In vivo studies | [6] |
| Rapamycin (for comparison) in mice | 1.5 - 8 mg/kg (IP) | In vivo studies | [8] |
| Cell Line | AP21967 Concentration | Effect | Reference |
| IGROV-1 | Up to 1000 ng/mL | 33% reduction in cell proliferation | |
| NIH3T3 | Up to 1000 ng/mL | 22% reduction in cell proliferation | |
| Engineered CD4+ T cells | 100 nM | Robust enrichment and expansion | [9] |
Experimental Protocols
I. AP21967-Inducible Cell Proliferation Assay
This protocol describes how to assess the effect of AP21967-induced dimerization on cell proliferation, for instance, by dimerizing a chimeric receptor that activates a mitogenic signaling pathway.
Materials:
-
Mammalian cell line (e.g., Ba/F3) dependent on a cytokine for proliferation.
-
Expression vectors for Protein A-FKBP and Protein B-FRB(T2098L) fusions.
-
AP21967 (A/C Heterodimerizer).
-
Cell culture medium and supplements.
-
Reagents for cell viability/proliferation assay (e.g., MTT, CellTiter-Glo®).
-
Phosphate-buffered saline (PBS).
-
Fetal bovine serum (FBS).
Procedure:
-
Cell Line Transduction: Co-transduce the target cell line with the expression vectors for the two fusion proteins. Select for stable expression if required.
-
Cell Seeding: Wash the cells to remove any residual growth factors and resuspend in a medium without the survival cytokine. Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/mL.[2]
-
AP21967 Stimulation: Add AP21967 to the wells at various concentrations (e.g., 0.1 nM to 100 nM). Include a vehicle-only control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 2 to 6 days, depending on the cell line's doubling time.[2]
-
Proliferation Assessment: At the end of the incubation period, measure cell viability and proliferation using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability/proliferation signal against the concentration of AP21967 to generate a dose-response curve.
Workflow for AP21967-Inducible Cell Proliferation Assay
Caption: Workflow for an AP21967-inducible cell proliferation assay.
II. AP21967-Inducible Gene Expression using a Luciferase Reporter
This protocol outlines a method to quantify the activity of a transcription factor that is activated upon dimerization induced by AP21967.
Materials:
-
Mammalian cell line (e.g., HEK293).
-
Expression vector for a DNA-binding domain fused to FKBP (DBD-FKBP).
-
Expression vector for a transcriptional activation domain fused to FRB(T2098L) (AD-FRB(T2098L)).
-
Reporter plasmid containing a luciferase gene downstream of a promoter with binding sites for the DBD.
-
Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
AP21967.
-
Transfection reagent.
-
Dual-luciferase reporter assay system.
Procedure:
-
Cell Transfection: Co-transfect the host cell line with the DBD-FKBP, AD-FRB(T2098L), luciferase reporter, and normalization control plasmids.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
AP21967 Induction: Add AP21967 at various concentrations to the cell culture medium. Include a vehicle-only control.
-
Incubation: Incubate the cells for 16-24 hours to allow for gene expression.
-
Cell Lysis: Lyse the cells using the buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the AP21967 concentration to determine the dose-response relationship.[10]
Workflow for AP21967-Inducible Luciferase Reporter Assay
Caption: Workflow for an AP21967-inducible luciferase reporter assay.
Signaling Pathway Visualizations
The AP21967 system is a versatile tool for dissecting complex signaling pathways by allowing for the acute and specific activation of chosen pathway components.
Inducible Activation of the Ras/Raf/MEK/ERK Pathway
This diagram illustrates how AP21967 can be used to artificially activate the MAPK/ERK signaling cascade by inducing the dimerization of a membrane-targeted Raf kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iDimerize Inducible Heterodimer System [takarabio.com]
- 4. researchgate.net [researchgate.net]
- 5. A method for multiprotein assembly in cells reveals independent action of kinesins in complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligands for chemically induced dimerization (CID) [takarabio.com]
- 7. 다카라코리아바이오메디칼 [takara.co.kr]
- 8. benchchem.com [benchchem.com]
- 9. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of a stringent dimerizer-regulated gene expression system for controlled BMP2 delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
AP21967 vs. Rapamycin: A Technical Deep Dive for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between AP21967 and its parent compound, rapamycin, is critical for experimental design and interpretation. This guide provides an in-depth technical comparison, focusing on their core mechanisms, quantitative differences, and applications.
Rapamycin, a macrolide produced by Streptomyces hygroscopicus, is a well-established mTOR inhibitor with potent immunosuppressive and anti-proliferative properties.[1][2] AP21967 is a synthetic analog of rapamycin, developed as a chemical inducer of dimerization (CID), a powerful tool in chemical genetics and synthetic biology.[3][4] While structurally related, their intended functions and biological activities diverge significantly. This guide will dissect these differences, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: Inhibition vs. Induction
The fundamental difference between rapamycin and AP21967 lies in their primary molecular function. Rapamycin acts as an inhibitor of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase central to regulating cell growth, proliferation, and metabolism.[1][5] It achieves this by forming a high-affinity ternary complex with the FK506-binding protein (FKBP12) and the FKBP12-rapamycin-binding (FRB) domain of mTOR.[6][7] This complex formation allosterically inhibits mTOR complex 1 (mTORC1), and with chronic exposure, can also disrupt the assembly of mTOR complex 2 (mTORC2).[1][8]
AP21967, by contrast, is engineered to be a biologically "silent" dimerizer.[9] It is a "bumped" rapamycin analog, featuring a bulky substituent that sterically hinders its binding to the wild-type FRB domain of endogenous mTOR.[10] This modification dramatically reduces its mTOR inhibitory and immunosuppressive activity.[11] Its utility arises when used in concert with a reciprocally "holed" or mutated FRB domain (e.g., T2098L or a triple mutant K2095P/T2098L/W2101F).[9][12][13] In systems where a protein of interest is fused to this mutated FRB domain and another protein is fused to FKBP12, AP21967 can efficiently induce their heterodimerization without perturbing endogenous mTOR signaling.[14][15]
Quantitative Comparison
The following tables summarize the key quantitative differences between rapamycin and AP21967 based on available data.
| Parameter | Rapamycin | AP21967 | Reference(s) |
| Primary Function | mTOR Inhibitor | Chemical Inducer of Dimerization (CID) | [1][3] |
| Target | Endogenous mTOR (via FKBP12) | Engineered, mutated FRB domains (via FKBP12) | [10][16] |
| Binding Affinity (Kd) | |||
| FKBP12 | ~0.2 nM | Not explicitly stated, but binds FKBP12 | [6] |
| FRB (wild-type) | ~26 µM (alone); ~12 nM (with FKBP12) | Binds poorly to wild-type FRB | [6][10] |
| mTOR Inhibition (IC50) | ~0.1 nM | ~10 nM | [9] |
| Immunosuppressive Activity | High | Less than one-thousandth of rapamycin | [11] |
Signaling Pathways
The interaction of rapamycin and AP21967 with their respective targets initiates distinct signaling cascades.
Caption: Rapamycin-induced inhibition of the mTORC1 signaling pathway.
Caption: AP21967-induced heterodimerization of fusion proteins.
Experimental Protocols
mTOR Kinase Assay for IC50 Determination
This protocol is based on the methodology described for determining the inhibitory concentration of rapamycin and its analogs on mTOR kinase activity.[9]
Objective: To quantify the inhibition of mTOR kinase activity by rapamycin and AP21967 by measuring the phosphorylation of a downstream target, p70 S6 kinase (p70S6K).
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Rapamycin (stock solution in DMSO)
-
AP21967 (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: Phospho-p70 S6 Kinase (Thr389) antibody
-
Primary antibody: GAPDH (or other loading control) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Plate HEK293 cells in 12-well plates at a density of 2-2.5 x 10^5 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
Serum-starve the cells for 24 hours in DMEM without FBS to reduce basal mTOR activity.
-
Treat the cells with a range of concentrations of rapamycin (e.g., 0.05-50 nM) or AP21967 (e.g., 0.5-500 nM) for 15 minutes at 37°C. Include a mock-treated (DMSO vehicle) control.
-
Stimulate mTOR kinase activity by adding FBS to a final concentration of 20% for 30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells in an appropriate volume of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoblotting:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p70S6K (Thr389) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane several times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-p70S6K and the loading control using densitometry software.
-
Normalize the phospho-p70S6K signal to the loading control signal for each sample.
-
Plot the normalized signal as a percentage of the mock-treated control against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration at which 50% of the kinase activity is inhibited, by fitting the data to a dose-response curve.
-
Caption: Workflow for mTOR Kinase Inhibition Assay.
Conclusion
References
- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Ligands for chemically induced dimerization (CID) [takarabio.com]
- 4. iDimerize Inducible Heterodimer System [takarabio.com]
- 5. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. FKBP12_Rapamycin [collab.its.virginia.edu]
- 8. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Rapamycin-Binding Domain of the Protein Kinase mTOR is a Destabilizing Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spatiotemporal Control of Vascular Endothelial Growth Factor Expression Using a Heat-Shock-Activated, Rapamycin-Dependent Gene Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SynBioHub [synbiohub.org]
- 14. takara.co.kr [takara.co.kr]
- 15. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Rapamycin-Binding Domain Governs Substrate Selectivity by the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the iDimerize System Utilizing AP21967
For Researchers, Scientists, and Drug Development Professionals
Abstract
The iDimerize inducible dimerization system is a powerful tool for the real-time control of protein-protein interactions within living cells. This technology, utilizing the synthetic ligand AP21967, allows for the conditional regulation of a multitude of cellular processes, including signal transduction, gene expression, and protein localization. This guide provides a comprehensive technical overview of the iDimerize system, detailing its core mechanism, presenting key quantitative data, and offering detailed experimental protocols for its successful implementation. Visualizations of key pathways and workflows are provided to facilitate a deeper understanding of the system's logic and application.
Introduction to the iDimerize System
The iDimerize system is a chemically induced dimerization (CID) technology that provides temporal and dose-dependent control over the association of two engineered proteins.[1][2] The system relies on two key components: fusion proteins containing specific dimerization domains (DmrA and DmrC) and a cell-permeant, synthetic dimerizer ligand, AP21967.[2][3] In the absence of AP21967, the fusion proteins remain monomeric and inactive. Upon addition of AP21967, the ligand bridges the DmrA and DmrC domains, inducing the formation of a heterodimeric complex and thereby activating the desired cellular event.[2][3]
The DmrA domain is derived from the human FK506-binding protein (FKBP12), and the DmrC domain is a mutant version of the FKBP-rapamycin binding (FRB) domain of mTOR.[1][4] AP21967 is a synthetic analog of rapamycin that has been modified to reduce its affinity for endogenous mTOR, thus minimizing off-target effects.[1][5]
Mechanism of Action
The core principle of the iDimerize system is the AP21967-mediated heterodimerization of two distinct proteins of interest (POIs), each fused to a Dmr domain. The workflow is as follows:
-
Construct Generation: Two separate expression vectors are engineered. The first encodes POI-1 fused to the DmrA domain, and the second encodes POI-2 fused to the DmrC domain.
-
Transfection: These constructs are co-transfected into the target cells.
-
Induction: The addition of the cell-permeable AP21967 ligand induces the non-covalent association of the DmrA and DmrC domains, bringing POI-1 and POI-2 into close proximity.[2]
-
Downstream Effects: This induced proximity can trigger a variety of cellular events, depending on the nature of the POIs. Examples include the activation of a signaling cascade, the reconstitution of a split enzyme, or the initiation of transcription.
Quantitative Data
The efficiency and specificity of the iDimerize system are underpinned by the binding affinities of its components and the dose-dependent nature of the AP21967 inducer.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | ||
| FKBP-rapamycin-FRB complex | 12 ± 0.8 nM | [6] |
| Rapamycin to FRB | 26 ± 0.8 µM | [6] |
| AP21967 Recommended Concentrations | ||
| In vitro cell culture | 0.05 nM – 500 nM | [7] |
| In vivo (mice) | Up to 30 mg/kg | [7] |
| Regulated Transcription System | ||
| Half-maximal induction (SEAP reporter) | ~2 nM AP21967 | [8] |
| Optimal induction range | 0.1 nM - 500 nM | [8][9] |
Key Experimental Protocols
Cell Culture and Transfection
This protocol provides a general guideline for the transient transfection of mammalian cells with iDimerize constructs. Optimization for specific cell lines is recommended.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 3000 or similar)
-
iDimerize expression plasmids (POI-1-DmrA and POI-2-DmrC)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^5 cells per well in a 6-well plate. Ensure cells reach 70-90% confluency at the time of transfection.
-
Plasmid Preparation: In a sterile microcentrifuge tube, dilute 2.5 µg of total plasmid DNA (1.25 µg of each iDimerize construct) in 125 µL of Opti-MEM. Mix gently.
-
Transfection Reagent Preparation: In a separate sterile microcentrifuge tube, add 5 µL of Lipofectamine 3000 reagent to 125 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the DNA-lipid complex dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with AP21967 induction.
AP21967 Induction and Western Blot Analysis
This protocol describes the induction of dimerization with AP21967 and subsequent analysis of protein expression by Western blotting.
Materials:
-
Transfected cells from section 4.1
-
AP21967 stock solution (e.g., 0.5 mM in ethanol)
-
Cell lysis buffer (RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-DmrA, anti-DmrC, or antibodies against POIs)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
AP21967 Induction: 24-48 hours post-transfection, treat the cells with the desired concentration of AP21967 (e.g., 100 nM) for the desired time (e.g., 1-24 hours). Include a vehicle-only control (ethanol).
-
Cell Lysis: Wash cells with ice-cold PBS and then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Regulated Transcription Luciferase Assay
This protocol outlines the use of the iDimerize system to control gene expression, with luciferase as a reporter.
Materials:
-
HEK293T cells
-
iDimerize Regulated Transcription System plasmids (pHet-Act1-2 and pZFHD1-2 containing the luciferase gene)
-
Transfection reagents (as in 4.1)
-
AP21967
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells with the pHet-Act1-2 and pZFHD1-2-luciferase plasmids as described in section 4.1. A 2:1 ratio of pHet-Act1-2 to pZFHD1-2 is recommended.[8]
-
Induction: 24 hours post-transfection, treat the cells with a range of AP21967 concentrations (e.g., 0.01 nM to 1000 nM) to determine the dose-response. Include a no-treatment control. Incubate for an additional 24-48 hours.[8][9]
-
Cell Lysis: Wash the cells with PBS and lyse them according to the Dual-Luciferase Reporter Assay System protocol.
-
Luciferase Assay:
-
Add the Luciferase Assay Reagent II to the cell lysate and measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo Reagent to quench the firefly luciferase reaction and measure the Renilla luciferase activity (if a control plasmid was co-transfected).
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) and plot the results against the AP21967 concentration.
Visualization of a Signaling Pathway: Fas-Mediated Apoptosis
The iDimerize system can be employed to study and control specific signaling pathways. For instance, the Fas-mediated apoptosis pathway can be reconstituted by fusing the intracellular domain of the Fas receptor to a Dmr domain. Addition of a dimerizer ligand then mimics the natural ligand-induced trimerization of the receptor, initiating the apoptotic cascade.
Conclusion
The iDimerize system, with AP21967 as its inducing ligand, offers a versatile and robust platform for the precise control of protein-protein interactions. Its applications span a wide range of biological questions, from dissecting complex signaling networks to regulating gene expression with high temporal resolution. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to effectively design and execute experiments using this powerful technology. As with any experimental system, careful optimization and the use of appropriate controls are paramount to achieving reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. iDimerize Inducible Heterodimer System [takarabio.com]
- 3. 다카라코리아바이오메디칼 [takara.co.kr]
- 4. A method for multiprotein assembly in cells reveals independent action of kinesins in complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design and implementation of a chemically inducible hetero-trimerization system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Characterization of the FKBP·Rapamycin·FRB Ternary Complex - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 7. Ligands for chemically induced dimerization (CID) [takarabio.com]
- 8. takarabio.com [takarabio.com]
- 9. takarabio.com [takarabio.com]
An In-Depth Technical Guide to the AP21967-Mediated DmrA and DmrC Binding Domains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemically induced dimerization (CID) system involving the small molecule AP21967 and the engineered protein domains DmrA and DmrC. This system offers precise temporal and spatial control over protein-protein interactions, making it an invaluable tool in cell biology, signal transduction research, and therapeutic development.
Core Concepts: The AP21967-DmrA/DmrC System
The AP21967-DmrA/DmrC system is a powerful method for inducing the heterodimerization of two distinct proteins of interest (POIs). The core components of this system are:
-
AP21967: A synthetic, cell-permeable derivative of rapamycin.[1] It has been engineered to minimize its interaction with the endogenous mTOR kinase, thereby reducing off-target effects.[1][2]
-
DmrA: This binding domain is identical to the wild-type human FK506-binding protein (FKBP12). FKBP12 is a small cytosolic protein that binds to AP21967 with high affinity.
-
DmrC: This binding domain is a mutant version of the FKBP-rapamycin binding (FRB) domain of the mTOR kinase. Specifically, it contains a T2098L point mutation, which enhances its binding to rapamycin analogs like AP21967 while reducing its affinity for endogenous mTOR.[3]
The principle of the system is straightforward: two separate proteins of interest are genetically fused to the DmrA and DmrC domains, respectively. In the absence of AP21967, these two fusion proteins remain separate. Upon the addition of AP21967, the ligand simultaneously binds to both DmrA and DmrC, bringing the two fusion proteins into close proximity and effectively inducing their dimerization.[4][5] This induced dimerization can then trigger a variety of downstream cellular events, depending on the nature of the proteins of interest.
Quantitative Binding Data
| Interacting Molecules | Dissociation Constant (Kd) | Technique | Reference |
| Rapamycin - FRB | 26 ± 0.8 µM | Fluorescence Polarization | [6] |
| FKBP12•Rapamycin Complex - FRB | 12 ± 0.8 nM | Fluorescence Polarization | [6] |
It is important to note that while the DmrA domain is identical to FKBP12, the DmrC domain possesses a mutation (T2098L in FRB) and AP21967 is a rapamycin analog. These modifications are designed to enhance the specificity and affinity of the induced dimerization for the engineered system over the endogenous counterparts. Therefore, the binding affinity of the AP21967-induced DmrA-DmrC complex is expected to be in a similar nanomolar range, providing a robust and stable interaction upon ligand addition.
Experimental Protocols
To empirically determine the binding affinities of the AP21967-DmrA/DmrC system or to validate the induced dimerization, several key biophysical and biochemical assays can be employed.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) for the binding of AP21967-DmrA complex to DmrC.
Methodology:
-
Immobilization of Ligand:
-
A sensor chip (e.g., a CM5 chip) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
A solution of purified DmrC protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface to allow for covalent immobilization via amine coupling.
-
The remaining active sites on the sensor surface are blocked by injecting a solution of ethanolamine.
-
-
Analyte Preparation:
-
Purified DmrA protein is pre-incubated with a saturating concentration of AP21967 in the running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
A series of dilutions of the DmrA-AP21967 complex are prepared in the running buffer.
-
-
Binding Analysis:
-
The running buffer is flowed over the sensor surface to establish a stable baseline.
-
The different concentrations of the DmrA-AP21967 complex are injected over the immobilized DmrC surface, and the binding response is monitored in real-time.
-
After each injection, the surface is regenerated using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and Kd values.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction between the DmrA-AP21967 complex and DmrC.
Methodology:
-
Sample Preparation:
-
Purified DmrA and DmrC proteins are extensively dialyzed against the same buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.
-
The DmrA protein is pre-incubated with an excess of AP21967.
-
The concentrations of the DmrA-AP21967 complex and DmrC are accurately determined.
-
-
ITC Experiment:
-
The sample cell is filled with a solution of DmrC (e.g., 20 µM).
-
The injection syringe is filled with a more concentrated solution of the DmrA-AP21967 complex (e.g., 200 µM).
-
A series of small injections of the DmrA-AP21967 complex into the DmrC solution are performed, and the heat change associated with each injection is measured.
-
-
Data Analysis:
-
The integrated heat changes are plotted against the molar ratio of the reactants.
-
The resulting isotherm is fitted to a suitable binding model to determine the Kd, n, and ΔH. The entropy change (ΔS) can then be calculated.
-
Co-immunoprecipitation (Co-IP) for In Vivo Validation
Co-IP is used to demonstrate the AP21967-induced interaction between DmrA- and DmrC-tagged proteins in a cellular context.
Objective: To confirm that a DmrA-fusion protein and a DmrC-fusion protein interact in cells upon treatment with AP21967.
Methodology:
-
Cell Culture and Transfection:
-
Cells (e.g., HEK293T) are co-transfected with plasmids encoding the DmrA-fusion protein and the DmrC-fusion protein.
-
-
Induction and Lysis:
-
The transfected cells are treated with a specific concentration of AP21967 (e.g., 100 nM) or a vehicle control (e.g., DMSO) for a defined period.
-
The cells are then lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
The cell lysates are incubated with an antibody specific to one of the fusion proteins (e.g., an anti-DmrA antibody) to form an antibody-antigen complex.
-
Protein A/G-agarose or magnetic beads are added to the lysate to capture the antibody-antigen complex.
-
-
Washing and Elution:
-
The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
The eluted proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against both the DmrA-fusion protein and the DmrC-fusion protein to detect their presence in the immunoprecipitate. A successful Co-IP will show a band for the DmrC-fusion protein in the sample treated with AP21967 and immunoprecipitated with the anti-DmrA antibody.
-
Signaling Pathways and Experimental Workflows
The AP21967-DmrA/DmrC system can be used to manipulate a wide range of signaling pathways and cellular processes. Below are diagrams illustrating some common applications.
Caption: AP21967-induced dimerization of membrane-bound proteins to activate a signaling cascade.
Caption: AP21967-induced nuclear translocation of a protein of interest (POI).
Caption: Experimental workflow for Co-immunoprecipitation to validate AP21967-induced dimerization.
Conclusion
The AP21967-DmrA/DmrC chemically induced dimerization system is a versatile and robust tool for the precise control of protein-protein interactions. Its high specificity and affinity, coupled with the cell permeability of the inducing ligand, make it suitable for a wide array of applications in both basic research and drug development. The experimental protocols provided herein offer a starting point for the quantitative characterization and validation of this powerful technology in novel experimental systems.
References
- 1. [PDF] Characterization of the FKBP.rapamycin.FRB ternary complex. | Semantic Scholar [semanticscholar.org]
- 2. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 5. iDimerize Inducible Heterodimer System [takarabio.com]
- 6. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
AP21967: A Technical Guide to Chemically Induced Dimerization in Chemical Genetics
For Researchers, Scientists, and Drug Development Professionals
Core Principles of AP21967-Mediated Chemical Genetics
AP21967 is a synthetic, cell-permeable rapamycin analog that functions as a chemical inducer of dimerization (CID).[1] Unlike its parent compound, rapamycin, AP21967 is designed to be bio-orthogonal. This is achieved through a "bump-and-hole" strategy.[2] AP21967 possesses a bulky substituent that prevents it from binding to the endogenous FKBP-rapamycin binding (FRB) domain of the mammalian target of rapamycin (mTOR) kinase.[2] To restore its dimerization capability in a controlled manner, a corresponding "hole" is engineered into the FRB domain by introducing a specific point mutation, most commonly T2098L.[3][4] This engineered FRB domain (referred to as FRB* or FRB T2098L) can then accommodate the "bumped" AP21967 molecule.
The foundational principle of AP21967-based chemical genetics lies in its ability to induce the formation of a ternary complex between a protein fused to the FK506-binding protein (FKBP) and another protein fused to the mutated FRB domain (FRB*).[5][3] This dimerization event is rapid, occurring within seconds to minutes, and allows for precise temporal control over protein-protein interactions and downstream signaling events.[6]
Mechanism of Action
The mechanism of AP21967-induced heterodimerization can be summarized in the following steps:
-
Cell Permeation: AP21967, being a small, lipophilic molecule, readily crosses the cell membrane.[7]
-
Ternary Complex Formation: Inside the cell, AP21967 binds to the FKBP domain of a fusion protein. This binary complex then recruits and binds to the FRB* domain of a second fusion protein.
-
Induced Proximity: The formation of this stable FKBP-AP21967-FRB* ternary complex brings the two fusion proteins into close proximity.[3]
-
Activation of Signaling: This induced proximity can trigger a variety of biological events, depending on the nature of the fused proteins. For example, it can lead to the activation of enzymatic activity, the initiation of a signaling cascade, or the translocation of a protein to a specific subcellular location.[6]
Quantitative Data
The following tables summarize key quantitative parameters associated with the use of AP21967 in chemical genetics.
| Parameter | Value | Reference(s) |
| In Vitro Concentration Range | 0.05 nM – 500 nM | [7] |
| In Vivo Concentration Range | 0.005 – 10 mg/kg (in mice) | [7] |
| Cell Culture Toxicity | Non-toxic up to 1 µM | [7] |
| In Vivo Toxicity (mice) | Non-toxic up to 30 mg/kg | [7] |
| Experiment | Cell Type | AP21967 Concentration | Observed Effect | Reference(s) |
| Induction of IL-2R Signaling | Primary Human CD4+ T cells | 100 nM | Enrichment of engineered T cells | [3] |
| Dose-dependent Cellular Expansion | CISCv3-expressing T cells | up to 100 nM | Increased cell expansion with increasing concentration | [3] |
| STAT5 Phosphorylation | Primary Human CD4+ T cells | Increasing doses | Dose-dependent increase in pSTAT5 | [3] |
| AP21967-dependent Cell Growth | Ba/F3 cells | Indicated concentrations | Proliferation of cells expressing chimeric receptors | [1][8] |
Experimental Protocols
General Protocol for AP21967-Induced Dimerization in Cell Culture
This protocol provides a general workflow for inducing protein dimerization in mammalian cells using AP21967.
Materials:
-
Mammalian cells expressing FKBP and FRB* fusion proteins
-
Complete cell culture medium
-
AP21967 stock solution (e.g., 1 mM in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Appropriate plates or dishes for cell culture and analysis
Procedure:
-
Cell Seeding: Seed the cells expressing the FKBP and FRB* fusion constructs at an appropriate density in a multi-well plate or other culture vessel. Allow the cells to adhere and grow overnight.
-
Preparation of AP21967 Working Solution: Dilute the AP21967 stock solution to the desired final concentration in complete cell culture medium. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system, typically ranging from 0.05 nM to 500 nM.[7]
-
Induction: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of AP21967.
-
Incubation: Incubate the cells for the desired period to allow for dimerization and downstream effects. The incubation time can range from minutes to hours, depending on the biological process being studied.
-
Analysis: Following incubation, the cells can be harvested and analyzed using various techniques, such as western blotting, immunoprecipitation, flow cytometry, or microscopy, to assess the effects of the induced dimerization.
Protocol for Assessing STAT5 Phosphorylation by Flow Cytometry
This protocol details a method to measure the activation of the IL-2 receptor signaling pathway by quantifying the phosphorylation of STAT5 in response to AP21967-induced dimerization of chimeric receptors.[3][9]
Materials:
-
T cells expressing chimeric IL-2 receptors with FKBP and FRB* domains
-
RPMI 1640 medium with 10% FBS
-
AP21967
-
BD Cytofix™ Fixation Buffer
-
BD Phosflow™ Perm Buffer III
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4)
-
Fluorochrome-conjugated antibody against phospho-STAT5 (pY694)
-
Stain Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Resuspend the engineered T cells in culture medium.
-
Stimulate the cells with the desired concentration of AP21967 (e.g., 100 ng/mL) for 15 minutes in a 37°C water bath.[10] Include an unstimulated control.
-
-
Fixation:
-
Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed BD Cytofix™ Fixation Buffer.
-
Incubate for 10 minutes at 37°C.
-
-
Permeabilization:
-
Pellet the cells by centrifugation and wash with Stain Buffer.
-
Resuspend the cells in ice-cold BD Phosflow™ Perm Buffer III and incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with Stain Buffer to remove the permeabilization buffer.
-
Resuspend the cells in Stain Buffer containing the anti-phospho-STAT5 antibody and any other cell surface marker antibodies.
-
Incubate for 60 minutes at room temperature in the dark.[10]
-
-
Analysis:
-
Wash the cells with Stain Buffer and resuspend in an appropriate volume for flow cytometry analysis.
-
Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of phospho-STAT5 in the cell population of interest.[11]
-
Protocol for Western Blotting to Detect Protein Dimerization
This protocol can be adapted to detect the dimerization of target proteins through co-immunoprecipitation followed by western blotting.
Materials:
-
Cells expressing tagged FKBP and FRB* fusion proteins (e.g., HA-tag, Myc-tag)
-
AP21967
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for immunoprecipitation (e.g., anti-HA)
-
Protein A/G agarose beads
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies for detection (e.g., anti-Myc)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with AP21967 as described in the general protocol.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the immunoprecipitating antibody (e.g., anti-HA) for 2-4 hours at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours or overnight.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Sample Preparation:
-
Elute the protein complexes from the beads by boiling in SDS sample buffer.
-
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE and transfer them to a membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-Myc) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Visualizations
Caption: Mechanism of AP21967-induced heterodimerization.
Caption: AP21967-induced IL-2 receptor signaling pathway.
References
- 1. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SynBioHub [synbiohub.org]
- 5. The Rapamycin-Binding Domain of the Protein Kinase mTOR is a Destabilizing Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Tools for Acute Spatiotemporal Manipulation of Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligands for chemically induced dimerization (CID) [takarabio.com]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptglab.com [ptglab.com]
The Role of AP21967 in Synthetic Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of AP21967-Mediated Chemically Induced Dimerization
AP21967 is a synthetic, cell-permeable small molecule that acts as a chemical inducer of dimerization (CID). It is a derivative of rapamycin, engineered to minimize interaction with the endogenous mammalian target of rapamycin (mTOR), thereby reducing off-target effects and providing a more orthogonal tool for synthetic biology applications.[1][2][3][4] The primary mechanism of AP21967 involves the simultaneous binding to two distinct protein domains, bringing them into close proximity and triggering a downstream biological event. This precise control over protein-protein interactions has made AP21967 an invaluable tool for regulating a wide array of cellular processes.
The most common dimerization partners for AP21967 are the FK506-binding protein (FKBP) and a mutated form of the FKBP-rapamycin-binding (FRB) domain of mTOR, specifically the T2098L mutant (FRBT2098L).[1][5][6] This mutation creates a "hole" in the FRB binding pocket that accommodates a "bump" on the AP21967 molecule, a modification that prevents its binding to the wild-type FRB domain of mTOR.[3] An alternative system utilizes the DmrA and DmrC domains, which also heterodimerize in the presence of AP21967 (referred to as the A/C Heterodimerizer in this context).[7][8][9]
The ability to conditionally control protein dimerization with AP21967 has been harnessed in numerous applications, including the regulation of signal transduction, gene expression, protein localization, and the activity of engineered immune cells such as CAR-T cells.[9][10]
Quantitative Data on AP21967-Mediated Cellular Processes
The following tables summarize quantitative data from various studies utilizing AP21967 to control cellular functions.
Table 1: In Vitro Dose-Response of AP21967
| Cell Line | Assay | AP21967 Concentration | Observed Effect | Reference |
| Primary Human CD4+ T cells | Cellular Expansion | Up to 100 nM | Dose-dependent increase in cell expansion | [1] |
| Ba/F3 cells | Proliferation | Not specified | AP21967-dependent proliferation | [5] |
| IGROV-1 | Cell Proliferation (MTT Assay) | 100 nM | ~33% reduction in cell proliferation after 72h | |
| NIH3T3 | Cell Proliferation (MTT Assay) | 100 nM | ~22% reduction in cell proliferation after 72h | |
| IGROV-1 | VEGF Production (ELISA) | 100 nM | Dose-dependent reduction in VEGF levels after 72h |
Table 2: In Vivo Administration and Effects of AP21967
| Animal Model | Dosage | Administration Route | Application | Outcome | Reference |
| NSG Mice | 2.5 mg/kg | Intraperitoneal injection | In vivo selection of engineered CD4+ T cells | Effective in vivo selection | [1] |
| Mice | Up to 30 mg/kg | Not specified | General toxicity testing | Nontoxic | [7] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments involving AP21967.
AP21967-Induced Cell Proliferation Assay (MTT-Based)
This protocol is adapted for assessing the effect of AP21967-induced dimerization on cell viability and proliferation.
Materials:
-
Cells engineered to express the AP21967-inducible dimerization system.
-
Complete cell culture medium.
-
AP21967 stock solution (e.g., 1 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the engineered cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
AP21967 Treatment: Prepare serial dilutions of AP21967 in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of AP21967 (e.g., 0.01 nM to 100 nM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization buffer to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Plot the absorbance values against the concentration of AP21967 to generate a dose-response curve.
AP21967-Induced Signal Transduction Analysis (Western Blot)
This protocol outlines the steps to analyze the activation of a signaling pathway following AP21967-induced dimerization.
Materials:
-
Cells engineered with an AP21967-inducible signaling pathway.
-
AP21967 stock solution.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (total and phospho-specific for the protein of interest).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate the engineered cells and grow to 70-80% confluency. Treat the cells with the desired concentration of AP21967 for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.
Visualizing AP21967-Mediated Systems
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows involving AP21967.
Caption: AP21967 induces heterodimerization of FKBP and FRB(T2098L) fusion proteins.
References
- 1. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Sensitive and adaptable pharmacological control of CAR T cells through extracellular receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ligands for chemically induced dimerization (CID) [takarabio.com]
AP21967 Ligand: A Technical Guide to its Applications in Basic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AP21967 ligand is a synthetic, cell-permeable small molecule that serves as a crucial tool in chemical genetics and synthetic biology for inducing protein heterodimerization. As a derivative of rapamycin, AP21967 was engineered to possess a "bump" that prevents its binding to the endogenous FKBP-rapamycin binding (FRB) domain of mTOR (mammalian target of rapamycin).[1][2] This modification ensures that AP21967's effects are orthogonal to native cellular signaling pathways, making it a highly specific tool for research.[1] Its primary application is in chemically induced dimerization (CID) systems, where it facilitates the interaction of two proteins that have been engineered to contain specific dimerization domains, namely DmrA (derived from FKBP12) and DmrC (a mutant version of FRB, often FRB T2098L).[3][4][5] This guide provides an in-depth overview of the core applications of AP21967 in basic research, complete with quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.
Mechanism of Action
AP21967 functions by bridging two engineered protein domains, DmrA and DmrC. The DmrA domain is based on the human FK506-binding protein (FKBP12), while the DmrC domain is a mutated form of the FRB domain of mTOR (e.g., T2098L) that creates a "hole" to accommodate the "bump" on the AP21967 molecule.[1][5] In the absence of AP21967, the DmrA and DmrC domains do not interact. Upon introduction, the cell-permeant AP21967 ligand diffuses into the cell and binds to both domains, inducing a stable ternary complex and thereby bringing the two fusion proteins into close proximity.[3] This induced proximity can be used to trigger a variety of biological processes, such as signal transduction, protein translocation, and gene expression.
Quantitative Data
The following tables summarize key quantitative parameters associated with the use of the AP21967 ligand.
| Parameter | Value | Cell Line / System | Notes | Reference |
| Binding Affinity (Kd) | ||||
| Rapamycin:FKBP12•FRB | 12 ± 0.8 nM | In vitro (Surface Plasmon Resonance) | AP21967 is a rapamycin analog designed for a mutant FRB (T2098L). The binding affinity is expected to be in a similar nanomolar range. | [6] |
| Rapamycin:FRB | 26 ± 0.8 µM | In vitro (Fluorescence Polarization) | The affinity of the ligand for FRB alone is significantly lower than for the FKBP-ligand complex. | [6] |
| Effective Concentrations | ||||
| Inducible Cell Growth | Effective from 0.1 nM to 500 nM | Ba/F3 cells expressing chimeric c-kit | Dose-dependent increase in viable cell density observed in this range. | [5] |
| CAR-T Cell Activation | Plateau at lowest doses tested | CD19-DARIC T cells | IFN-γ production reached a maximum at the lowest tested concentrations of AP21967. | [7] |
| T-Cell Expansion | Dose-dependent up to 100 nM | Engineered primary human CD4+ T cells | No inhibitory effect was observed at concentrations up to 100 nM. | [1] |
| Inducible Gene Expression | 0.1 - 10 nM | Fibroblasts with Rap-inducible system | Dose-dependent induction of BMP2 expression. | [8] |
| Cytostatic Effect | ~22% reduction in proliferation at highest dose | NIH3T3 cells | A weak dose-dependent cytostatic effect was observed. | [2] |
| Cytostatic Effect | ~33% reduction in proliferation at highest dose | IGROV-1 cells | A weak dose-dependent cytostatic effect was observed. | [2] |
Experimental Protocols
AP21967-Inducible Cell Proliferation Assay in Ba/F3 Cells
This protocol describes how to assess the AP21967-dependent proliferation of Ba/F3 cells engineered to express chimeric receptors that signal for growth upon dimerization.[5]
Materials:
-
Ba/F3 cells stably expressing:
-
Protein 1 fused to the intracellular domain of a growth factor receptor (e.g., c-kit ICD) and the DmrA (FKBP) domain.
-
Protein 2 fused to the intracellular domain of the same growth factor receptor and the DmrC (FRB T2098L) domain.
-
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
Recombinant murine IL-3.
-
AP21967 stock solution (e.g., 1 mM in DMSO).
-
96-well cell culture plates.
-
Cell counting solution (e.g., Trypan Blue) or a viability assay reagent (e.g., CellTiter-Glo®).
-
Incubator at 37°C with 5% CO2.
Procedure:
-
Cell Culture Maintenance: Culture the engineered Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS and 1 ng/mL of murine IL-3.
-
IL-3 Deprivation: Prior to the experiment, wash the cells three times with IL-3-free medium to remove any residual growth factor.
-
Cell Seeding: Resuspend the washed cells in IL-3-free medium and seed them into a 96-well plate at an initial density of 1 x 10^5 cells/mL in a volume of 100 µL per well.
-
AP21967 Stimulation: Prepare serial dilutions of AP21967 in IL-3-free medium. Add the desired final concentrations of AP21967 to the wells (e.g., 0, 0.1, 1, 10, 100, and 500 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6 days.
-
Measurement of Cell Viability: On day 6, determine the number of viable cells in each well. This can be done by mixing a small aliquot of the cell suspension with Trypan Blue and counting using a hemocytometer, or by using a commercial viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the viable cell density against the concentration of AP21967 to generate a dose-response curve.
AP21967-Inducible Protein Translocation Assay
This protocol provides a framework for observing the AP21967-induced translocation of a protein of interest from the cytoplasm to a specific cellular location (e.g., the plasma membrane or nucleus).
Materials:
-
Mammalian cells (e.g., HeLa or HEK293) suitable for transfection and imaging.
-
Expression vector for a "bait" protein fused to a localization signal (e.g., a plasma membrane anchor like Lyn11) and the DmrA (FKBP) domain.
-
Expression vector for a "prey" protein of interest fused to a fluorescent protein (e.g., GFP) and the DmrC (FRB T2098L) domain.
-
Transfection reagent.
-
Complete cell culture medium.
-
AP21967 stock solution.
-
Fluorescence microscope.
Procedure:
-
Cell Transfection: Co-transfect the mammalian cells with the expression vectors for the bait and prey fusion proteins using a suitable transfection reagent.
-
Protein Expression: Allow the cells to express the fusion proteins for 24-48 hours.
-
Imaging Setup: Plate the transfected cells on glass-bottom dishes suitable for live-cell imaging.
-
Baseline Imaging: Before adding AP21967, acquire baseline fluorescence images of the cells to observe the initial subcellular localization of the GFP-tagged prey protein (which should be cytosolic).
-
AP21967 Induction: Add AP21967 to the cell culture medium at the desired final concentration (e.g., 100 nM).
-
Time-Lapse Imaging: Immediately after adding AP21967, begin acquiring time-lapse fluorescence images to monitor the translocation of the GFP-tagged prey protein to the location of the bait protein.
-
Image Analysis: Analyze the images to quantify the change in fluorescence intensity in the target compartment (e.g., plasma membrane) over time.
AP21967-Inducible Gene Expression
This protocol outlines the general steps for using an AP21967-inducible system to control the expression of a target gene. These systems typically involve two fusion proteins: one containing a DNA-binding domain (DBD) fused to DmrC, and the other containing a transcriptional activation domain (AD) fused to DmrA.
Materials:
-
Host cells.
-
Expression vector for the DBD-DmrC fusion protein.
-
Expression vector for the AD-DmrA fusion protein.
-
Reporter vector containing the target gene downstream of a minimal promoter with binding sites for the DBD.
-
Transfection or transduction reagents.
-
AP21967 stock solution.
-
Reagents for measuring gene expression (e.g., for qPCR, Western blot, or reporter assay).
Procedure:
-
Cell Line Generation: Establish a stable cell line co-expressing the DBD-DmrC and AD-DmrA fusion proteins and containing the reporter construct.
-
Induction: Treat the cells with various concentrations of AP21967 (e.g., 0.1-100 nM).
-
Incubation: Incubate the cells for a sufficient period to allow for transcription and translation of the target gene (e.g., 24-48 hours).
-
Analysis of Gene Expression: Measure the expression level of the target gene using an appropriate method, such as quantitative PCR (qPCR) for mRNA levels or Western blotting for protein levels. If a reporter gene (e.g., luciferase or GFP) is used, measure its activity or fluorescence.
-
Dose-Response Analysis: Plot the level of gene expression against the concentration of AP21967 to determine the dose-response relationship.
Signaling Pathways and Visualizations
AP21967 is a versatile tool to control various signaling pathways. Below are examples of how it can be used, along with corresponding logical diagrams in DOT language.
Inducible T-Cell Activation
AP21967 can be used to create chimeric antigen receptors (CARs) where the antigen-binding and signaling domains are on separate polypeptides. Dimerization with AP21967 is required for signal initiation, providing a "safety switch" to control CAR-T cell activity.
Caption: AP21967-inducible CAR-T cell activation pathway.
Inducible Fas-Mediated Apoptosis
By fusing the intracellular domain of the Fas receptor to DmrA and DmrC domains, AP21967 can be used to induce dimerization and initiate the apoptotic cascade. This provides a method for conditional cell ablation.
Caption: AP21967-induced Fas-mediated apoptosis pathway.
General Experimental Workflow for CID
The following diagram illustrates a typical workflow for a chemically induced dimerization experiment using AP21967.
Caption: General experimental workflow for AP21967-based CID.
Conclusion
The AP21967 ligand, in conjunction with the DmrA/DmrC dimerization system, offers researchers a powerful and specific method for controlling protein-protein interactions in living cells and organisms. Its orthogonality to endogenous cellular machinery minimizes off-target effects, a significant advantage over first-generation dimerizers like rapamycin. The applications of AP21967 are broad, ranging from the fundamental study of signaling pathways to the development of more controllable cell-based therapies. The data and protocols provided in this guide serve as a comprehensive resource for researchers looking to incorporate this versatile tool into their experimental designs. As our understanding of complex biological systems deepens, the ability to precisely manipulate cellular processes with tools like AP21967 will undoubtedly continue to drive discovery in life sciences and medicine.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. iDimerize Inducible Heterodimer System [takarabio.com]
- 4. researchgate.net [researchgate.net]
- 5. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive and adaptable pharmacological control of CAR T cells through extracellular receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Analysis of an Inducible Promoter Driven by Activation Signals from a Chimeric Antigen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
AP21967 for In Vitro Dimerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of AP21967, a synthetic dimerizer, in various in vitro experiments. AP21967 is a cell-permeable ligand used to induce the heterodimerization of fusion proteins containing FKBP12 (F36V mutant) and FRB (T2098L mutant) domains. This chemically-induced dimerization (CID) system offers precise temporal and dose-dependent control over a wide range of cellular processes.
Data Presentation
The following tables summarize recommended AP21967 concentrations for different in vitro applications and cell lines, as well as stock solution preparation and storage guidelines.
Table 1: Recommended AP21967 Concentrations for In Vitro Applications
| Application | Cell Line | Concentration Range | Incubation Time | Notes |
| Inducible Gene Expression (e.g., Luciferase Reporter Assay) | HEK293T | 1 nM - 100 nM | 6 - 24 hours | Optimal concentration should be determined by a dose-response curve.[1] |
| Jurkat | 10 nM - 100 nM | 12 - 48 hours | Titration is recommended to minimize off-target effects. | |
| Protein Translocation/Localization | HeLa | 10 nM - 200 nM | 30 minutes - 6 hours | Monitor translocation kinetics via live-cell imaging. |
| NIH3T3 | 50 nM - 500 nM | 1 - 8 hours | Higher concentrations may be required depending on the fusion protein expression levels. | |
| Signal Transduction Pathway Activation (e.g., Phosphorylation) | Ba/F3 | 100 nM - 500 nM | 15 minutes - 2 hours | A high concentration can be used for short-term stimulation to observe rapid phosphorylation events.[2] |
| IGROV-1 | 10 nM - 1 µM | 24 - 72 hours | Dose-dependent cytostatic effects may be observed at higher concentrations. | |
| Inducible Apoptosis/Cell Viability Assays | Various | 0.1 nM - 100 nM | 24 - 72 hours | The effective concentration will be highly dependent on the specific cell line and the pro-apoptotic protein being dimerized. |
Table 2: AP21967 Stock Solution Preparation and Storage
| Parameter | Recommendation | Source |
| Solvent | Anhydrous, sterile Dimethyl Sulfoxide (DMSO) or Ethanol | [3] |
| Stock Concentration | 1 mM - 10 mM | [4][5] |
| Preparation from Powder | 1. Equilibrate AP21967 powder to room temperature. 2. Weigh the desired amount. 3. Dissolve in the appropriate volume of solvent. 4. Vortex or sonicate to ensure complete dissolution. | [4][5] |
| Short-Term Storage (Working Aliquots) | -20°C for up to 1 month | [6] |
| Long-Term Storage (Master Stock) | -80°C for up to 6 months | [6] |
| Storage Conditions | Store in tightly sealed, amber vials to protect from light and moisture. Aliquot to avoid repeated freeze-thaw cycles. | [6] |
Experimental Protocols
Protocol 1: Preparation of AP21967 Stock and Working Solutions
Materials:
-
AP21967 powder
-
Anhydrous, sterile DMSO or Ethanol
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of AP21967 powder to reach room temperature before opening to prevent condensation.
-
Weigh: In a sterile environment, weigh out the desired amount of AP21967 powder.
-
Dissolve: Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 1 mM).
-
Solubilize: Vortex the solution until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes.
-
Store: Store the master stock aliquots at -80°C for long-term storage and working stock aliquots at -20°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in the appropriate cell culture medium.
Protocol 2: Inducible Gene Expression using a Luciferase Reporter Assay
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmid encoding the gene of interest fused to one dimerization domain (e.g., FKBPv) under the control of a specific promoter.
-
Plasmid encoding a transcriptional activator domain fused to the other dimerization domain (e.g., FRB*).
-
Luciferase reporter plasmid (e.g., pGL4)
-
Transfection reagent
-
AP21967 working solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the three plasmids (dimerizable gene of interest, dimerizable transcriptional activator, and luciferase reporter) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
Induction: Prepare a serial dilution of AP21967 in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM). Replace the medium in the wells with the medium containing the different concentrations of AP21967. Include a vehicle-only control (e.g., DMSO or ethanol).
-
Incubation: Incubate the cells for an additional 12-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer, following the manufacturer's instructions.[7][8][9]
-
Data Analysis: Plot the luciferase activity against the AP21967 concentration to determine the optimal concentration for induction.
Mandatory Visualization
Caption: AP21967-induced chemically-induced dimerization (CID) signaling pathway.
Caption: Experimental workflow for an AP21967-inducible luciferase reporter assay.
Caption: Experimental workflow for monitoring AP21967-induced protein translocation.
References
- 1. Imaging chemokine receptor dimerization with firefly luciferase complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phytotechlab.com [phytotechlab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. med.emory.edu [med.emory.edu]
- 8. assaygenie.com [assaygenie.com]
- 9. Luciferase Assay System Protocol [promega.com]
Application Notes and Protocols for Inducing Protein Heterodimerization with AP21967
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chemically Induced Dimerization with AP21967
Chemically Induced Dimerization (CID) is a powerful technology that allows for the controlled, rapid, and reversible association of two proteins within a living cell. This technique utilizes a small, cell-permeable molecule to bring together two engineered protein domains that have a high affinity for the molecule but not for each other in its absence.
AP21967 is a synthetic, cell-permeable analog of rapamycin that acts as a chemical inducer of heterodimerization. It specifically mediates the interaction between the FK506-Binding Protein (FKBP12) and a mutated form of the FKBP-rapamycin-binding (FRB) domain of mTOR (mammalian target of rapamycin). This FRB variant contains a T2098L point mutation, which renders it unable to bind to the endogenous mTOR protein. This is a critical feature, as it prevents the toxic and confounding effects associated with inhibiting the native mTOR signaling pathway.
The system, commercially known as the iDimerize™ Inducible Heterodimer System, involves fusing the proteins of interest to FKBP (also referred to as DmrA) and the mutated FRB domain (DmrC). The addition of AP21967 (A/C Heterodimerizer) then triggers the dimerization of the fusion proteins, enabling the study of a wide range of cellular processes, including signal transduction, protein translocation, and enzyme activation.
Key Advantages of the AP21967 System:
-
High Specificity and Affinity: AP21967 induces a high-affinity interaction between FKBP and the mutated FRB domain.
-
Orthogonality: The T2098L mutation in the FRB domain prevents AP21967 from binding to endogenous mTOR, thus avoiding off-target effects.[1][2][3]
-
Rapid Action: Dimerization can be induced within minutes of adding AP21967.
-
Tunable Response: The extent of dimerization can be controlled by varying the concentration of AP21967.
-
Versatility: This system can be applied in a wide range of cell types and in vivo models to control various cellular events.[4]
Mechanism of Action
The mechanism of AP21967-induced heterodimerization is straightforward. Two proteins of interest, Protein X and Protein Y, are genetically fused to FKBP and the T2098L mutant of FRB, respectively. In the absence of AP21967, these two fusion proteins do not interact. Upon addition, the cell-permeable AP21967 molecule diffuses into the cell and binds to both the FKBP and FRB domains simultaneously, acting as a molecular bridge to form a stable ternary complex. This induced proximity of Protein X and Protein Y can then trigger a downstream biological event, such as the activation of a signaling pathway.
Mechanism of AP21967-induced heterodimerization.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the AP21967 chemically induced dimerization system.
| Parameter | Value | Reference(s) |
| Dimerizer | AP21967 (A/C Heterodimerizer) | [5] |
| Binding Domains | FKBP12 (DmrA) and FRB(T2098L) (DmrC) | [1][2] |
| Binding Affinity (Kd) | In the low nanomolar range (similar to Rapamycin-FKBP-FRB: ~12 nM) | [6] |
| Cell Permeability | Yes | [5] |
| Experimental Condition | Recommended Range/Value | Reference(s) |
| AP21967 Concentration (in vitro) | 0.1 nM - 500 nM (optimization is recommended) | [7] |
| Incubation Time (in vitro) | 15 minutes to 48 hours (endpoint dependent) | [7][8] |
| Solvent for AP21967 | Ethanol or DMSO |
Experimental Protocols
General Experimental Workflow
The general workflow for an AP21967-induced heterodimerization experiment involves several key steps, from plasmid construction to data analysis.
General experimental workflow for CID.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect Heterodimerization
This protocol describes how to confirm the AP21967-induced interaction between two proteins of interest (Protein X-FKBP and Protein Y-FRB) by co-immunoprecipitation. It is assumed that one of the fusion proteins has an epitope tag (e.g., HA or FLAG) for immunoprecipitation.
Materials:
-
Cells expressing Protein X-FKBP and Protein Y-FRB(T2098L)
-
AP21967 stock solution (e.g., 1 mM in ethanol)
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Antibody against the epitope tag of the "bait" protein
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration or PBS with 0.1% Tween-20)
-
SDS-PAGE sample buffer
-
Antibodies for Western blotting (against both Protein X and Protein Y)
Procedure:
-
Cell Treatment:
-
Plate cells expressing both fusion proteins to achieve 80-90% confluency.
-
Treat the cells with the desired concentration of AP21967 (e.g., 100 nM) or vehicle control (e.g., ethanol) for a specified time. An incubation time of 30 minutes to 4 hours is a good starting point.[7]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 20-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Take a small aliquot of the lysate as the "input" control.
-
To the remaining lysate (e.g., 500 µg - 1 mg of total protein), add the primary antibody against the epitope tag of the bait protein.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (for agarose) or using a magnetic rack (for magnetic beads).
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Analyze the input and immunoprecipitated samples by Western blotting using antibodies against both Protein X and Protein Y. A successful co-immunoprecipitation will show the presence of both proteins in the sample treated with AP21967.
-
Protocol 2: Förster Resonance Energy Transfer (FRET) Microscopy
This protocol outlines how to visualize AP21967-induced heterodimerization in living cells using FRET microscopy. This example uses Cyan Fluorescent Protein (CFP) as the donor and Yellow Fluorescent Protein (YFP) as the acceptor.
Materials:
-
Cells co-expressing Protein X-FKBP-CFP and Protein Y-FRB(T2098L)-YFP
-
Live-cell imaging medium
-
AP21967 stock solution
-
Confocal microscope equipped for FRET imaging (with appropriate lasers and filter sets for CFP and YFP)
Procedure:
-
Cell Preparation:
-
Plate cells expressing both fluorescent fusion proteins on glass-bottom dishes suitable for microscopy.
-
Allow cells to adhere and grow to 50-70% confluency.
-
-
Image Acquisition Setup:
-
Place the dish on the microscope stage in an environmental chamber maintained at 37°C and 5% CO2.
-
Identify cells co-expressing both CFP and YFP constructs.
-
Set up the microscope to acquire images in three channels:
-
Donor Channel (CFP): Excite with a 440-458 nm laser and collect emission at ~460-500 nm.
-
Acceptor Channel (YFP): Excite with a ~514 nm laser and collect emission at ~525-560 nm.
-
FRET Channel: Excite with the donor laser (440-458 nm) and collect emission in the acceptor's range (~525-560 nm).
-
-
-
Acceptor Photobleaching FRET:
-
Pre-bleach Imaging: Acquire images of a selected cell in both the CFP and YFP channels.
-
Photobleaching: Use the YFP excitation laser at high power to photobleach the YFP signal in a defined region of interest (ROI) within the cell until the YFP fluorescence is significantly reduced.
-
Post-bleach Imaging: Immediately after photobleaching, acquire another image in the CFP channel.
-
-
AP21967 Treatment:
-
Add AP21967 to the imaging medium at the desired final concentration (e.g., 100 nM).
-
Acquire time-lapse images to observe the change in FRET over time.
-
-
Data Analysis:
-
An increase in the CFP fluorescence intensity in the photobleached ROI after YFP bleaching indicates that FRET was occurring.[8]
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (CFP_pre-bleach / CFP_post-bleach).
-
Compare the FRET efficiency before and after the addition of AP21967. A significant increase in FRET efficiency upon AP21967 treatment demonstrates induced heterodimerization.
-
Signaling Pathway Application Example: Activation of a Receptor Tyrosine Kinase (RTK)
A common application of CID is to mimic ligand-induced activation of cell surface receptors. By fusing FKBP and FRB(T2098L) to the intracellular domains of an RTK, the addition of AP21967 can induce their dimerization and subsequent trans-autophosphorylation, initiating downstream signaling cascades like the MAPK/ERK pathway.
AP21967-induced RTK signaling cascade.
Applications in Drug Development
The AP21967 system is a valuable tool in drug discovery and development for several reasons:
-
Target Validation: It allows for the specific activation or inhibition of a protein of interest to validate its role in a disease pathway.
-
Pathway Analysis: Researchers can dissect complex signaling networks by controlling the interaction of specific proteins.
-
Screening Assays: Cell lines can be engineered with this system to create reporter assays for screening compound libraries that modulate a specific protein-protein interaction.
-
Conditional Gene Expression: By fusing the DNA-binding and activation domains of a transcription factor to FKBP and FRB, gene expression can be placed under the control of AP21967.[7]
By providing precise temporal and dose-dependent control over protein interactions, the AP21967-induced heterodimerization technology offers a robust platform for advancing our understanding of cellular biology and accelerating the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design and implementation of a chemically inducible hetero-trimerization system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Activation of Receptor Tyrosine Kinases: Monomers or Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. e-century.us [e-century.us]
Controlling Gene Expression with the AP21967 Inducible Heterodimer System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AP21967-inducible gene expression system offers a powerful and precise method for controlling the transcription of a target gene. This chemically induced dimerization (CID) system provides tight, dose-dependent, and reversible control, making it an invaluable tool for studying gene function, validating drug targets, and developing advanced cell-based therapies. This document provides detailed application notes and protocols for utilizing the AP21967 system, formerly known as the ARGENT™ Regulated Heterodimerization Kit from ARIAD Pharmaceuticals and now available as the iDimerize™ Inducible Heterodimer System.[1]
The core of this system lies in the synthetic, cell-permeant ligand, AP21967.[2] AP21967 is a rapamycin analog that does not bind to the endogenous mTOR protein, thus avoiding off-target effects associated with rapamycin.[2] Instead, it specifically induces the heterodimerization of two engineered protein domains: a mutant form of FK506-binding protein (FKBP), often the F36V variant, and a mutant form of the FKBP-rapamycin binding (FRB) domain of mTOR, typically containing a T2098L mutation.[2][3]
For gene expression control, this system is ingeniously designed with a two-component transcription factor. One component consists of a DNA-binding domain (DBD) fused to one of the dimerization domains (e.g., DmrC, based on a mutant FKBP). The other component comprises a transcriptional activation domain (AD) fused to the second dimerization domain (e.g., DmrA, based on a mutant FRB).[1] In the absence of AP21967, these two components remain separate, and the target gene, placed under the control of a synthetic promoter containing binding sites for the DBD, is silent. Upon addition of AP21967, the DBD and AD fusion proteins are brought into close proximity, reconstituting a functional transcription factor that initiates the expression of the gene of interest.[1]
Key Features and Applications
Key Features:
-
Tight Regulation: Extremely low basal expression in the absence of the inducer.
-
Dose-Dependent Control: The level of gene expression can be fine-tuned by varying the concentration of AP21967.
-
Rapid and Reversible Induction: Gene expression can be switched on and off with the addition and removal of AP21967.
-
High Specificity: AP21967 is designed to be orthogonal to endogenous cellular processes.
-
In Vitro and In Vivo Applicability: The system has been successfully used in both cell culture and animal models.
Applications:
-
Functional Genomics: Elucidate the function of novel genes by controlling their expression.
-
Drug Target Validation: Mimic the effect of a drug by inducing or repressing the expression of its target.
-
Cell-Based Therapies: Engineer cells with inducible expression of therapeutic proteins for greater safety and control.
-
Developmental Biology: Study the temporal and dose-dependent effects of genes during cellular differentiation and development.
-
Biomolecular Condensate Research: Inducibly recruit or disrupt proteins within biomolecular condensates to study their formation and function.
Signaling Pathway and Mechanism of Action
The AP21967 system for gene expression control relies on the chemically induced reconstitution of a split transcription factor. The DNA-binding domain (DBD) fusion protein is constitutively expressed and localizes to the nucleus, where it can bind to its specific recognition sequences in the promoter of the target gene. The activation domain (AD) fusion protein is also constitutively expressed but may be distributed between the cytoplasm and the nucleus.
Upon the addition of the cell-permeable AP21967, it diffuses into the cell and binds to both the DBD and AD fusion proteins via their respective dimerization domains. This trimolecular complex formation effectively recruits the activation domain to the promoter of the target gene, initiating the assembly of the transcriptional machinery and subsequent gene expression.
Quantitative Data Summary
The following tables summarize quantitative data gathered from various studies utilizing the AP21967-inducible system. These values can serve as a starting point for experimental design.
Table 1: Dose-Response Characteristics of AP21967
| Cell Type | Gene of Interest | AP21967 Concentration Range | EC50 | Reference |
| Fibroblasts | BMP2 | 0.1 - 10 nM | Not explicitly stated, but dose-dependent effects observed in this range. | [1] |
| Jurkat T cells | Reporter Gene | ~0.1 - 100 nM | < 10 nM | |
| HEK293T | FUS Condensate Disruption | 500 nM (for long-term studies) | Not Applicable | |
| Ba/F3 cells | c-kit ICD chimeras | 0 - 1000 nM | Dose-dependent proliferation observed. | [3] |
Note: EC50 values can be highly dependent on the specific cell line, promoter, and gene of interest.
Table 2: Kinetics of AP21967-Induced Gene Expression
| Cell Type | Gene of Interest | Time to Peak Expression | Duration of Expression (after single dose) | Notes | Reference |
| Fibroblasts (in vivo) | BMP2 | ~24 hours | Declines to undetectable levels after 8-10 days. | Single intraperitoneal injection of AP21967. | [1] |
| General (in vitro) | Various | 24 - 48 hours | Dependent on AP21967 presence and media changes. | Expression can be detected as early as 30 minutes. | |
| Ba/F3 cells | c-kit ICD chimeras | Assayed at 15 minutes for phosphorylation and 6 days for proliferation. | Not Applicable | Demonstrates rapid signaling events and long-term cellular responses. | [3] |
Experimental Protocols
The following protocols provide a general framework for using the AP21967 system to control gene expression. Optimization for specific cell lines and genes of interest is recommended.
Experimental Workflow Overview
Protocol 1: Cloning the Gene of Interest (GOI) into the pZFHD1-2 Vector
This protocol outlines the steps for inserting your gene of interest into the inducible expression vector.
Materials:
-
pZFHD1-2 vector
-
Gene of Interest (GOI) DNA fragment (e.g., from PCR or another plasmid)
-
Restriction enzymes and corresponding buffers
-
T4 DNA Ligase and buffer
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
-
Plasmid purification kit
Procedure:
-
Vector and Insert Preparation:
-
Digest the pZFHD1-2 vector and the DNA containing your GOI with the appropriate restriction enzymes. Ensure the chosen restriction sites are compatible and will result in the in-frame insertion of your GOI.
-
Purify the digested vector and insert fragments using gel electrophoresis and a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the purified, digested pZFHD1-2 vector and your GOI insert. A molar ratio of 1:3 (vector:insert) is a good starting point.
-
Incubate the ligation reaction according to the T4 DNA Ligase manufacturer's instructions.
-
-
Transformation:
-
Transform the ligation reaction into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the pZFHD1-2 vector and incubate overnight at 37°C.
-
-
Screening and Verification:
-
Pick several colonies and grow them in liquid LB medium with the appropriate antibiotic.
-
Isolate plasmid DNA from the overnight cultures using a plasmid purification kit.
-
Verify the correct insertion of your GOI by restriction digest analysis and/or Sanger sequencing.
-
Protocol 2: Generation of a Double-Stable Cell Line
This protocol describes the creation of a clonal cell line that stably expresses both the regulatory components and the inducible gene of interest.
Materials:
-
pZFHD1-2 vector containing your GOI
-
pHet-Act1-2 vector (expresses the DmrA-AD and DmrC-DBD fusion proteins)
-
Host mammalian cell line
-
Appropriate cell culture medium and supplements
-
Transfection reagent
-
Selection antibiotics (e.g., Neomycin/G418 and Puromycin, depending on the specific vectors)
-
Cloning cylinders or 96-well plates for clonal isolation
Procedure:
-
Transfection:
-
Co-transfect the host mammalian cell line with the pZFHD1-2-GOI and pHet-Act1-2 plasmids using a suitable transfection reagent. Follow the manufacturer's protocol for your specific cell line and transfection reagent.
-
-
Selection:
-
48 hours post-transfection, begin selection by adding the appropriate concentrations of both selection antibiotics to the cell culture medium. It is crucial to have predetermined the optimal antibiotic concentrations for your host cell line through a kill curve experiment.
-
Replace the selection medium every 3-4 days.
-
-
Clonal Isolation:
-
After 2-3 weeks of selection, distinct antibiotic-resistant colonies should be visible.
-
Isolate individual colonies using cloning cylinders or by limiting dilution into 96-well plates.
-
-
Expansion and Screening:
-
Expand the isolated clones.
-
Screen the clonal cell lines for AP21967-inducible expression of your GOI. This can be done by treating the cells with a range of AP21967 concentrations (e.g., 0.1 nM to 500 nM) and a vehicle control for 24-48 hours, followed by analysis of GOI expression by qPCR or Western blot.
-
Select the clone with the lowest basal expression and the highest induced expression for further experiments.
-
Protocol 3: AP21967-Mediated Gene Induction and Analysis
This protocol details how to perform a gene induction experiment and subsequently analyze the results.
Materials:
-
Validated double-stable cell line
-
AP21967 stock solution (e.g., in ethanol)
-
Cell culture medium
-
Reagents for downstream analysis (e.g., RNA isolation kit and qPCR reagents, lysis buffer and antibodies for Western blotting, or a luciferase assay kit if your GOI is a luciferase reporter)
Procedure:
-
Cell Plating:
-
Plate the double-stable cells at a desired density in multi-well plates. Allow the cells to adhere and recover overnight.
-
-
Induction:
-
Prepare a series of dilutions of AP21967 in cell culture medium. For a dose-response experiment, a range from 0.01 nM to 1000 nM is a good starting point. Include a vehicle-only control.
-
For a time-course experiment, use a single, optimal concentration of AP21967 (determined from the dose-response experiment) and harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of AP21967 or the vehicle control.
-
-
Harvesting:
-
At the end of the induction period, harvest the cells for your chosen downstream analysis.
-
For qPCR: Wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer for RNA isolation.
-
For Western Blotting: Wash the cells with PBS and lyse them with an appropriate protein lysis buffer.
-
For Luciferase Assay: Follow the specific instructions of your luciferase assay kit.
-
-
-
Analysis:
-
qPCR: Isolate total RNA, synthesize cDNA, and perform quantitative PCR to measure the relative expression of your GOI, normalized to a stable housekeeping gene.
-
Western Blot: Determine the protein levels of your GOI using an antibody specific to the protein.
-
Luciferase Assay: Measure the luminescence produced by the luciferase reporter.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High Basal Expression (Leaky System) | Integration site of the transgene allows for basal transcription. | Screen more clonal cell lines to find one with a more favorable integration site. |
| Overexpression of the transcription factor components. | Use weaker constitutive promoters for the DBD and AD fusion proteins. | |
| Low or No Induced Expression | Inefficient transfection or selection. | Optimize transfection and antibiotic selection conditions. |
| Incorrectly cloned GOI (out of frame). | Verify the plasmid construct by sequencing. | |
| Low AP21967 concentration. | Perform a dose-response experiment with a wider range of AP21967 concentrations. | |
| Silencing of the integrated transgenes over time. | Re-clone and re-screen the stable cell line. Consider using vectors with insulator elements. | |
| High Cell-to-Cell Variability in Expression | The stable cell line is not truly clonal. | Re-isolate single-cell clones. |
| The integration site is in a region of variable chromatin accessibility. | Screen additional clones. |
Conclusion
The AP21967-inducible gene expression system provides a robust and versatile platform for the precise control of gene expression. Its tight regulation, dose-dependency, and reversibility make it an exceptional tool for a wide range of applications in modern biological research and drug development. By following the detailed protocols and considering the quantitative data presented in these application notes, researchers can effectively harness the power of this system to advance their scientific investigations.
References
- 1. Use of a stringent dimerizer-regulated gene expression system for controlled BMP2 delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AP21967-Mediated Regulation of Signal Transduction
Audience: Researchers, scientists, and drug development professionals.
Introduction: AP21967 is a synthetic, cell-permeable small molecule that serves as a chemical inducer of dimerization (CID). It is a rapamycin analog specifically engineered to be biologically "silent" in that it does not bind to the endogenous mammalian target of rapamycin (mTOR), thereby avoiding off-target effects associated with rapamycin.[1][2][3][4] Its primary utility is to induce the rapid and specific heterodimerization of two proteins that have been tagged with distinct protein domains: DmrA and DmrC, or more commonly, FK506-binding protein (FKBP) and a mutated form of the FKBP-rapamycin binding (FRB) domain of mTOR (FRB T2098L).[5][6][7] This induced proximity allows for the precise temporal control over a wide array of signal transduction pathways and other cellular processes, making it an invaluable tool for studying cellular signaling, validating drug targets, and engineering cell-based therapies.[2][8]
The AP21967 system offers robust control over signaling events by mimicking ligand-induced receptor dimerization, a common mechanism for activating many signaling pathways.[6] By fusing the intracellular domains of receptors, kinases, or other signaling proteins to the FKBP and FRB domains, researchers can use AP21967 to trigger their dimerization and subsequent activation in a dose-dependent manner.[1][7]
Mechanism of Action
The fundamental principle of the AP21967 system is the induced proximity of two target proteins. The system consists of three components:
-
Protein of Interest 1 (POI-1) fused to the FKBP12 domain.
-
Protein of Interest 2 (POI-2) fused to a mutated FRB domain (FRB T2098L). This mutation creates a "hole" in the binding pocket that accommodates a "bump" on the AP21967 molecule, ensuring specific binding and preventing interaction with endogenous mTOR.[2][4]
-
AP21967 Ligand: A cell-permeable rapamycin analog that acts as a molecular bridge, binding simultaneously to both the FKBP and the mutated FRB domains with high affinity.[2][6]
In the absence of AP21967, the two fusion proteins remain separate and inactive. Upon addition, AP21967 rapidly crosses the cell membrane and physically links the POI-1-FKBP and POI-2-FRB constructs, triggering downstream signaling events that are dependent on the proximity of the two POIs.
Data Presentation
Quantitative parameters for the use of AP21967 can vary depending on the specific cell type, the expression levels of the fusion constructs, and the signaling pathway being investigated. However, published data provide a general framework for experimental design.
Table 1: Recommended Concentrations for AP21967
| Application | Recommended Concentration Range | Notes |
| In Vitro / Cell Culture | 0.05 nM – 500 nM[5] | A full dose-response curve is highly recommended to determine the optimal concentration for a specific system. |
| In Vivo (Mice) | Up to 30 mg/kg[5] | Has been shown to be non-toxic at these levels.[5] The optimal dose will depend on the model and desired effect. |
Table 2: Exemplary Dose-Response Data
| System | Cell Type | Effect Measured | Effective Concentration | Max Response Concentration | Reference |
| Engineered IL-2 Receptor | Human CD4+ T cells | Cell Proliferation | Dose-dependent up to 100 nM | ≥ 100 nM | [1] |
| c-kit Intracellular Domain | Ba/F3 cells | Cell Growth | 1 nM - 1000 nM | ~500 nM | [7][9] |
| c-kit Intracellular Domain | Ba/F3 cells | Tyrosine Phosphorylation | 500 nM (tested at single point) | Not determined | [7][9] |
Experimental Protocols
Protocol 1: General Procedure for AP21967-Induced Signal Activation in Cultured Cells
This protocol outlines a typical workflow for inducing dimerization of two target proteins and assessing the activation of a downstream signaling event, such as protein phosphorylation.
Materials:
-
Mammalian cell line of interest
-
Expression vectors for POI-1-FKBP and POI-2-FRB(T2098L)
-
Transfection reagent (e.g., Lipofectamine)
-
Complete cell culture medium
-
AP21967 stock solution (e.g., 1 mM in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Apparatus for SDS-PAGE and Western Blotting
-
Primary antibody against the phosphorylated form of a downstream target
-
Primary antibody against the total protein of the downstream target
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Transfection: a. Seed cells in a multi-well plate (e.g., 6-well) at a density that will result in 70-90% confluency at the time of transfection. b. Co-transfect the cells with the POI-1-FKBP and POI-2-FRB expression vectors according to the manufacturer's protocol for the chosen transfection reagent. Include a control well with a mock or empty vector transfection. c. Allow cells to express the fusion proteins for 24-48 hours.
-
AP21967 Stimulation: a. Prepare a series of dilutions of AP21967 in complete culture medium. A common range to test is 0 nM (vehicle control), 1 nM, 10 nM, 50 nM, 100 nM, and 500 nM. b. Aspirate the medium from the cells and replace it with the medium containing the different concentrations of AP21967. c. Incubate the cells for the desired stimulation time. For rapid signaling events like phosphorylation, this can be as short as 15-30 minutes.[7] For longer-term assays like proliferation, it can be several days.[1]
-
Cell Lysis: a. Place the culture plate on ice. b. Aspirate the medium and wash the cells once with ice-cold PBS. c. Add ice-cold lysis buffer (e.g., 100-200 µL for a 6-well plate) to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Western Blot Analysis: a. Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration of each sample. b. Prepare samples for SDS-PAGE by adding loading buffer and boiling. c. Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane and probe with the primary antibody for the phosphorylated target protein. e. Wash and incubate with the HRP-conjugated secondary antibody. f. Develop the blot using a chemiluminescent substrate to visualize the bands. g. (Optional but recommended) Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading.
Protocol 2: AP21967-Induced Cell Proliferation Assay
This protocol is adapted from studies using AP21967 to drive cell growth by activating engineered cytokine receptors or kinase domains.[1][7]
Materials:
-
Growth factor-dependent cell line (e.g., Ba/F3)
-
Cells stably expressing POI-1-FKBP and POI-2-FRB constructs that are expected to drive proliferation.
-
Culture medium without the required growth factor.
-
AP21967 stock solution.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue™, or direct cell counting).
Procedure:
-
Cell Preparation: a. Culture the stable cell line under normal conditions (with growth factor). b. Wash the cells three times with medium lacking the growth factor to remove any residual factor. c. Resuspend the cells in growth factor-free medium and count them.
-
Assay Setup: a. Seed the cells in a 96-well plate at a low density (e.g., 1 x 10⁴ cells/mL) in 100 µL of growth factor-free medium per well. b. Prepare serial dilutions of AP21967 in growth factor-free medium. c. Add the AP21967 dilutions to the wells. Include positive controls (medium with the normal growth factor) and negative controls (medium with vehicle only). d. Set up triplicate wells for each condition.
-
Incubation and Measurement: a. Incubate the plate for 2-6 days, depending on the cell line's normal doubling time.[7] b. At the end of the incubation period, assess cell viability. If using a luminescent or fluorescent reagent, add it to the wells according to the manufacturer's instructions and read the plate on a plate reader. Alternatively, count the viable cells in each well using a hemocytometer and trypan blue.
-
Data Analysis: a. Subtract the background signal from the negative control wells. b. Plot the cell viability signal against the concentration of AP21967. c. Use non-linear regression to fit a dose-response curve and determine the EC50 value.
References
- 1. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Tools for Acute Spatiotemporal Manipulation of Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Rapamycin-Binding Domain of the Protein Kinase mTOR is a Destabilizing Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligands for chemically induced dimerization (CID) [takarabio.com]
- 6. takarabio.com [takarabio.com]
- 7. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iDimerize systems citations [takarabio.com]
- 9. researchgate.net [researchgate.net]
Application of AP21967 in Live-Cell Imaging: A Guide for Researchers
Introduction
Chemically induced dimerization (CID) is a powerful technology that allows for the rapid and reversible control of protein-protein interactions in living cells. The AP21967 system, a derivative of the rapamycin-based CID system, offers a robust method for manipulating a variety of cellular processes with high specificity and temporal control. AP21967 is a synthetic, cell-permeable ligand that induces the heterodimerization of two protein domains: the FK506-binding protein (FKBP12) and a mutated form of the FKBP-rapamycin-binding (FRB) domain of mTOR, specifically the T2098L mutant (FRBT2098L).[1] This mutation reduces the affinity of FRB for endogenous mTOR, minimizing off-target effects. By fusing these domains to proteins of interest, researchers can use AP21967 to control protein localization, enzymatic activity, and gene expression, making it an invaluable tool for live-cell imaging studies.
These application notes provide detailed protocols and quantitative data for utilizing AP21967 in various live-cell imaging experiments, catering to researchers, scientists, and drug development professionals.
Mechanism of Action
The fundamental principle of the AP21967-based CID system lies in its ability to act as a molecular glue. AP21967 simultaneously binds to FKBP12 and FRBT2098L, bringing the two domains, and any proteins fused to them, into close proximity. This induced proximity can trigger a range of biological events, which can be visualized in real-time using live-cell microscopy.
References
Application Notes and Protocols for In Vivo Administration of AP21967 in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Principle of the Technology
AP21967 is a synthetic, cell-permeant ligand that functions as a chemical inducer of dimerization (CID).[1] It is a derivative of rapamycin, often referred to as a "rapalog," specifically engineered to interact with a mutated form of the FRB (FKBP-rapamycin binding) domain (FRB T2098L) and the FK506 binding protein (FKBP).[2][3] Unlike rapamycin, AP21967 does not significantly bind to the endogenous mTOR pathway, thus avoiding off-target effects like immunosuppression and toxicity when used in vivo.[2]
The system operates by bringing together two separate proteins that have been fused to FKBP and a mutated FRB domain, respectively. In the absence of AP21967, these fusion proteins remain separate and inactive. Upon in vivo administration, AP21967 crosses cell membranes and acts as a molecular bridge, binding to both FKBP and the mutated FRB domain with high affinity.[4][5] This induced proximity activates the desired biological process, such as initiating a signaling cascade, reconstituting enzyme activity, or triggering gene expression.[1][6] This technology offers precise temporal and dose-dependent control over specific protein functions in a whole-animal context.
Caption: Mechanism of AP21967-induced heterodimerization.
Applications in Animal Models
The AP21967-inducible system is versatile and has been successfully implemented in various in vivo applications. Key uses include:
-
Conditional Gene Expression: Controlling the transcription of a target gene in a time- and dose-dependent manner.[1]
-
Activation of Signaling Pathways: Inducing the dimerization and subsequent activation of cell surface receptors or other signaling molecules to study signal transduction.[6][7]
-
Reconstitution of Enzyme Activity: Bringing together separate, inactive domains of an enzyme to restore its function.[1][6]
-
Controlled Apoptosis: Triggering programmed cell death by dimerizing components of apoptotic pathways, such as the Fas receptor.[7][8]
-
Selective Expansion of Engineered Cells: Promoting the survival and proliferation of specific cell populations in vivo, such as engineered T cells for therapeutic purposes.[9]
-
Creation of Conditional Alleles: Enabling the functional analysis of signaling molecules and receptors in specific tissues or at specific developmental stages.[6]
Quantitative Data and Formulation
Successful in vivo studies require careful consideration of dosage, administration route, and vehicle formulation. The following tables summarize key quantitative data from published studies.
Table 1: In Vivo Dosage and Administration of AP21967 in Mice
| Animal Model | Dosage | Route of Administration | Vehicle / Formulation | Application / Study Goal | Reference |
| C3H/HeNCrl Mice | 10 mg/kg | Intraperitoneal (i.p.) | 50% N,N-dimethylacetamide (DMA), 45% PEG 400, 5% polyoxyethylene sorbitan monooleate | Heat-activated, dimerizer-dependent induction of Vascular Endothelial Growth Factor (VEGF). | [10] |
| NSG Mice | 2.5 mg/kg (daily) | Intraperitoneal (i.p.) | 1.4% Tween-80, 10% PEG-400 in sterile solution (from a 25 mg/mL DMSO stock) | In vivo engagement of an IL-2 chemically inducible signaling complex (CISC) to prevent Graft-versus-Host Disease (GvHD). | [9] |
Table 2: Properties of A/C Heterodimerizer (AP21967)
| Property | Value | Notes | Reference |
| In Vivo Toxicity | Nontoxic in mice at up to 30 mg/kg | It is recommended to perform a dose-response curve for each specific application. | [11] |
| In Vitro Conc. Range | 0.05 nM - 500 nM | Optimal concentration should be determined empirically for each cell type and construct. | [11] |
Experimental Protocols
Protocol: Preparation and Administration of AP21967
This protocol provides a general guideline for preparing and administering AP21967 for in vivo studies in mice, based on established methods.[9][10]
Materials:
-
A/C Heterodimerizer (AP21967) powder (Takara Bio or other suppliers)
-
Dimethyl sulfoxide (DMSO)
-
N,N-dimethylacetamide (DMA)
-
Polyethylene glycol 400 (PEG 400)
-
Tween-80 (or polyoxyethylene sorbitan monooleate)
-
Sterile, pyrogen-free saline or PBS
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Stock Solution Preparation (e.g., 25 mg/mL):
-
Under sterile conditions, dissolve the AP21967 powder in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[9]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solution Formulation:
-
Note: The final vehicle composition can be adjusted based on the specific experimental needs and tolerance of the animal model. The following is an example formulation.[9][10]
-
Thaw an aliquot of the AP21967 stock solution.
-
To prepare the final injection solution, first dilute the DMSO stock in a vehicle component like DMA or PEG-400.
-
For a vehicle containing 10% PEG-400 and 1.4% Tween-80, calculate the required volumes.[9] For a final dose of 2.5 mg/kg in a 100 µL injection volume for a 25g mouse, you would need 62.5 µg of AP21967.
-
Dilute the stock solution in the vehicle components sequentially, vortexing between each addition to ensure the solution remains homogenous. A common vehicle consists of PEG 400, Tween-80, and a sterile aqueous solution.[9]
-
Prepare the final working solution fresh on the day of injection.
-
-
Animal Administration:
-
Calculate the required injection volume for each animal based on its body weight and the desired final dosage (e.g., 2.5 mg/kg or 10 mg/kg).[9][10]
-
Administer the prepared AP21967 solution via the desired route, most commonly intraperitoneal (i.p.) injection.[9][10][12]
-
For control animals, administer an identical volume of the vehicle solution without AP21967.
-
Protocol: Workflow for an In Vivo Inducible Gene Expression Study
This protocol outlines the key steps for an experiment using AP21967 to induce the expression of a reporter gene (e.g., Luciferase) in a tumor xenograft model.[10]
Caption: Workflow for an AP21967-inducible gene expression study.
Detailed Steps:
-
Generate Animal Model:
-
Establish stable cell lines co-expressing the two components of the inducible transcription factor (e.g., one fused to the DmrA domain, the other to the DmrC domain) and a reporter gene under the control of a promoter responsive to the assembled transcription factor.[1][6]
-
Implant these cells into a suitable animal model (e.g., subcutaneously in immunodeficient mice to form a tumor xenograft).[10]
-
-
AP21967 Administration:
-
Once tumors are established, divide the animals into treatment and control groups.
-
Prepare and administer AP21967 to the treatment group as described in Protocol 4.1. The control group receives only the vehicle.[10]
-
-
Outcome Assessment:
-
Data Analysis:
-
Quantify the bioluminescent signal from both groups. A significant increase in signal in the AP21967-treated group compared to the vehicle control group indicates successful induction of gene expression.[10]
-
References
- 1. takara.co.kr [takara.co.kr]
- 2. Rational design and implementation of a chemically inducible hetero-trimerization system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iDimerize Inducible Heterodimer System [takarabio.com]
- 7. iDimerize inducible protein dimerization in vivo [takarabio.com]
- 8. An inducible system for in vitro and in vivo Fas activation using FKBP-FRB-rapamycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spatiotemporal Control of Vascular Endothelial Growth Factor Expression Using a Heat-Shock-Activated, Rapamycin-Dependent Gene Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligands for chemically induced dimerization (CID) [takarabio.com]
- 12. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Application Notes & Protocols: Lentiviral Vector Design for AP21967-Inducible Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemically Inducible Dimerization (CID) is a powerful technology that provides precise temporal and dose-dependent control over cellular processes. The AP21967-inducible system is a CID platform that utilizes a synthetic, cell-permeable ligand, AP21967, to induce the heterodimerization of two distinct protein domains, DmrA and DmrC.[1][2] This system offers an advantage over rapamycin-based systems due to the reduced immunosuppressive effects of its inducing ligand.[3]
When coupled with lentiviral vectors, the genetic components of the AP21967 system can be efficiently delivered and stably integrated into the genome of a wide range of dividing and non-dividing mammalian cells.[4][5] This combination enables the creation of stable cell lines or the modification of primary cells for long-term, inducible control of a gene or protein of interest, making it an invaluable tool for basic research, synthetic biology, and therapeutic development.[5][6]
This document provides a detailed overview of the design principles for lentiviral vectors incorporating the AP21967-inducible system, quantitative performance data, and comprehensive protocols for its implementation.
System Components and Mechanism of Action
The AP21967 system is comprised of three core components:
-
The Inducer: AP21967 is a synthetic analog of rapamycin that can simultaneously bind to two engineered protein domains.[7][8] It is cell-permeable and typically non-toxic at working concentrations.[1]
-
Dimerization Domains: Two distinct and engineered protein domains, DmrA and DmrC, serve as the binding partners for AP21967.[2][9]
-
Fusion Proteins: The proteins of interest (e.g., a DNA-binding domain and a transcriptional activation domain) are genetically fused to the DmrA and DmrC domains.
In the absence of the inducer, the two fusion proteins remain separate and inactive. Upon addition of AP21967, the ligand acts as a molecular bridge, bringing the DmrA and DmrC domains—and their fused protein partners—into close proximity. This induced dimerization event triggers a specific biological activity.[2][9]
Caption: Mechanism of AP21967-induced heterodimerization.
A primary application of this system is the inducible control of gene expression. In this setup, a DNA-binding domain (DBD) is fused to DmrA, and a transcriptional activation domain (AD) is fused to DmrC. These are constitutively expressed at low levels. A separate response vector contains a minimal promoter with upstream binding sites for the DBD (e.g., GAL4 UAS), which drives the expression of the Gene of Interest (GOI). Only when AP21967 brings the DBD and AD together on the promoter is transcription initiated.
Caption: AP21967-inducible control of gene transcription.
Lentiviral Vector Design Strategy
A typical third-generation lentiviral system is recommended for enhanced biosafety. The components for the AP21967 system can be delivered via two main strategies:
-
Two-Vector System: This is the most common approach.
-
Vector 1 (Regulator): A lentiviral vector that co-expresses the two fusion proteins (e.g., DBD-DmrA and AD-DmrC). A weak to moderate constitutive promoter (e.g., PGK or a truncated CMV) is recommended to minimize basal expression or "leakiness." A 2A self-cleaving peptide or an Internal Ribosome Entry Site (IRES) can be used to express the two components from a single transcript.
-
Vector 2 (Response): A lentiviral vector containing the GOI under the control of the inducible promoter (e.g., GAL4 UAS upstream of a minimal CMV promoter). This vector should also contain a selectable marker (e.g., Puromycin resistance) or a fluorescent reporter (e.g., GFP) driven by a separate constitutive promoter to allow for selection of transduced cells.
-
-
All-in-One Vector System: A single lentiviral vector contains both the regulator and response elements. While more convenient, these vectors can be large, potentially leading to lower viral titers, and may be more susceptible to promoter interference or silencing.[10]
Quantitative Data Summary
The performance of the AP21967 system is characterized by its low basal activity, high inducibility, and dose-dependent response.
| Parameter | In Vitro | In Vivo (Mouse Models) | Reference(s) |
| Inducer | AP21967 | AP21967 / Rapamycin | [1][3] |
| Effective Concentration | 0.05 nM - 500 nM | 0.1 - 1 mg/kg (for rapamycin analog) | [1][3] |
| Induction Time | Peak expression often observed within 24 hours | Peak levels within 24 hours | [3] |
| Reversibility | Reversible upon withdrawal of the inducer | Signal declines over 8-10 days after single injection | [3] |
| Basal Expression (Leakiness) | Very low to undetectable | No expression detected in the uninduced state | [3] |
| Toxicity | Nontoxic up to 1 µM | Nontoxic up to 30 mg/kg | [1] |
Experimental Workflow Overview
The overall process from vector design to a functional inducible cell line involves several key stages.
Caption: Experimental workflow for creating an AP21967-inducible cell line.
Protocols
Protocol 1: Lentiviral Vector Construction
This protocol outlines the general steps for cloning the system components into lentiviral backbones using standard restriction enzyme or Gibson Assembly cloning.
Materials:
-
Third-generation lentiviral transfer plasmids (e.g., pLJM1 for regulator, pLenti-UAS-GOI for response)
-
Plasmids containing DmrA, DmrC, DBD, and AD sequences
-
Gene of Interest (GOI) cDNA
-
Restriction enzymes and T4 DNA ligase, or Gibson Assembly Master Mix
-
High-fidelity DNA polymerase for PCR
-
Stellar™ or other competent E. coli cells
-
Plasmid purification kits
Methodology:
-
Amplify Inserts:
-
Regulator Vector: Using high-fidelity PCR, amplify the DBD-DmrA and AD-DmrC fusion cassettes. If using a 2A peptide strategy, design primers to create an DBD-DmrA-P2A-AD-DmrC amplicon. Include appropriate restriction sites or Gibson Assembly overhangs in your primers that are compatible with the multiple cloning site (MCS) of the regulator lentiviral vector.
-
Response Vector: Amplify your GOI with primers containing overhangs compatible with the MCS of the response vector (downstream of the UAS-minimal promoter).
-
-
Prepare Vector Backbone:
-
Digest the lentiviral transfer plasmids with the chosen restriction enzymes.
-
Dephosphorylate the vector backbone using Calf Intestinal Phosphatase (CIP) to prevent self-ligation.
-
Purify the linearized vector by gel electrophoresis.
-
-
Ligation or Assembly:
-
Restriction Ligation: Mix the purified, linearized vector with the purified PCR insert at a 1:3 or 1:5 molar ratio. Add T4 DNA ligase and buffer, and incubate according to the manufacturer's instructions (e.g., 1 hour at room temperature or overnight at 16°C).
-
Gibson Assembly: Mix the linearized vector and insert(s) with the Gibson Assembly Master Mix and incubate at 50°C for 1 hour.
-
-
Transformation:
-
Transform the ligation/assembly reaction into competent E. coli.
-
Plate on LB agar plates containing the appropriate antibiotic (e.g., ampicillin).
-
Incubate overnight at 37°C.
-
-
Verification:
-
Pick several colonies and grow them in liquid LB medium for mini-preps.
-
Purify the plasmid DNA.
-
Verify the correct insertion by restriction digest analysis and confirm the sequence and reading frame by Sanger sequencing.
-
Prepare a large-scale, endotoxin-free maxiprep of the confirmed plasmids for virus production.
-
Protocol 2: Lentivirus Production and Titration
This protocol describes lentivirus production in HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Transfection reagent (e.g., Lipofectamine 3000, PEI)
-
Packaging plasmids (e.g., pMD2.G for VSV-G envelope, psPAX2 for Gag/Pol/Rev/Tat)
-
Confirmed lentiviral transfer plasmids (Regulator and Response)
-
0.45 µm syringe filters
Methodology:
-
Cell Plating: The day before transfection, plate HEK293T cells in a 10 cm dish so they reach 80-90% confluency on the day of transfection.
-
Transfection:
-
For each lentiviral vector (Regulator and Response), prepare a DNA mixture containing:
-
10 µg of the lentiviral transfer plasmid
-
7.5 µg of psPAX2
-
2.5 µg of pMD2.G
-
-
Following the manufacturer's protocol for your transfection reagent, transfect the HEK293T cells with the plasmid mixture.
-
-
Virus Harvest:
-
At 48 hours post-transfection, carefully collect the cell culture supernatant, which contains the viral particles.
-
Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.
-
The virus can be used immediately, stored at 4°C for a few days, or aliquoted and stored at -80°C for long-term use. A second harvest can be performed at 72 hours.
-
-
Titration (Functional Titer):
-
Plate your target cells in a 24-well plate.
-
The next day, infect the cells with serial dilutions of your viral supernatant (e.g., 1 µL, 5 µL, 20 µL). Include a no-virus control. Add polybrene (4-8 µg/mL) to enhance transduction efficiency.
-
After 48-72 hours, analyze the cells. If the response vector contains a fluorescent marker, determine the percentage of fluorescent cells by flow cytometry.
-
Calculate the titer (Transducing Units per mL) using the formula: Titer (TU/mL) = (Number of cells at transduction) x (% fluorescent cells / 100) / (Volume of virus in mL)
-
Protocol 3: Generation of a Stable Inducible Cell Line
Materials:
-
Target cells
-
Titered Regulator and Response lentiviral stocks
-
Polybrene
-
Selection antibiotic (e.g., Puromycin, if encoded on the response vector)
Methodology:
-
Co-transduction: Plate 1 x 10^5 target cells in a 6-well plate. The next day, infect the cells with both the Regulator and Response viruses. The Multiplicity of Infection (MOI) for each virus should be optimized, but a starting MOI of 1-5 for each is common. Add polybrene.
-
Selection: 48 hours post-transduction, begin selection by adding the appropriate antibiotic to the culture medium. The concentration of the antibiotic must be predetermined by generating a kill curve for your specific target cell line.
-
Expansion: Culture the cells in selection medium, replacing it every 2-3 days, until antibiotic-resistant colonies are visible and non-transduced control cells have died.
-
Pooling or Cloning:
-
Polyclonal Pool: Once a resistant population is established, pool the colonies and expand the culture. This population will have heterogeneous integration and expression levels.
-
Monoclonal Lines: For more uniform expression, isolate single colonies using cloning cylinders or by performing limiting dilution in a 96-well plate. Expand each clone separately.
-
-
Banking: Cryopreserve vials of the validated polyclonal pool or monoclonal lines for future use.
Protocol 4: Induction of Gene Expression
Materials:
-
Validated stable inducible cell line
-
AP21967 ligand (stock solution in ethanol or DMSO)
-
Appropriate reagents for downstream analysis (e.g., TRIzol for RNA, RIPA buffer for protein, etc.)
Methodology:
-
Dose-Response Optimization:
-
Plate the stable cells in a multi-well plate (e.g., 12-well or 24-well).
-
The next day, replace the medium with fresh medium containing a range of AP21967 concentrations (e.g., 0 nM, 0.1 nM, 1 nM, 10 nM, 100 nM, 500 nM).
-
Incubate for a set period (e.g., 24 hours).
-
Harvest the cells and analyze the expression of your GOI via qPCR (for transcript) or Western blot (for protein).
-
Plot the response against the AP21967 concentration to determine the optimal induction dose.
-
-
Time-Course Experiment:
-
Plate the stable cells in multiple wells or dishes.
-
Induce all wells with the optimal concentration of AP21967 determined above.
-
Harvest cells at different time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Analyze GOI expression to determine the kinetics of induction.
-
-
Standard Induction Assay:
-
Plate your stable inducible cells.
-
Induce with the optimal concentration of AP21967 for the optimal duration.
-
Include a non-induced control (vehicle only, e.g., DMSO).
-
Proceed with your planned functional experiments.
-
References
- 1. Ligands for chemically induced dimerization (CID) [takarabio.com]
- 2. takara.co.kr [takara.co.kr]
- 3. Use of a stringent dimerizer-regulated gene expression system for controlled BMP2 delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alstembio.com [alstembio.com]
- 5. Lentiviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inducible Vector Systems Design Service for Lentiviral Vector - Creative Biolabs [creative-biolabs.com]
- 7. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iDimerize Inducible Heterodimer System [takarabio.com]
- 10. Lentiviral vectors for inducible, transactivator-free advanced therapy medicinal products: Application to CAR-T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AP21967-Mediated Conditional Protein Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP21967 is a synthetic, cell-permeant ligand that acts as a chemical inducer of dimerization (CID). It is a crucial component of the iDimerize Inducible Heterodimer System, where it facilitates the rapid and reversible binding of two distinct protein domains, DmrA and DmrC.[1] By fusing these domains to proteins of interest, researchers can gain precise temporal and spatial control over a wide range of cellular processes, including protein localization, signal transduction, and enzyme activity.[1] A key advantage of AP21967 is that it is a rapamycin analog designed to not bind to the endogenous mTOR protein, thus avoiding off-target effects associated with rapamycin.[2]
This document provides detailed application notes and experimental protocols for the use of AP21967 in conditional protein localization studies.
Mechanism of Action
The AP21967 system for conditional protein localization is based on the induced interaction between two engineered protein domains. A protein of interest (POI) is fused to one dimerization domain (e.g., DmrA), while a localization signal (e.g., a nuclear localization signal [NLS] or a plasma membrane-targeting sequence like Lyn11) is fused to the other dimerization domain (e.g., DmrC).[1][3] In the absence of AP21967, the two fusion proteins remain in their respective cellular compartments. Upon addition of AP21967, it binds to both the DmrA and DmrC domains, inducing their heterodimerization and forcing the translocation of the POI to the desired subcellular location.[1]
Caption: AP21967 induces heterodimerization of DmrA and DmrC domains, leading to protein translocation.
Data Presentation
The efficacy of AP21967 is dose-dependent. While the optimal concentration should be determined empirically for each experimental system, the following tables provide a summary of reported concentrations and kinetic data.
| Parameter | Value | Cell Type/System | Reference |
| Recommended In Vitro Concentration Range | 0.05 nM - 500 nM | General cell culture | Takara Bio |
| Concentration for Cell Growth Induction | 1 nM - 100 nM (dose-dependent) | Primary human CD4+ T cells | A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells.[4] |
| Concentration for Protein Translocation | 5 µM (for slow translocation) | RBL cells | An inducible translocation strategy to rapidly activate and inhibit small GTPase signaling pathways.[3] |
| Rate Constant of Translocation (at 5 µM) | 0.011 ± 0.001 s⁻¹ (time constant ~90s) | RBL cells | An inducible translocation strategy to rapidly activate and inhibit small GTPase signaling pathways.[3] |
Experimental Protocols
The following are detailed protocols for a typical conditional protein localization experiment using AP21967.
Caption: Workflow for AP21967-mediated conditional protein localization experiments.
Protocol 1: Preparation of Cells and Fusion Constructs
-
Vector Selection and Cloning:
-
Obtain expression vectors containing the DmrA and DmrC domains. The iDimerize Inducible Heterodimer System from Takara Bio provides a set of vectors with these domains and various localization signals.
-
Clone the cDNA of your protein of interest (POI) in-frame with the DmrA domain.
-
Clone a subcellular localization signal (e.g., SV40 NLS for nuclear targeting, or the N-terminal sequence of Lyn kinase for plasma membrane targeting) in-frame with the DmrC domain.
-
It is advisable to include a fluorescent reporter (e.g., GFP or mCherry) in one or both fusion constructs to facilitate visualization.
-
-
Cell Culture and Transfection:
-
Culture your chosen cell line in appropriate media and conditions.
-
Transfect the cells with the expression vectors for your POI-DmrA and Anchor-DmrC fusion proteins using a suitable transfection reagent.
-
Include appropriate controls, such as cells expressing only one of the fusion proteins or cells transfected with an empty vector.
-
Allow 24-48 hours for protein expression.
-
Protocol 2: Induction of Protein Translocation with AP21967
-
AP21967 Preparation:
-
Prepare a stock solution of AP21967 (typically 0.5 mM in ethanol) and store it at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired working concentration in cell culture medium. It is recommended to perform a dose-response experiment (e.g., 1 nM, 10 nM, 100 nM, 500 nM) to determine the optimal concentration for your system.
-
-
Induction:
-
For live-cell imaging, replace the culture medium with medium containing the desired concentration of AP21967.
-
For fixed-cell analysis or biochemical assays, add the AP21967-containing medium and incubate for the desired duration (e.g., 15 minutes to several hours) at 37°C.
-
Protocol 3: Visualization by Fluorescence Microscopy
-
Live-Cell Imaging:
-
Plate transfected cells on glass-bottom dishes suitable for microscopy.
-
Mount the dish on a heated microscope stage with CO₂ control.
-
Acquire baseline images before adding AP21967.
-
Add AP21967-containing medium and acquire images at regular intervals to observe the translocation kinetics.
-
-
Fixed-Cell Imaging:
-
After incubation with AP21967, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if required for antibody staining.
-
If your constructs do not contain a fluorescent reporter, perform immunofluorescence staining for your POI.
-
Mount the coverslips on microscope slides with mounting medium containing a nuclear stain (e.g., DAPI).
-
Image the cells using a fluorescence or confocal microscope.
-
Protocol 4: Biochemical Verification by Subcellular Fractionation and Western Blotting
-
Subcellular Fractionation:
-
After AP21967 treatment, wash the cells with ice-cold PBS and harvest them.
-
Perform subcellular fractionation to separate the cytoplasm and the nucleus (or other compartments of interest) using a commercially available kit or a standard protocol.
-
Briefly, this involves lysing the cells in a hypotonic buffer to release cytoplasmic contents, followed by centrifugation to pellet the nuclei.
-
-
Western Blotting:
-
Determine the protein concentration of the cytoplasmic and nuclear fractions.
-
Resolve equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against your POI or an epitope tag on your fusion protein.
-
Also, probe for subcellular markers to verify the purity of your fractions (e.g., GAPDH for cytoplasm, Lamin B1 for the nucleus).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
An increase in the POI signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction after AP21967 treatment confirms translocation.
-
Application Example: Conditional Activation of the Ras Signaling Pathway
A powerful application of AP21967-mediated protein translocation is the conditional activation of signaling pathways. For example, the Ras signaling pathway is activated at the plasma membrane. The guanine nucleotide exchange factor Son of Sevenless (Sos) activates Ras. By fusing Sos to the DmrA domain and a plasma membrane-targeting signal (e.g., from Lyn kinase) to the DmrC domain, the Ras pathway can be conditionally activated by the addition of AP21967, which recruits Sos to the plasma membrane.[5]
Caption: AP21967 recruits Sos to the plasma membrane to activate Ras signaling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low translocation | - Inefficient transfection- Low protein expression- Incorrect construct design- Insufficient AP21967 concentration | - Optimize transfection protocol.- Verify protein expression by Western blot.- Confirm the integrity and functionality of the localization signal.- Perform a dose-response with AP21967. |
| High background (translocation without AP21967) | - Overexpression of fusion proteins leading to non-specific aggregation or leaky localization. | - Use weaker promoters or an inducible expression system (e.g., Tet-On) to control the expression levels of the fusion proteins. |
| Cell toxicity | - High concentrations of AP21967 or its solvent.- Toxicity of the overexpressed protein. | - Lower the concentration of AP21967.- Ensure the final solvent concentration is not toxic to the cells.- Use lower amounts of plasmid for transfection. |
| Inconsistent results | - Variation in cell density or passage number.- Inconsistent timing of AP21967 addition. | - Maintain consistent cell culture practices.- Standardize the timing and procedure for AP21967 treatment. |
References
- 1. takara.co.kr [takara.co.kr]
- 2. researchgate.net [researchgate.net]
- 3. An inducible translocation strategy to rapidly activate and inhibit small GTPase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of ras activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AP21967-Mediated Dimerization Experiments: A Technical Support Center
Welcome to the technical support center for AP21967-mediated dimerization experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to ensure the success of your chemically induced dimerization (CID) experiments.
Frequently Asked Questions (FAQs)
Q1: What is AP21967 and how does it work?
AP21967 is a synthetic, cell-permeable small molecule that acts as a chemical inducer of dimerization (CID). It is a derivative of rapamycin, engineered to be biologically inert and to not bind to the endogenous mTOR protein, thus avoiding the immunosuppressive and anti-proliferative effects of rapamycin.[1][2][3][4] Its primary function is to induce the heterodimerization of two proteins that have been engineered to contain specific dimerization domains. The two most common systems are:
-
DmrA and DmrC domains: In the iDimerize system, one protein of interest is fused to the DmrA domain and the other to the DmrC domain. AP21967 brings these two domains together.[5][6][7]
-
FKBP and FRB domains: In this system, one protein is fused to FK506-Binding Protein (FKBP) and the other to the FKBP-rapamycin-binding (FRB) domain of mTOR. To prevent binding to endogenous mTOR, a mutant version of FRB (T2098L) is typically used, which still allows binding to AP21967.[1][8][9]
Q2: What is the recommended concentration range for AP21967 in cell culture experiments?
The optimal concentration of AP21967 can vary depending on the cell type, the expression level of the fusion proteins, and the desired biological outcome. However, a general starting point for in vitro experiments is in the low nanomolar to mid-nanomolar range. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific system.[5]
| Concentration Range (in vitro) | Notes |
| 0.05 nM - 10 nM | Often sufficient for inducing dimerization, especially with high-affinity interactions or high expression levels of fusion proteins. |
| 10 nM - 100 nM | A common working range for many cell types and applications.[10] |
| 100 nM - 500 nM | May be necessary for systems with lower affinity or to achieve a maximal response. Use with caution and monitor for potential off-target or cytostatic effects.[5][6] |
Q3: How should I prepare and store AP21967?
AP21967 is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C or -80°C. For experimental use, it is recommended to prepare a concentrated stock solution in a sterile, anhydrous solvent such as DMSO or ethanol. This stock solution can then be stored at -20°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.
Q4: Is AP21967-mediated dimerization reversible?
The dimerization induced by rapamycin and its analogs, including AP21967, is generally considered to be of high affinity with a very slow off-rate.[11] This makes the dimerization practically irreversible within the timeframe of most cell-based experiments. Simple washing out of the compound is often not sufficient to reverse the dimerization in a timely manner.[12] Similarly, the use of competitive inhibitors like FK506 has been shown to be largely ineffective at rapidly reversing the dimerization.[12] For applications requiring reversibility, alternative CID systems with faster dissociation kinetics may be more suitable.[13][14]
Troubleshooting Guide
This section addresses common problems encountered during AP21967-mediated dimerization experiments.
Problem 1: No or Weak Dimerization Observed
If you do not observe the expected biological effect after adding AP21967, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Suboptimal AP21967 Concentration | Perform a dose-response experiment with a wide range of AP21967 concentrations (e.g., 0.1 nM to 1 µM) to find the optimal concentration for your system. |
| Low Expression of Fusion Proteins | Verify the expression of both fusion proteins by Western blot or fluorescence microscopy (if tagged). Optimize transfection or transduction conditions to ensure adequate and comparable expression levels of both partners.[15] |
| Incorrect Fusion Protein Design | The orientation and linker length between your protein of interest and the dimerization domain can be critical. Consider redesigning your constructs with different linker lengths or moving the tag to the other terminus of your protein.[16][17] |
| Degradation of AP21967 | Ensure that the AP21967 stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Inactive Fusion Proteins | Confirm that the fusion proteins are correctly folded and localized within the cell. Misfolded or aggregated proteins may not be accessible for dimerization. |
Problem 2: High Background Dimerization (in the absence of AP21967)
If you observe dimerization or a biological response before adding AP21967, this can be due to several factors:
| Potential Cause | Recommended Solution |
| Overexpression of Fusion Proteins | High concentrations of the fusion proteins can lead to non-specific interactions or "leaky" dimerization. Reduce the amount of plasmid used for transfection or use a weaker promoter to lower the expression levels. |
| Intrinsic Affinity of Proteins of Interest | Your proteins of interest may have a natural tendency to interact, which is enhanced by bringing them into proximity via the fusion domains. This is a characteristic of the system itself. |
| Constitutive Activity of Fusion Constructs | The fusion of the dimerization domain may lead to constitutive activity of your protein of interest. Design appropriate controls, such as expressing each fusion protein individually, to assess their baseline activity. |
Problem 3: Unexpected Phenotypic Changes or Cell Toxicity
While AP21967 is designed to be biologically inert, some cellular effects have been reported, particularly at higher concentrations.
| Potential Cause | Recommended Solution |
| Cytostatic Effects of AP21967 | At higher concentrations (e.g., >100 nM), AP21967 has been shown to have a weak cytostatic effect on some cell lines.[12] Use the lowest effective concentration of AP21967 as determined by your dose-response curve. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). |
| Functional Consequences of Dimerization | The induced dimerization itself may be leading to a biological outcome that affects cell viability or phenotype. This is an on-target effect and part of the experimental result. |
Experimental Protocols
Protocol 1: General Procedure for AP21967-Induced Dimerization in Cell Culture
This protocol provides a general workflow for a typical dimerization experiment in cultured mammalian cells.
-
Cell Seeding: Seed your cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Transfection/Transduction: Introduce the expression vectors for your two fusion proteins (e.g., Protein A-DmrA and Protein B-DmrC) into the cells using your preferred method. Include appropriate controls, such as cells expressing each fusion protein alone and mock-transfected cells.
-
Protein Expression: Allow sufficient time for the fusion proteins to be expressed (typically 24-48 hours).
-
AP21967 Preparation: Prepare a fresh dilution of AP21967 in your cell culture medium from a frozen stock.
-
Treatment: Add the AP21967-containing medium to your cells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) for comparison.
-
Incubation: Incubate the cells for the desired period to allow for dimerization and the subsequent biological response. This can range from minutes to hours depending on the specific assay.
-
Analysis: Analyze the outcome of the dimerization event using the appropriate assay, such as co-immunoprecipitation, fluorescence microscopy, or a functional readout (e.g., reporter gene expression, cell proliferation).
Protocol 2: Validation of Dimerization by Co-Immunoprecipitation (Co-IP) and Western Blot
This protocol describes how to confirm the physical interaction of your two fusion proteins after AP21967 treatment.
-
Cell Lysis: After treatment with AP21967 or vehicle, wash the cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clearing Lysates: Centrifuge the lysates to pellet cell debris. To reduce non-specific binding, pre-clear the supernatant by incubating with protein A/G beads for 30-60 minutes at 4°C.
-
Immunoprecipitation: Add a primary antibody against one of your fusion proteins (e.g., an antibody against its tag) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture Immune Complexes: Add fresh protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against both of your fusion proteins to confirm their co-precipitation in the AP21967-treated sample.[18][19][20]
Visualizations
Caption: Mechanism of AP21967-induced heterodimerization.
Caption: Troubleshooting workflow for AP21967 experiments.
References
- 1. A modular tool to query and inducibly disrupt biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rapamycin-Binding Domain of the Protein Kinase mTOR is a Destabilizing Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Our site is not available in your region [takarabio.com]
- 6. researchgate.net [researchgate.net]
- 7. takara.co.kr [takara.co.kr]
- 8. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2016098078A2 - Dimerization switches and uses thereof - Google Patents [patents.google.com]
- 10. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual Systems for Enhancing Control of Protein Activity through Induced Dimerization Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapidly Reversible Manipulation of Molecular Activities Using Dual Chemical Dimerizers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reprogramming chemically induced dimerization systems with genetically encoded nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reversible Chemical Dimerization by rCD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimizing Protein Expression at PEGS Summit | Protein & Antibody Engineering Summit 2025 [pegsummit.com]
- 16. Novel Fusion Protein Approach for Efficient High-Throughput Screening of Small Molecule–Mediating Protein-Protein Interactions in Cells and Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. youtube.com [youtube.com]
Optimizing AP21967 Concentration for Maximal Response: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the concentration of AP21967 to achieve maximal response in your chemically induced dimerization (CID) experiments. AP21967 is a synthetic analog of rapamycin that specifically induces heterodimerization of protein domains such as FKBP and FRB, or DmrA and DmrC, without the immunosuppressive effects of its parent compound.[1] Proper concentration optimization is critical for achieving a robust and reproducible biological response while minimizing off-target effects and potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for AP21967 in cell culture experiments?
A1: The optimal concentration of AP21967 is highly dependent on the specific cell type, the expression levels of the fusion proteins, and the biological readout being measured. However, a general starting point for in vitro experiments is a broad concentration range from 0.05 nM to 500 nM .[2] Some studies have reported using concentrations up to 100 nM for inducing cellular expansion and 500 nM for stimulating tyrosine phosphorylation. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q2: How does AP21967 induce dimerization?
A2: AP21967 acts as a molecular glue, bridging two engineered protein domains (e.g., FKBP and a mutated FRB domain, or DmrA and DmrC).[1][3] These domains are fused to your proteins of interest. Upon binding of AP21967, the two fusion proteins are brought into close proximity, triggering a downstream biological event, such as signal transduction, gene expression, or protein translocation.
Q3: Is AP21967 toxic to cells?
A3: AP21967 is designed to be non-toxic as it does not bind to the endogenous mTOR protein, unlike rapamycin.[1] However, at very high concentrations, some cytostatic effects have been observed in certain cell lines. For example, a study on IGROV-1 and NIH3T3 cells showed a weak, dose-dependent reduction in cell proliferation at higher concentrations.[4] Therefore, it is essential to perform a cytotoxicity assay in parallel with your dose-response experiment to identify a non-toxic working concentration range.
Quantitative Data Summary
The following table summarizes reported concentrations of AP21967 and their observed effects in various experimental systems. This data should be used as a reference to guide your experimental design.
| Cell Line | Experimental System | Readout | Effective Concentration Range | Optimal/EC50 Concentration | Reference |
| Jurkat T cells | Inducible Gene Expression | SEAP Reporter | Not specified | < 10 nM (EC50) | |
| RBL cells | Protein Translocation | YFP-FRB translocation to membrane | Up to 5 µM | 940 nM (EC50) | [5] |
| Ba/F3 cells | Cell Proliferation & Phosphorylation | Cell Growth & Tyrosine Phosphorylation | Up to 500 nM | Not specified | [6] |
| CD4+ T cells | Cellular Expansion | Cell Proliferation | Up to 100 nM | Not specified | |
| Fibroblasts | Inducible BMP2 Expression | BMP2 Synthesis | 0.1 - 10 nM | Not specified | [1] |
| IGROV-1 | Cell Proliferation | MTT Assay | Up to 10 µg/ml | ~33% proliferation reduction at highest dose | [4] |
| NIH3T3 | Cell Proliferation | MTT Assay | Up to 10 µg/ml | ~22% proliferation reduction at highest dose | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal AP21967 Concentration using a Dose-Response Curve
This protocol outlines the steps to generate a dose-response curve to identify the optimal concentration of AP21967 for maximizing your desired biological response.
Materials:
-
Cells expressing your CID system
-
Complete cell culture medium
-
AP21967 stock solution (e.g., 1 mM in DMSO or ethanol)
-
96-well plates (white plates for luminescence assays)
-
Assay-specific reagents (e.g., luciferase substrate, antibodies)
-
Multichannel pipette
-
Plate reader (luminometer, fluorometer, or spectrophotometer)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay. The optimal seeding density should be determined empirically for your specific cell line.
-
Prepare AP21967 Dilutions:
-
Prepare a series of 10X concentrated serial dilutions of AP21967 in complete culture medium. A recommended starting range is from 10 µM to 0.1 nM to cover a broad spectrum.
-
Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest AP21967 concentration).
-
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add 90 µL of fresh medium to each well.
-
Add 10 µL of the 10X AP21967 dilutions to the corresponding wells to achieve the final desired concentrations.
-
-
Incubation: Incubate the plate for a period sufficient to observe the desired biological response. This time will vary depending on the specific assay (e.g., 6-24 hours for reporter gene expression, minutes to hours for protein translocation).
-
Assay: Perform your specific assay to measure the biological response (e.g., luciferase activity, fluorescence intensity, cell viability).
-
Data Analysis:
-
Subtract the background signal (from no-cell control wells).
-
Normalize the data to the vehicle control.
-
Plot the response against the logarithm of the AP21967 concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.[7]
-
Protocol 2: Assessing AP21967 Cytotoxicity using an MTT Assay
This protocol helps determine the concentration range at which AP21967 may have cytotoxic effects on your cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
AP21967 stock solution
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Compound Treatment: Prepare and add serial dilutions of AP21967 as described in Protocol 1. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a vehicle control.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the AP21967 concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Response | - Suboptimal AP21967 Concentration: The concentration used may be too low. - Low Expression of Fusion Proteins: Insufficient levels of the dimerizable proteins. - Incorrect Assay Timepoint: The response may be transient. - Inactive AP21967: The compound may have degraded. | - Perform a full dose-response curve (0.01 nM to 1 µM). - Verify the expression of your fusion proteins by Western blot or flow cytometry. - Perform a time-course experiment to determine the optimal incubation time. - Use a fresh stock of AP21967. Store the stock solution at -20°C or -80°C, protected from light. |
| High Background (Leaky System) | - Overexpression of Fusion Proteins: High protein levels can lead to spontaneous, ligand-independent dimerization.[9] - Intrinsic Affinity of Fusion Domains: The dimerization domains may have some inherent, weak interaction. | - Titrate down the amount of plasmid used for transfection or use a weaker promoter to reduce protein expression levels. - If using a lentiviral system, consider using a lower multiplicity of infection (MOI). - Consider redesigning the fusion constructs to minimize intrinsic interactions. |
| High Variability Between Replicates | - Inconsistent Cell Seeding: Uneven cell distribution in the plate. - Pipetting Errors: Inaccurate dispensing of cells or reagents. - Edge Effects: Evaporation from the outer wells of the plate. | - Ensure a homogeneous cell suspension before and during plating. - Calibrate pipettes regularly and use appropriate pipetting techniques. - Avoid using the outer wells of the 96-well plate for experimental samples; fill them with sterile PBS or media instead. |
| Cell Death/Cytotoxicity | - AP21967 Concentration is Too High: Although generally non-toxic, very high concentrations can be detrimental.[4] - Solvent Toxicity: High concentrations of DMSO or ethanol can be toxic to cells. | - Perform a cytotoxicity assay (e.g., MTT or Annexin V/PI) to determine the toxic concentration range. - Ensure the final solvent concentration in the culture medium is low (typically <0.5%). |
Visualizing Key Processes
Caption: AP21967-induced protein dimerization signaling pathway.
Caption: Workflow for optimizing AP21967 concentration.
Caption: Troubleshooting decision tree for AP21967 experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chemically induced dimerization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. An inducible translocation strategy to rapidly activate and inhibit small GTPase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 8. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual Systems for Enhancing Control of Protein Activity through Induced Dimerization Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AP21967 & Chemically Induced Dimerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signal in experiments utilizing the chemically induced dimerization (CID) agent, AP21967.
Understanding AP21967 and Background Signal
AP21967 is a synthetic, cell-permeable ligand that induces the heterodimerization of proteins fused to engineered dimerization domains, such as DmrA and DmrC, or specific mutants of FKBP and FRB.[1][2] A key advantage of AP21967 is that it is a rapamycin analog designed to not bind the endogenous mTOR kinase, thereby reducing off-target effects.[1][3]
High background signal in CID systems refers to the dimerization and subsequent downstream signaling of the fusion proteins in the absence of the inducing ligand (AP21967). This "leaky" activity can obscure the desired ligand-dependent effects and complicate data interpretation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the basic signaling pathway of AP21967-mediated chemically induced dimerization and a general workflow for troubleshooting high background signal.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background signal in AP21967-based CID systems?
A1: The most common cause of high background, or "leaky" activity, is the overexpression of the fusion proteins. High local concentrations of the dimerization domains (e.g., FKBP and FRB) can lead to spontaneous, ligand-independent dimerization. This is particularly problematic for membrane-bound proteins where the effective concentration is high due to the limited surface area.
Q2: How can I control the expression levels of my fusion proteins?
A2: Utilizing an inducible expression system is a highly effective strategy. Systems such as the Tet-On system allow for tight regulation of fusion protein expression. By using a low concentration of the inducer (e.g., doxycycline), you can express the proteins at physiologically relevant levels, which minimizes spontaneous dimerization.[4]
Q3: What is the optimal concentration of AP21967 to use in my experiments?
A3: The optimal concentration of AP21967 can vary depending on the cell type, the specific fusion proteins, and the desired outcome. It is crucial to perform a dose-response curve to determine the lowest concentration of AP21967 that elicits a robust signal without increasing the background. The recommended range for in vitro use is typically between 0.05 nM and 500 nM.[1]
Q4: Can the dimerization domains themselves contribute to background signal?
A4: Yes, the intrinsic affinity between the dimerization domains can contribute to ligand-independent dimerization. If optimizing expression levels and AP21967 concentration is insufficient, consider introducing mutations into the FKBP or FRB domains to reduce their inherent affinity for each other. For example, the F36M mutation in FKBP has been shown to promote dimerization, which in some contexts could be undesirable in the absence of a ligand, while other mutations like F36L might have a minimal effect on ligand binding but still allow for dimerization.[5][6][7]
Q5: Are there general laboratory practices that can help reduce background?
A5: Yes, principles from other sensitive assays like Western blotting or immunofluorescence can be applied. Ensure thorough washing steps to remove any unbound reagents. Optimize blocking conditions by trying different blocking agents (e.g., BSA, non-fat milk, or specialized commercial blockers) and adjusting incubation times and temperatures.[8][9]
Troubleshooting Guides
Guide 1: Optimizing AP21967 Concentration
High concentrations of AP21967 can sometimes lead to non-specific effects and increased background. A dose-response experiment is essential to identify the optimal concentration for your specific system.
| AP21967 Concentration (nM) | Expected Signal | Expected Background | Recommendation |
| 0 (vehicle control) | None | Baseline | Essential for determining inherent leakiness. |
| 0.01 - 1 | Low to moderate | Low | Good starting range for sensitive systems. |
| 1 - 50 | Moderate to high | Potentially increasing | Often the optimal range for many cell types. |
| 50 - 500 | High | May be significantly elevated | Use with caution; may be necessary for less sensitive systems. |
Guide 2: Implementing an Inducible Expression System
If you suspect that high protein expression is causing background, switching to an inducible expression system can provide much tighter control.
| Expression System | Advantages | Considerations |
| Constitutive (e.g., CMV, SV40) | High level of expression, simple to use. | Prone to high background due to overexpression. |
| Inducible (e.g., Tet-On) | Tight control over expression levels, allowing for titration to minimize background.[4] | Requires the addition of an inducer (e.g., doxycycline) and may require more complex cloning. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for AP21967 Optimization
Objective: To determine the optimal concentration of AP21967 that maximizes the signal-to-noise ratio.
Methodology:
-
Cell Seeding: Plate your cells expressing the FKBP and FRB fusion proteins at a consistent density in a multi-well plate (e.g., 24- or 96-well).
-
AP21967 Dilution Series: Prepare a serial dilution of AP21967 in your cell culture medium. A typical range to test would be from 0.01 nM to 500 nM, including a 0 nM (vehicle only) control.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of AP21967.
-
Incubation: Incubate the cells for the desired period for your experiment (e.g., 15 minutes to 24 hours), depending on the downstream readout.
-
Assay: Perform your downstream assay to measure the output of interest (e.g., reporter gene expression, protein phosphorylation, cell proliferation).
-
Data Analysis: Plot the response as a function of the AP21967 concentration. Determine the EC50 (half-maximal effective concentration) and select the lowest concentration that gives a robust signal with minimal background (as determined by the 0 nM control).
Protocol 2: Optimizing Fusion Protein Expression with an Inducible System
Objective: To minimize background signal by titrating the expression level of the fusion proteins.
Methodology:
-
Cell Seeding: Plate cells containing your inducible expression system for the FKBP and FRB fusion proteins.
-
Inducer Titration: Prepare a serial dilution of your inducer (e.g., doxycycline for a Tet-On system) in the cell culture medium. A common starting range is 1-100 ng/mL.
-
Induction: Add the inducer-containing medium to your cells and incubate for a sufficient time to allow for protein expression (typically 12-24 hours).
-
AP21967 Treatment: After inducing protein expression, treat the cells with a fixed, optimized concentration of AP21967 (as determined in Protocol 1) and a vehicle control.
-
Assay and Analysis: Perform your downstream assay. Analyze the results to identify the lowest concentration of the inducer that allows for a clear AP21967-dependent signal without a significant increase in the background (vehicle-treated) signal.
References
- 1. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled Dimerization of ErbB Receptors Provides Evidence for Differential Signaling by Homo- and Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking the strength of inducible promoters in Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved reversibly dimerizing mutant of the FK506-binding protein FKBP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved reversibly dimerizing mutant of the FK506-binding protein FKBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: AP21967 Stability and Storage Conditions
Welcome to the technical support center for AP21967, a cell-permeable synthetic ligand utilized for chemically induced dimerization (CID) of proteins. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of AP21967 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is AP21967 and what is its primary application?
AP21967, also known as A/C Heterodimerizer, is a synthetic, cell-permeant small molecule. Its primary application is in chemically induced dimerization (CID) systems.[1][2][3] It functions by inducing the heterodimerization of two distinct proteins that have been engineered to contain DmrA and DmrC domains, respectively.[1][2][3] This controlled protein-protein interaction allows for the regulation of various cellular processes, such as signal transduction pathways.[1]
Q2: What are the recommended storage conditions for AP21967?
Proper storage of AP21967 is crucial to maintain its stability and efficacy. Based on the Certificate of Analysis, AP21967, supplied as a 0.5 mM solution in 100% ethanol, should be stored at -20°C.[4]
Q3: What is the shelf life of AP21967?
When stored correctly at -20°C, the AP21967 solution has a shelf life of one year from the date of receipt.[4]
Q4: How should I prepare a stock solution of AP21967?
AP21967 is often supplied as a ready-to-use 0.5 mM solution in 100% ethanol.[4] If you have a lyophilized powder, it is recommended to dissolve it in 100% ethanol to prepare a stock solution.
Q5: What are the recommended working concentrations for AP21967?
The optimal working concentration of AP21967 can vary depending on the specific cell type and experimental design. It is recommended to perform a dose-response experiment to determine the ideal concentration for your system. A general guideline for in vitro applications is a concentration range of 0.05 nM to 500 nM.[2]
Data Presentation
Storage and Stability Summary
| Parameter | Recommendation | Citation |
| Storage Temperature | -20°C | [4] |
| Supplied Form | 0.5 mM solution in 100% ethanol | [4] |
| Shelf Life | 1 year from date of receipt | [4] |
| Freeze-Thaw Cycles | Minimize to prevent potential degradation. Aliquoting is recommended. | General best practice |
Recommended Working Concentrations
| Application | Concentration Range | Citation |
| In Vitro / Cell Culture | 0.05 nM - 500 nM | [2] |
| In Vivo (Mice) | Up to 30 mg/kg | [2] |
Experimental Protocols
General Protocol for Inducing Heterodimerization in Cell Culture
This protocol provides a general workflow for using AP21967 to induce heterodimerization of DmrA and DmrC fusion proteins in a mammalian cell line.
Materials:
-
Mammalian cell line expressing DmrA and DmrC fusion proteins
-
Complete cell culture medium
-
AP21967 stock solution (0.5 mM in 100% ethanol)
-
Phosphate-buffered saline (PBS)
-
Appropriate cell lysis buffer and reagents for downstream analysis (e.g., Western blotting, immunoprecipitation)
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in a multi-well plate or culture dish to ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of AP21967 Working Solution:
-
Thaw the AP21967 stock solution on ice.
-
Dilute the stock solution in complete cell culture medium to the desired final working concentration. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
-
Treatment of Cells:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the desired concentration of AP21967 to the cells.
-
Include a vehicle control (medium with the same concentration of ethanol used for the AP21967 dilution) to account for any effects of the solvent.
-
-
Incubation: Incubate the cells for the desired period. The optimal incubation time will depend on the specific biological process being investigated and should be determined empirically.
-
Downstream Analysis:
-
After incubation, wash the cells with PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Proceed with your downstream analysis, such as Western blotting to detect protein-protein interactions or functional assays to measure the biological response.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low dimerization observed | Suboptimal AP21967 concentration: The concentration of AP21967 may be too low to effectively induce dimerization. | Perform a dose-response experiment with a wider range of AP21967 concentrations (e.g., 0.1 nM to 1 µM). |
| Low expression of fusion proteins: The levels of DmrA and/or DmrC fusion proteins may be insufficient. | Verify the expression levels of your fusion proteins by Western blot or other methods. If necessary, optimize your transfection or transduction protocol to increase expression. | |
| Incorrect protein folding or localization: The fusion tags might be interfering with the proper folding or cellular localization of your proteins of interest. | Consider redesigning your fusion constructs, for example, by changing the position of the DmrA/DmrC tag (N-terminus vs. C-terminus) or adding a flexible linker between the tag and your protein. | |
| Degraded AP21967: The AP21967 may have degraded due to improper storage or handling. | Ensure that AP21967 is stored at -20°C and protected from light. Use a fresh aliquot for your experiments. | |
| High background (dimerization in the absence of AP21967) | Overexpression of fusion proteins: High local concentrations of the DmrA and DmrC fusion proteins can lead to ligand-independent dimerization. | Reduce the expression levels of your fusion proteins by using a weaker promoter, reducing the amount of transfected plasmid DNA, or using an inducible expression system. |
| Cellular stress: Certain cellular stress conditions can sometimes promote non-specific protein aggregation. | Ensure optimal cell culture conditions and handle cells gently during experimental procedures. | |
| Cell toxicity observed | High concentration of AP21967: Although generally non-toxic at recommended concentrations, very high concentrations might have off-target effects in some cell lines. | Perform a toxicity assay to determine the maximum non-toxic concentration of AP21967 for your specific cell line. |
| Ethanol toxicity: The ethanol solvent in the AP21967 stock solution might be causing toxicity at higher concentrations. | Ensure that the final concentration of ethanol in your culture medium is low and include a vehicle control with the same ethanol concentration. |
Visualizations
Caption: AP21967-induced heterodimerization signaling pathway.
References
Technical Support Center: Improving the Efficiency of AP21967-Induced Dimerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing AP21967-induced dimerization experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance the efficiency and reproducibility of your results.
Troubleshooting Guide
This guide addresses common issues encountered during AP21967-induced dimerization experiments in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low or No Dimerization | 1. Suboptimal AP21967 Concentration: The concentration of AP21967 may be too low to effectively induce dimerization. | 1a. Perform a dose-response curve: Test a range of AP21967 concentrations (e.g., 0.1 nM to 500 nM) to determine the optimal concentration for your specific cell line and fusion proteins.[1] 1b. Ensure proper storage and handling of AP21967: Avoid repeated freeze-thaw cycles and protect from light. |
| 2. Inefficient Fusion Protein Expression or incorrect folding: One or both fusion proteins may not be expressing at sufficient levels or are misfolded. | 2a. Verify protein expression: Use Western blotting to confirm the expression of both fusion proteins at the expected molecular weights. 2b. Optimize transfection/transduction: Adjust plasmid/virus concentrations and incubation times to improve expression levels. 2c. Consider alternative fusion protein orientations: The dimerization domains (e.g., FKBP, FRB) can be fused to either the N- or C-terminus of your protein of interest. The optimal orientation can be protein-dependent. | |
| 3. Steric Hindrance: The proteins of interest or the dimerization domains may be sterically hindered, preventing interaction. | 3a. Incorporate flexible linkers: Insert a flexible linker (e.g., a series of glycine and serine residues) between your protein of interest and the dimerization domain to increase conformational flexibility. | |
| High Background (Ligand-Independent Dimerization) | 1. Overexpression of Fusion Proteins: High local concentrations of the fusion proteins can lead to spontaneous, ligand-independent dimerization. | 1a. Reduce protein expression levels: Titrate down the amount of plasmid or viral vector used for transfection/transduction. 1b. Use an inducible expression system: Employ a system like Tet-On to control the expression levels of your fusion proteins. |
| 2. Intrinsic Affinity of Proteins of Interest: The proteins you are studying may have a natural tendency to interact. | 2a. Perform control experiments: Include controls with cells expressing only one of the fusion proteins to assess baseline interaction. | |
| Cell Toxicity or Off-Target Effects | 1. High Concentration of AP21967: Although designed to be less toxic than rapamycin, very high concentrations of AP21967 may still have off-target effects. | 1a. Use the lowest effective concentration: Based on your dose-response experiments, use the minimal concentration of AP21967 that gives a robust dimerization signal.[1] 1b. Include a vehicle-only control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve AP21967 to assess solvent-related toxicity. |
| 2. Toxicity of the Fusion Proteins: Overexpression of the fusion proteins themselves may be toxic to the cells. | 2a. Monitor cell viability: Perform cell viability assays (e.g., MTT assay) to assess the toxicity of your fusion constructs. 2b. Lower expression levels: As with high background, reducing the expression of the fusion proteins can mitigate toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is AP21967 and how does it work?
A1: AP21967 is a synthetic, cell-permeant small molecule that acts as a chemical inducer of dimerization (CID).[1][2] It is a derivative of rapamycin but has been engineered to not bind to the endogenous mTOR protein, thus avoiding the immunosuppressive effects of rapamycin. AP21967 functions by binding to two engineered protein domains, typically FKBP12 (or DmrA) and a mutated form of FRB (FKBP-Rapamycin Binding domain) called FRB* or DmrC.[3] When these domains are fused to two different proteins of interest, the addition of AP21967 brings the two proteins into close proximity, effectively inducing their dimerization.[4]
Q2: What is the recommended starting concentration for AP21967?
A2: The optimal concentration of AP21967 is highly dependent on the specific cell type, the expression levels of the fusion proteins, and the desired biological outcome. A common starting point for in vitro experiments is in the low nanomolar range, with a typical dose-response curve spanning from 0.1 nM to 500 nM.[1] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How long should I incubate my cells with AP21967?
A3: The incubation time can vary depending on the desired outcome and the kinetics of the downstream signaling pathway being investigated. For rapid events like changes in protein localization, a short incubation of 30 minutes to a few hours may be sufficient. For longer-term effects such as changes in gene expression or cell proliferation, incubations of 24 to 72 hours may be necessary. A time-course experiment is recommended to determine the optimal incubation period.
Q4: How can I confirm that dimerization is occurring?
A4: Several methods can be used to confirm AP21967-induced dimerization:
-
Co-Immunoprecipitation (Co-IP): This technique allows you to pull down one of the fusion proteins and then probe for the presence of the second fusion protein by Western blot. An increase in the co-precipitated protein in the presence of AP21967 indicates dimerization.
-
Förster Resonance Energy Transfer (FRET): If the two fusion proteins are tagged with a suitable FRET pair of fluorescent proteins (e.g., CFP and YFP), dimerization will bring them into close enough proximity to generate a FRET signal.
-
Functional Assays: The most definitive confirmation comes from observing the expected biological consequence of dimerization, such as the activation of a signaling pathway (e.g., phosphorylation of a downstream target), translocation of a protein to a specific cellular compartment, or reconstitution of an enzyme's activity.
Q5: What are some important controls to include in my experiments?
A5: To ensure the specificity of your results, it is crucial to include the following controls:
-
Vehicle Control: Treat cells with the solvent used to dissolve AP21967 (e.g., DMSO) at the same final concentration to control for any effects of the solvent.
-
Single Fusion Protein Control: Express each fusion protein individually and treat with AP21967 to ensure that the observed effects are not due to the overexpression of a single component.
-
No AP21967 Control: This is the baseline to which you will compare the effect of AP21967 addition.
-
Positive Control (if available): If there is a known natural ligand or stimulus that induces the interaction of your proteins of interest, this can be used as a positive control.
Quantitative Data Summary
The following tables summarize quantitative data from various studies using AP21967 to induce dimerization. These values should be used as a starting point for optimization in your specific experimental system.
Table 1: Recommended AP21967 Concentration Ranges for In Vitro Studies
| Cell Type | AP21967 Concentration Range | Application | Reference |
| Various | 0.05 nM – 500 nM | General in vitro use | [1] |
| Ba/F3 cells | 10 nM - 1 µM | Cell proliferation assay | [5] |
| Human CD4+ T cells | up to 100 nM | Dose-dependent cellular expansion |
Table 2: Observed Effects of AP21967-Induced Dimerization
| Cell Line | Fusion Proteins | AP21967 Conc. | Incubation Time | Observed Effect | Reference |
| Ba/F3 | c-kit-FKBP & c-kit-FRB | 500 nM | 15 min | Tyrosine phosphorylation of c-kit | [5] |
| Human CD4+ T cells | CISCv3 (IL-2Rβ-FKBP & IL-2Rγ-FRB) | 100 nM | 7 days | ~6-fold enrichment of GFP+ cells | |
| N2a | APP-FKBP | Not Specified | Not Specified | 50% reduction in total Aβ levels | [6] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect AP21967-Induced Dimerization
This protocol provides a general workflow for performing Co-IP to verify the interaction between two fusion proteins upon AP21967 treatment.
Materials:
-
Cells expressing both fusion proteins (e.g., Protein A-FKBP and Protein B-FRB-HA)
-
AP21967
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against one of the fusion protein tags (e.g., anti-HA antibody)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat one set of cells with the optimized concentration of AP21967 and another with vehicle (DMSO) for the optimized incubation time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads, then remove the beads.
-
Incubate the cleared lysate with the primary antibody (e.g., anti-HA) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both fusion proteins (e.g., anti-HA and an antibody against Protein A). An increased signal for Protein A in the AP21967-treated sample compared to the vehicle control indicates induced dimerization.
Protocol 2: Förster Resonance Energy Transfer (FRET) Assay for Dimerization
This protocol outlines a method to quantify AP21967-induced dimerization in live cells using FRET.
Materials:
-
Cells expressing fusion proteins tagged with a FRET pair (e.g., Protein A-CFP-FKBP and Protein B-YFP-FRB)
-
AP21967
-
Fluorescence microscope or plate reader capable of FRET measurements
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging dish or plate.
-
Image Acquisition (Pre-treatment): Acquire baseline fluorescence images of the cells in the CFP and YFP channels, as well as the FRET channel (CFP excitation, YFP emission).
-
Cell Treatment: Add the optimized concentration of AP21967 to the cells.
-
Image Acquisition (Post-treatment): Acquire images at various time points after AP21967 addition to monitor the change in FRET signal.
-
Data Analysis:
-
Correct for background fluorescence.
-
Correct for spectral bleed-through (the emission of CFP into the YFP channel and the direct excitation of YFP by the CFP excitation wavelength).
-
Calculate the normalized FRET efficiency (e.g., using the Xia and Liu method). An increase in the FRET efficiency after AP21967 treatment indicates dimerization.
-
Mandatory Visualizations
Caption: AP21967-induced heterodimerization signaling pathway.
Caption: Troubleshooting workflow for low dimerization efficiency.
References
- 1. Ligands for chemically induced dimerization (CID) [takarabio.com]
- 2. Chemically induced dimerization - Wikipedia [en.wikipedia.org]
- 3. takara.co.kr [takara.co.kr]
- 4. iDimerize Inducible Heterodimer System [takarabio.com]
- 5. researchgate.net [researchgate.net]
- 6. Multiparameter screen optimizes immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lentiviral Transduction for AP21967 Systems
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful implementation of AP21967-inducible lentiviral systems.
Overview of the AP21967-Inducible System
The AP21967 system is a chemically inducible dimerization (CID) technology that provides precise control over protein function. It relies on two key components: the FK506-binding protein (FKBP) and a mutated form of the FKBP-rapamycin binding (FRB) domain. The small molecule AP21967, a rapamycin analog, acts as a dimerizer, bringing the FKBP and FRB domains together.[1][2][3] This dimerization event can be engineered to trigger a variety of cellular processes, such as signal transduction, transcription, or protein localization.[4] Lentiviral vectors are an effective vehicle for delivering the genetic components of this system into a wide range of dividing and non-dividing cells.[5]
Frequently Asked Questions (FAQs)
Q1: What is the AP21967 system and why use it? A1: The AP21967 system is a method for controlling protein-protein interactions using the small molecule dimerizer AP21967.[4][6] It allows for rapid, reversible, and dose-dependent control over gene expression or signaling pathways.[7] This is particularly useful for studying genes that may be toxic when constitutively expressed or for fine-tuning the level of a biological response.[8]
Q2: Why is lentivirus a good delivery method for this system? A2: Lentiviruses are ideal for establishing inducible systems because they can efficiently infect a wide variety of cell types, including difficult-to-transduce primary and non-dividing cells.[5] They integrate their genetic payload into the host cell's genome, ensuring stable, long-term expression of the inducible components, which is necessary for creating stable cell lines.[9]
Q3: What is the difference between the Tet-On/Tet-Off system and the AP21967 system? A3: Both are inducible systems, but they operate via different mechanisms. The Tet system controls transcription initiation in response to tetracycline or its analog, doxycycline (Dox).[10][11] The AP21967 system directly controls protein dimerization.[4] This allows the AP21967 system to regulate processes post-translationally, such as activating a signaling cascade at the cell membrane, which can offer faster kinetics than transcriptional control.
Q4: Is AP21967 toxic to cells? A4: AP21967 is generally considered non-toxic to cells at effective working concentrations.[6] However, as with any chemical compound, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experiment.
Troubleshooting Guide
Problem 1: Low or No Lentiviral Transduction Efficiency
Q: My target cells show very low or no expression of my inducible constructs after transduction. What went wrong?
A: This is a common issue that can stem from several factors related to the virus itself or the target cells.
| Potential Cause | Solution | References |
| Low Viral Titer | Ensure your lentivirus production protocol is optimized. Use high-quality, "transfection-grade" plasmid DNA. Confirm the health and optimal density of packaging cells (e.g., HEK293T). A good titer should be >10^8 IFU/ml.[12][13] Consider concentrating the virus via ultracentrifugation if titers are consistently low.[13][14] | [12][13][14][15][16] |
| Incorrect MOI | The Multiplicity of Infection (MOI) is the ratio of viral particles to target cells and is critical for success. Perform a titration experiment using a range of MOIs (e.g., 0.5, 1, 5, 10) to find the optimal level for your specific cell line.[17][18] | [16][17][18] |
| Poor Target Cell Health | Ensure target cells are healthy, actively dividing (if applicable), and plated at the correct density (typically 50-70% confluency at the time of transduction).[13][16][19] Mycoplasma contamination can severely impact cell health and transduction success. | [13][16][19] |
| Ineffective Transduction Enhancer | Polycations like Polybrene or DEAE-dextran neutralize charge repulsion between the virus and the cell membrane, enhancing efficiency.[20][21] However, some cells are sensitive to these reagents. Determine the optimal concentration and check for toxicity.[15][20] If toxicity is an issue, consider alternatives like RetroNectin or spinoculation (centrifuging the cells with the virus).[12] | [12][15][20][21] |
| Inhibitors in Viral Supernatant | Residual debris or factors from the packaging cell culture can inhibit transduction. Always filter the viral supernatant through a 0.45 µm filter after harvesting. For sensitive applications, consider purifying the virus.[12][22] | [12][22] |
| Vector Design Issues | Very large gene inserts can decrease packaging efficiency and lower viral titer.[12] Avoid including polyadenylation signals within your expression cassette, as this can cause premature truncation of the viral RNA.[13] | [12][13][23] |
Problem 2: No Induction or Weak Response with AP21967
Q: My cells are transduced successfully, but I see little to no response after adding AP21967. How can I fix this?
A: This points to a problem with the dimerization system itself, from the ligand to the fusion proteins.
| Potential Cause | Solution | References |
| Suboptimal AP21967 Concentration | The optimal concentration of AP21967 is cell-type and system-dependent. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 100 nM) to determine the ideal level for maximal induction with minimal off-target effects.[1][7] | [1][6][7] |
| Degraded AP21967 Ligand | AP21967, like many small molecules, can degrade if not stored properly. Ensure it is stored as recommended by the manufacturer, typically desiccated and protected from light. Use freshly prepared dilutions for experiments. | |
| Incorrect Fusion Protein Design | The orientation and linker length between your protein of interest and the FKBP/FRB domains are critical. The domains must be able to interact sterically upon AP21967 binding. It may be necessary to test different fusion constructs (e.g., N-terminal vs. C-terminal tags, different flexible linkers).[2][3] | [2][3] |
| Low Expression of Fusion Constructs | Verify the expression of both FKBP and FRB fusion proteins via Western blot or flow cytometry (if tagged with a fluorescent marker). If one or both components are not expressed, you will not get dimerization. This may require re-optimizing the lentiviral vector or transduction. | |
| Stoichiometry Imbalance | For efficient heterodimerization, the FKBP and FRB fusion proteins should be expressed at similar levels. If using two separate viral vectors, you may need to adjust the MOI of each to achieve balanced expression. A single vector expressing both components (e.g., using a 2A self-cleaving peptide) can help ensure a 1:1 ratio.[5] | [5] |
Problem 3: High Background Activity (Leaky System)
Q: My system is active even without adding AP21967. How do I reduce this background?
A: "Leaky" expression is a common challenge with inducible systems and compromises tight regulation.
| Potential Cause | Solution | References |
| Spontaneous Dimerization | The FKBP and FRB domains may have a low level of intrinsic affinity, or overexpression may lead to spontaneous, ligand-independent dimerization. | [24] |
| Promoter Leakiness | If the AP21967 system is used to drive transcription, the minimal promoter in the response plasmid may have some basal activity. This is a known issue in some inducible systems.[10] | [10] |
| Solutions | 1. Reduce MOI: Titrate down the amount of virus used for transduction. Lowering the expression level of the fusion proteins can often reduce background activity. 2. Modify Fusion Constructs: Introduce destabilizing domains (degrons) to the fusion proteins that lead to their rapid degradation in the absence of the dimerizer. 3. Optimize Vector Design: For transcription-based systems, using a tighter minimal promoter in the response vector can reduce leakiness.[9] | [9] |
Problem 4: Cell Toxicity or Death After Transduction/Induction
Q: My cells are dying after I add the lentivirus or after I induce the system with AP21967. What is the cause?
A: Cell toxicity can be caused by the lentiviral particles, the transduction enhancers, or the induced protein itself.
| Potential Cause | Solution | References |
| Lentiviral Particle Toxicity | High concentrations of lentivirus or impurities from the production process can be toxic to sensitive cells, especially primary cells.[18][25] | [18][22][25] |
| Transduction Enhancer Toxicity | Polybrene can be toxic to some cell types. Perform a toxicity control experiment with Polybrene alone to determine a safe concentration for your cells. If it is toxic, reduce the concentration or incubation time, or switch to a different enhancer.[15][20] | [15][20] |
| Toxicity of the Induced Protein | The protein you are inducing may be inherently toxic or cytotoxic when overexpressed. This is a primary reason for using an inducible system. | [8] |
| Solutions | 1. Reduce MOI: Use the lowest effective MOI to minimize the viral load on the cells.[18] 2. Reduce Incubation Time: Change the media containing the virus and enhancer as early as 4-6 hours post-transduction instead of overnight.[19][20] 3. Purify Virus: For very sensitive cells, use purified lentiviral particles to remove contaminants.[12] 4. Lower AP21967 Dose: If toxicity occurs after induction, use a lower concentration of AP21967 to express your protein at a lower, non-toxic level. The dose-response curve is essential here. | [12][18][19][20] |
Key Experimental Protocols
Protocol 1: General Lentiviral Transduction Workflow
This workflow outlines the key steps from preparing cells to selecting a stable, transduced population.
Protocol 2: Puromycin Titration (Kill Curve)
Objective: To determine the minimum concentration of puromycin that effectively kills non-transduced cells. This is a critical first step before selecting your transduced population.[19]
-
Day 1: Plate your target cells in a 24-well or 96-well plate at a density that will not become over-confluent during the experiment.
-
Day 2: Prepare a series of puromycin dilutions in your normal culture medium. Typical final concentrations to test range from 0.5 µg/mL to 10 µg/mL.[17][19]
-
Replace the medium in each well with the corresponding puromycin concentration. Include a "no puromycin" control well.
-
Days 3-7: Examine the cells daily for viability. Replace the puromycin-containing media every 2-3 days.
-
Analysis: The optimal concentration is the lowest one that causes complete cell death within 3-5 days, while cells in the control well remain healthy.[17]
Protocol 3: AP21967 Dose-Response Assay
Objective: To determine the optimal AP21967 concentration for inducing your system and to characterize its dynamic range.
-
Day 1: Seed your stably transduced inducible cell line in a multi-well plate (e.g., 24-well or 96-well).
-
Day 2: Prepare serial dilutions of AP21967 in culture medium. A common range is from 0.01 nM to 500 nM.[6] Include a "no drug" (vehicle only, e.g., DMSO) control.
-
Remove the old medium and add the medium containing the different AP21967 concentrations.
-
Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours), depending on the nature of your readout (e.g., reporter gene expression, phosphorylation event, cell phenotype change).
-
Analysis: Measure the response using the appropriate method (e.g., flow cytometry for a fluorescent reporter, Western blot for protein expression, or a cell viability assay). Plot the response against the log of the AP21967 concentration to determine the EC50 (half-maximal effective concentration).
Summary of Quantitative Parameters
The following tables provide starting points for key quantitative variables in your experiments. These should always be optimized for your specific cell type and experimental setup.
Table 1: Recommended AP21967 Concentrations
| Application | Recommended Concentration Range | Notes | References |
| In Vitro Cell Culture | 0.05 nM - 500 nM | A full dose-response curve is highly recommended to find the optimal concentration. | [6] |
| In Vivo (Mice) | 0.1 mg/kg - 1 mg/kg | Dependent on the route of administration and desired kinetics. | [7] |
Table 2: Common Lentiviral Transduction Parameters
| Parameter | Typical Range | Notes | References |
| MOI | 0.5 - 20 | Highly cell-type dependent. Primary and non-dividing cells often require a higher MOI. | [17] |
| Polybrene | 2 - 8 µg/mL | Test for toxicity. Some primary cells are very sensitive. | [17][20] |
| Puromycin | 1 - 10 µg/mL | Must be determined empirically for each cell line via a kill curve. | [19] |
| Cell Confluency | 50% - 80% | Cells should be in the exponential growth phase at the time of transduction. | [13] |
References
- 1. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. takara.co.kr [takara.co.kr]
- 5. Lentivirus-mediated Conditional Gene Expression [en.bio-protocol.org]
- 6. Ligands for chemically induced dimerization (CID) [takarabio.com]
- 7. Use of a stringent dimerizer-regulated gene expression system for controlled BMP2 delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hematopoietic-specific lentiviral vectors circumvent cellular toxicity due to ectopic expression of Wiskott-Aldrich syndrome protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 10. Production of lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 什么是诱导性基因表达系统? - Home - PharmaLegacy | Preclinical Pharmacology CRO [en.zvast-bio.com]
- 12. Tips for successful lentiviral transduction [takarabio.com]
- 13. go.zageno.com [go.zageno.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 18. researchgate.net [researchgate.net]
- 19. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 20. origene.com [origene.com]
- 21. Optimization of the transductional efficiency of lentiviral vectors: effect of sera and polycations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Designing Lentiviral Vectors for Gene Therapy of Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dual Systems for Enhancing Control of Protein Activity through Induced Dimerization Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: AP21967 Washout Protocol for Reversing Dimerization
Welcome to the technical support center for the AP21967 washout protocol. This guide provides detailed information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with the AP21967 inducible heterodimerization system.
Frequently Asked Questions (FAQs)
Q1: What is AP21967 and how does it work?
AP21967, also known as A/C Heterodimerizer, is a synthetic, cell-permeant small molecule that induces the dimerization of two proteins of interest.[1] These target proteins are genetically fused to two distinct dimerization domains, DmrA and DmrC, respectively. AP21967 acts as a bridge, binding to both DmrA and DmrC domains and bringing the attached proteins into close proximity. This induced proximity can be used to activate signaling pathways, control protein localization, or trigger other cellular events that are dependent on protein-protein interactions.
Q2: Is there a specific washout ligand to reverse AP21967-induced dimerization?
Currently, there is no commercially available "washout ligand" specifically designed to rapidly reverse dimerization induced by AP21967. This is in contrast to the B/B Homodimerizer system, which has a corresponding B/B Washout Ligand that can dissociate the dimer with a half-life of approximately 10 minutes.[1] Reversal of AP21967-induced dimerization relies on the physical removal of the AP21967 ligand from the cell culture medium.
Q3: How effective is a simple media washout for reversing dimerization?
The effectiveness of a simple washout is dependent on the dissociation kinetics of the AP21967-DmrA-DmrC ternary complex. The analogous rapamycin-FKBP-FRB system is known for its high affinity and is considered essentially irreversible by simple washout, with effects persisting for hours after removal of the ligand.[2] This suggests that the reversal of AP21967-induced dimerization by washout may be a slow and potentially incomplete process. The efficiency will likely vary between different cell types and experimental systems.
Q4: How can I tell if the washout has been successful?
The success of a washout protocol should be determined empirically by observing the reversal of the biological effect that was induced by AP21967. This could be a change in protein localization (e.g., from the membrane back to the cytoplasm), a decrease in a specific signaling event (e.g., phosphorylation of a downstream target), or a change in gene expression. It is crucial to include proper controls in your experiment to accurately assess the reversal.
Experimental Protocols
General "Best Practice" Washout Protocol for Adherent Cells
Given the absence of a specific washout ligand and the likely slow off-rate of AP21967, the following is a generalized, robust protocol designed to maximize the removal of the ligand from the cell culture environment. Optimization for your specific cell line and experimental setup is highly recommended.
Materials:
-
Pre-warmed, complete cell culture medium (containing serum, if applicable)
-
Phosphate-Buffered Saline (PBS), pre-warmed
Procedure:
-
Aspirate the Medium: Carefully aspirate the AP21967-containing medium from your cells.
-
First Wash: Gently add pre-warmed PBS to the vessel, swirl to wash the cell monolayer, and then aspirate the PBS.
-
Second Wash: Add pre-warmed, complete cell culture medium to the cells. Incubate for 5-10 minutes at 37°C. This allows for some of the intracellular and membrane-bound AP21967 to diffuse out.
-
Aspirate and Repeat: Aspirate the medium from the previous step.
-
Subsequent Washes: Repeat steps 3 and 4 for a total of 3-5 washes with fresh, pre-warmed complete medium. Increasing the number and duration of these washes can improve the efficiency of the washout.
-
Final Incubation: After the final wash, add fresh, pre-warmed complete medium and return the cells to the incubator.
-
Time Course Analysis: To determine the kinetics of reversal in your system, it is recommended to collect samples at various time points after the final wash (e.g., 1, 2, 4, 8, 12, and 24 hours) and analyze for the reversal of the desired biological effect.
Washout Protocol for Suspension Cells
-
Pellet the Cells: Transfer the cell suspension to a sterile centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Aspirate Supernatant: Carefully aspirate the supernatant containing AP21967.
-
Resuspend and Wash: Resuspend the cell pellet in a larger volume of pre-warmed, complete medium.
-
Incubate: Incubate the cell suspension for 5-10 minutes at 37°C.
-
Repeat Centrifugation and Resuspension: Pellet the cells again, aspirate the supernatant, and resuspend in fresh, pre-warmed complete medium. Repeat this wash cycle 3-5 times.
-
Final Resuspension: After the final wash, resuspend the cells in the desired volume of fresh, complete medium for further culture and analysis.
-
Time Course Analysis: As with adherent cells, collect samples at various time points post-washout to assess the reversal of the AP21967-induced effect.
Data Presentation
Table 1: Key Parameters of the AP21967 Heterodimerization System
| Parameter | Description |
| Dimerizer | AP21967 (A/C Heterodimerizer) |
| Dimerization Domains | DmrA and DmrC |
| Mechanism of Action | Binds to both DmrA and DmrC to induce heterodimerization. |
| Reversal Method | Physical washout of the ligand from the culture medium. |
| Reversal Kinetics | Expected to be slow; requires empirical determination. |
| Specific Washout Ligand | Not commercially available. |
Table 2: Recommended Starting Conditions for AP21967 Washout Protocol
| Parameter | Recommended Starting Condition | Notes |
| Number of Washes | 3 - 5 | More washes may improve removal efficiency. |
| Wash Medium | Pre-warmed complete culture medium | Serum can help to sequester lipophilic compounds. |
| Incubation Time per Wash | 5 - 10 minutes | Allows for ligand diffusion out of the cells. |
| Post-Washout Incubation | 1 - 24 hours | Time course analysis is crucial to determine reversal kinetics. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete or No Reversal of Dimerization | Insufficient Washout: Residual AP21967 remains in the culture. | - Increase the number of washes (e.g., to 5-7).- Increase the volume of wash medium.- Increase the incubation time for each wash to 15-20 minutes. |
| Slow Off-Rate: The AP21967-DmrA-DmrC complex is highly stable. | - Extend the post-washout incubation time. Collect samples at later time points (e.g., 24, 48, 72 hours).- Be aware that complete reversal may not be achievable in a short timeframe. | |
| Intracellular Accumulation: AP21967 has accumulated within the cells. | - The extended wash incubations are designed to help with this, but it may be a limiting factor. Consider this when interpreting your results. | |
| High Cell Death or Detachment After Washout | Mechanical Stress: Excessive washing steps are stressing the cells. | - Handle cells gently during aspiration and addition of media.- Ensure all solutions are pre-warmed to 37°C.- For sensitive cell lines, reduce the number of washes and extend the incubation time of the washes you perform. |
| Variability Between Experiments | Inconsistent Protocol: Minor variations in the washout procedure. | - Standardize the washout protocol: use the same number of washes, volumes, and incubation times for all experiments.- Ensure consistent cell density and health before starting the experiment. |
Visualizations
Caption: AP21967 induces dimerization, which can be slowly reversed by a washout protocol.
Caption: Workflow for assessing the kinetics of AP21967-induced dimerization reversal.
References
Validation & Comparative
A Researcher's Guide to Validating AP21967-Induced Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Chemically Induced Dimerization (CID) is a powerful technology used to control protein-protein interactions (PPIs) with spatiotemporal precision using small molecules.[1] The AP21967 system is a widely used CID method that offers rapid and specific induction of heterodimerization, making it an invaluable tool for manipulating signaling pathways and protein localization.[2][3] This guide provides an objective comparison of the AP21967 system with common alternatives and presents detailed experimental protocols to validate induced interactions.
Mechanism of Action: The AP21967 System
The AP21967 system is based on the interaction between the FK506-binding protein (FKBP) and the FKBP-rapamycin binding (FRB) domain of the mTOR kinase.[4] AP21967 is a synthetic, cell-permeable analog of rapamycin.[5] It acts as a molecular glue, bridging two proteins of interest that have been genetically fused to FKBP and a mutated FRB domain (FRB T2098L), respectively.[4][6]
This system utilizes a "bump-and-hole" strategy, where the bulky substituent on AP21967 (the "bump") prevents it from binding to the endogenous wild-type FRB domain of mTOR.[3][7] The corresponding T2098L mutation in the engineered FRB domain creates a "hole" that accommodates this bump.[3] This engineered specificity minimizes off-target effects and the immunosuppressive activities associated with rapamycin, which binds to the endogenous mTOR kinase.[5][8]
Comparison of Chemical Dimerization Systems
AP21967 is part of a broader family of CID tools, each with distinct characteristics. The choice of system depends on the specific experimental need, such as inducing homodimerization versus heterodimerization or the requirement for reversibility.
| Feature | A/C Heterodimerizer (AP21967) | B/B Homodimerizer (AP20187) | Rapamycin |
| Dimerizer Ligand | AP21967 | AP20187 | Rapamycin |
| Protein Domains | DmrA (FKBP) & DmrC (mutant FRB)[2] | Two DmrB domains (mutant FKBP F36V)[9][10] | FKBP & wild-type FRB[4] |
| Mechanism | Heterodimerization[2] | Homodimerization[9] | Heterodimerization[4] |
| Key Features | Specific; minimal off-target effects on mTOR.[3][8] | Induces interaction between two identical fusion proteins. | High affinity; potent inducer. |
| Considerations | The standard for specific heterodimerization. | Requires fusion of the same domain to both proteins of interest. | Binds to endogenous mTOR, causing potential pleiotropic cellular effects (e.g., immunosuppression).[3][5] |
| Typical Conc. (in vitro) | 0.05–500 nM[2] | 0.01–100 nM[2] | 0.1-10 nM[5] |
Experimental Validation Protocols
Confirming the induced protein-protein interaction is a critical step. Several robust methods can be employed, each providing a different type of evidence for the interaction.
Co-Immunoprecipitation (Co-IP)
Co-IP is a gold-standard technique used to demonstrate that two proteins interact within a cell.[11] It involves using an antibody to capture a specific "bait" protein from a cell lysate, thereby also "pulling down" any associated "prey" proteins.[12][13] The presence of the prey protein is then typically detected by Western blotting.
Detailed Protocol:
-
Cell Culture and Lysis:
-
Culture cells expressing your FKBP and FRB* fusion proteins to ~80-90% confluency.
-
Treat one set of cells with the desired concentration of AP21967 and a control set with a vehicle (e.g., ethanol or DMSO) for the optimal duration.
-
Harvest and wash cells with ice-cold PBS.[12]
-
Lyse cells in 1 mL of ice-cold, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with a protease inhibitor cocktail.[12]
-
Incubate on ice for 20-30 minutes, then centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
(Optional but Recommended) Pre-clear the lysate by incubating it with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[13] Pellet the beads and transfer the supernatant to a new tube.
-
Add 1-5 µg of an antibody specific to the "bait" protein (e.g., an antibody against Protein A or its epitope tag) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Capture and Analysis:
-
Add an appropriate amount of pre-washed Protein A/G beads to the lysate/antibody mixture and incubate for another 1-2 hours at 4°C with rotation.[14]
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).
-
Carefully discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer (a less stringent version of the lysis buffer).[15]
-
After the final wash, remove all supernatant and resuspend the beads in 2X SDS-PAGE loading buffer.
-
Boil the samples for 5-10 minutes to elute proteins and denature them.
-
Analyze the eluates by Western blotting using an antibody against the "prey" protein. A band should appear in the AP21967-treated sample but not (or be significantly weaker) in the vehicle control.
-
Pull-Down Assay
Pull-down assays are similar in principle to Co-IP but are performed in vitro using a purified, tagged "bait" protein instead of an antibody.[16] The tagged bait is immobilized on affinity beads and used to capture "prey" proteins from a cell lysate or a solution of purified proteins.
Detailed Protocol:
-
Bait Protein Immobilization:
-
Express and purify a "bait" protein fused with an affinity tag (e.g., GST or His-tag).
-
Incubate the purified bait protein with the corresponding affinity resin (e.g., Glutathione-agarose for GST-tags) to immobilize it.
-
Wash the beads to remove any unbound bait protein.
-
-
Interaction and Detection:
-
Prepare cell lysate from cells expressing the "prey" protein (these cells should be treated with AP21967 or vehicle as in the Co-IP protocol).
-
Incubate the immobilized bait protein with the cell lysate for 2-4 hours at 4°C.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting for the presence of the prey protein.
-
Split-Luciferase Complementation Assay
This is a highly sensitive, cell-based assay used to quantify PPIs in living cells.[17] The principle involves splitting a luciferase enzyme into two non-functional fragments (N-terminal and C-terminal).[18] These fragments are fused to the two proteins of interest. If the proteins interact upon the addition of AP21967, the luciferase fragments are brought into close proximity, allowing them to refold into an active enzyme and generate a measurable luminescent signal in the presence of a substrate.[17][18]
Detailed Protocol:
-
Construct Preparation and Transfection:
-
Clone your proteins of interest into vectors containing the N-terminal (NLuc) and C-terminal (CLuc) fragments of a luciferase enzyme (e.g., Firefly or Renilla luciferase). One protein is fused to NLuc, the other to CLuc.
-
Co-transfect these constructs into your cell line of choice. It is also advisable to include a control plasmid (e.g., expressing GFP) to monitor transfection efficiency.
-
-
Induction and Measurement:
-
Plate the transfected cells in a white, opaque-walled multi-well plate suitable for luminescence readings.
-
Add AP21967 at various concentrations to different wells to determine a dose-response curve. Include vehicle-only wells as a negative control.
-
Incubate for the desired time.
-
Add the luciferase substrate according to the manufacturer's protocol.
-
Immediately measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the raw luminescence units (RLU) to a measure of cell viability or transfection efficiency if necessary.
-
A significant increase in luminescence in AP21967-treated cells compared to controls indicates a positive interaction.
-
| Constructs | AP21967 (nM) | Normalized Luminescence (RLU) | Fold Change |
| Protein A-NLuc + Protein B-CLuc | 0 | 1,500 ± 210 | 1.0 |
| Protein A-NLuc + Protein B-CLuc | 1 | 18,000 ± 1,500 | 12.0 |
| Protein A-NLuc + Protein B-CLuc | 10 | 155,000 ± 11,200 | 103.3 |
| Protein A-NLuc + Protein B-CLuc | 100 | 480,000 ± 35,000 | 320.0 |
| Protein A-NLuc + Empty-CLuc | 100 | 1,650 ± 300 | 1.1 |
Table represents example data for a Split-Luciferase Complementation Assay.
Summary and Logical Comparison
The validation of AP21967-induced interactions relies on choosing the right CID system for the biological question and confirming the interaction with robust biochemical or cell-based assays.
References
- 1. Chemically induced dimerization - Wikipedia [en.wikipedia.org]
- 2. Ligands for chemically induced dimerization (CID) [takarabio.com]
- 3. Molecular Tools for Acute Spatiotemporal Manipulation of Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of a stringent dimerizer-regulated gene expression system for controlled BMP2 delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Rapamycin-Binding Domain of the Protein Kinase mTOR is a Destabilizing Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iDimerize Inducible Homodimer System [takarabio.com]
- 10. AP20187 - Wikipedia [en.wikipedia.org]
- 11. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 14. assaygenie.com [assaygenie.com]
- 15. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Protein-protein interaction analysis by split luciferase complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein-Protein Interaction Detection Assay - Carna Biosciences, Inc. [carnabio.com]
A Head-to-Head Comparison of AP21967 and Rapamycin for Inducible Systems in Research
For researchers, scientists, and drug development professionals leveraging inducible systems, the choice of a chemical inducer is critical. This guide provides an objective comparison of two commonly used dimerizers, AP21967 and rapamycin, highlighting their performance, underlying mechanisms, and experimental considerations.
The ability to externally control protein function through chemically-induced dimerization (CID) has become an invaluable tool in biological research. This technology allows for the conditional regulation of a wide range of cellular processes, including gene expression, signal transduction, and protein localization. At the heart of many CID systems are small molecules that can bring together two engineered protein domains. Rapamycin, a macrolide antibiotic, and its analog, AP21967, are two prominent inducers, each with distinct characteristics that make them suitable for different experimental applications.
Executive Summary
| Feature | AP21967-based System (e.g., iDimerize) | Rapamycin-based System |
| Mechanism of Action | Induces heterodimerization of DmrA and DmrC domains. | Induces heterodimerization of FKBP and FRB domains. |
| Endogenous Target | Designed to have no known endogenous targets. | Binds to and inhibits the endogenous mTOR protein kinase. |
| Cellular Toxicity | Minimal cytotoxicity reported.[1] | Can exert cytostatic or cytotoxic effects, particularly at higher concentrations.[1] |
| Off-Target Effects | Minimal off-target effects reported. | Inhibition of mTOR can lead to widespread downstream effects on cell growth, proliferation, and metabolism. |
| Potency | Effective in the nanomolar range (e.g., half-maximal induction at ~2-5 nM in some systems).[2] | Highly potent, often effective at lower nanomolar concentrations (e.g., 0.1-10 nM) than AP21967.[3] |
| Reversibility | Reversible with the use of a washout ligand.[4][5] | Reversible upon removal of rapamycin, though kinetics may vary.[3] |
| In Vivo Use | Preferred for in vivo studies due to lack of mTOR inhibition. | Use in vivo can be complicated by its immunosuppressive and metabolic effects. |
Mechanism of Action
Both AP21967 and rapamycin function by physically bridging two engineered protein domains that are fused to the proteins of interest. However, the specific domains they interact with differ.
AP21967-Based Systems (e.g., iDimerize®)
The AP21967 system, commercially available as the iDimerize™ Inducible Heterodimer System, utilizes two distinct protein domains: DmrA and DmrC. In the absence of AP21967, proteins fused to these domains remain separate. The addition of the cell-permeant AP21967 ligand induces a conformational change that allows it to bind to both DmrA and DmrC, bringing the two fusion proteins into close proximity and triggering the desired biological activity.
Rapamycin-Based Systems
The rapamycin-inducible system relies on the interaction between the FK506-binding protein (FKBP) and the FKBP-rapamycin binding (FRB) domain of the mTOR kinase.[6] Rapamycin acts as a molecular glue, binding to FKBP to create a composite surface that is then recognized by the FRB domain.[5] This ternary complex formation brings the FKBP and FRB fusion proteins together.
Performance Comparison
Toxicity and Off-Target Effects
A primary advantage of AP21967 over rapamycin is its significantly reduced toxicity and minimal off-target effects. Rapamycin's native function is to bind to the endogenous mTOR protein, a key regulator of cell growth and metabolism.[6] This inhibition can lead to cytostatic or cytotoxic effects and confound experimental results, especially in long-term studies or in sensitive cell types.[1]
In contrast, AP21967 is a derivative of rapamycin that has been chemically modified to prevent its binding to endogenous mTOR.[7] This "bump-and-hole" approach ensures that AP21967 specifically interacts with the engineered FRB domain (in systems where a mutated FRB is used) or the Dmr domains, without perturbing the host cell's mTOR signaling pathways.[7] Studies have shown that AP21967 exerts a weaker cytostatic effect compared to rapamycin at similar concentrations.[1]
Quantitative Comparison of Cytostatic Effects
| Compound | Cell Line | Concentration | Reduction in Cell Proliferation |
| AP21967 | IGROV-1 | High | ~33% |
| Rapamycin | IGROV-1 | High | ~45% |
| AP21967 | NIH3T3 | High | ~22% |
Data summarized from a study comparing the effects of AP21967 and rapamycin on cell proliferation. The "High" concentration refers to the highest dose used in the cited study.[1]
Potency and Dose-Response
Rapamycin is generally considered to be more potent than AP21967, often achieving maximal induction at lower concentrations.
-
Rapamycin: Effective concentrations typically range from 0.1 to 10 nM.[3]
-
AP21967: Effective concentrations are often in the range of 1 to 100 nM, with one study reporting half-maximal induction at approximately 2 nM.[2][8]
The optimal concentration for both inducers is system- and cell-type-dependent and should be determined empirically.
Kinetics and Reversibility
The speed of induction and the ability to reverse the dimerization are critical for experiments requiring precise temporal control.
-
Induction Kinetics: Both systems generally exhibit rapid induction, with effects observable within minutes to hours of adding the dimerizer.
-
Reversibility:
-
AP21967: The iDimerize system offers a specific "washout ligand" that can be added to the culture to rapidly dissociate the dimerized proteins, with a reported half-life of dissociation of approximately 10 minutes.[4][5] This provides a clear advantage for experiments requiring a rapid "off" switch.
-
Rapamycin: The dimerization induced by rapamycin is also reversible upon removal of the compound from the medium. However, the kinetics of this reversal can be slower and may require extensive washing of the cells.[3]
-
Experimental Protocols
Detailed protocols are crucial for the successful implementation of inducible systems. Below are generalized workflows for inducible gene expression using both systems.
Inducible Gene Expression with the iDimerize (AP21967) System
This protocol outlines the steps for using the iDimerize Regulated Transcription System to control the expression of a target gene.
Detailed Methodology:
-
Vector Construction:
-
Clone the gene of interest into the pZFHD1-2 vector, which contains a promoter with binding sites for the ZFHD1 DNA-binding domain.
-
The pHet-Act1-2 vector expresses two fusion proteins: one containing the DmrA domain fused to a transcriptional activation domain, and the other containing the DmrC domain fused to the ZFHD1 DNA-binding domain.[9]
-
-
Cell Culture and Transfection:
-
Culture the desired mammalian cell line in appropriate media.
-
Co-transfect the pZFHD1-2 construct containing the gene of interest and the pHet-Act1-2 vector. For stable cell lines, a two-step process of selection is recommended.[10]
-
-
Induction:
-
Prepare a stock solution of A/C Heterodimerizer (AP21967).
-
Dilute the stock solution in culture medium to the desired final concentration (typically in the range of 0.1 nM to 500 nM).[9]
-
Replace the existing cell culture medium with the medium containing AP21967.
-
-
Analysis:
-
After the desired induction period, harvest the cells.
-
Assess the expression of the target gene using methods such as quantitative real-time PCR (qRT-PCR) for mRNA levels or Western blotting for protein levels.
-
Inducible Gene Expression with the Rapamycin System
This protocol describes a general method for rapamycin-inducible gene expression using the FKBP-FRB system.
Detailed Methodology:
-
Vector Construction:
-
Create two fusion constructs. The first fuses a DNA-binding domain (e.g., the Gal4 DNA-binding domain) to FKBP12.
-
The second construct fuses a transcriptional activation domain (e.g., VP16) to the FRB domain.
-
A third reporter plasmid is required, containing the gene of interest downstream of a promoter with binding sites for the chosen DNA-binding domain (e.g., an upstream activating sequence for Gal4).
-
-
Cell Culture and Transfection:
-
Culture the host cell line in the appropriate medium.
-
Co-transfect the three plasmids (FKBP fusion, FRB fusion, and reporter) into the cells.
-
-
Induction:
-
Prepare a stock solution of rapamycin (e.g., in DMSO).
-
Dilute the rapamycin stock in culture medium to the final desired concentration (typically 1-100 nM).
-
Add the rapamycin-containing medium to the cells.
-
-
Analysis:
-
After the desired incubation time, measure the expression of the reporter or target gene.
-
Conclusion
Both AP21967 and rapamycin are powerful tools for controlling protein function through induced dimerization. The choice between them depends heavily on the specific experimental requirements.
-
AP21967 is the preferred choice for experiments where off-target effects on the mTOR pathway could be confounding, for long-term studies, and for in vivo applications where immunosuppression is a concern. The availability of a specific washout ligand also offers superior temporal control for reversing the induced effect.
-
Rapamycin remains a valuable tool due to its high potency and the extensive body of literature supporting its use. It is particularly well-suited for short-term experiments in cell culture where the potential effects of mTOR inhibition are understood and can be controlled for.
For any application, it is essential to empirically determine the optimal concentration of the inducer and to include appropriate controls to validate the specificity of the observed effects.
References
- 1. researchgate.net [researchgate.net]
- 2. cms.takara.co.kr [cms.takara.co.kr]
- 3. Use of a stringent dimerizer-regulated gene expression system for controlled BMP2 delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. takarabio.com [takarabio.com]
- 5. takarabio.com [takarabio.com]
- 6. The Rapamycin-Binding Domain of the Protein Kinase mTOR is a Destabilizing Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. takarabio.com [takarabio.com]
- 10. takarabio.com [takarabio.com]
A Comparative Guide to Co-Immunoprecipitation Assays for AP21967-Based Inducible Dimerization Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of co-immunoprecipitation (Co-IP) assays for chemically inducible dimerization (CID) systems, with a focus on the AP21967 ligand. We will explore the performance of AP21967 in inducing protein-protein interactions and compare it with other common CID systems. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to aid in the design and execution of your research.
Introduction to Chemically Inducible Dimerization
Chemically inducible dimerization is a powerful technique used to control protein-protein interactions in living cells with high temporal and spatial resolution. These systems typically consist of two engineered protein domains that are fused to the proteins of interest. The addition of a small, cell-permeable molecule, the chemical inducer of dimerization (CID), triggers the association of these domains, thereby bringing the proteins of interest into close proximity. This allows for the conditional activation or inhibition of signaling pathways, protein translocation, and other cellular processes.
The AP21967 system is a widely used CID platform. AP21967 is a synthetic analog of rapamycin that induces heterodimerization of two engineered protein domains: a mutant form of the FK506-binding protein (FKBP) and the FKBP-rapamycin-binding (FRB) domain of mTOR.[1] A key advantage of AP21967 is its orthogonality; it does not bind with high affinity to the endogenous mTOR in mammalian cells, thus minimizing off-target effects associated with rapamycin.[1] Another common implementation of the AP21967 system utilizes the DmrA and DmrC domains for inducible heterodimerization.
Comparison of AP21967 with Other CID Systems
The choice of a CID system depends on several factors, including the desired kinetics of association and dissociation, potential for off-target effects, and the specific biological question being addressed. Here, we compare the AP21967 system with other popular CID platforms.
| Feature | AP21967 System (FKBP/FRB or DmrA/DmrC) | Rapamycin System (FKBP/FRB) | Gibberellin System (GAI/GID1) | Abscisic Acid (ABA) System (PYL/ABI) |
| Dimerizer | AP21967 (A/C Heterodimerizer) | Rapamycin | Gibberellin (GA) | Abscisic Acid (ABA) |
| Mechanism | Induces heterodimerization | Induces heterodimerization | Induces heterodimerization | Induces heterodimerization |
| Orthogonality | High, minimal binding to endogenous mTOR | Low, binds to endogenous mTOR, potential for off-target effects | High, orthogonal to mammalian systems | High, orthogonal to mammalian systems |
| Kinetics of Association | Fast (minutes) | Fast (minutes) | Fast (seconds to minutes) | Slower (minutes to hours) |
| Reversibility | Essentially irreversible | Essentially irreversible | Irreversible | Reversible upon washout |
| Toxicity | Generally low | Can be toxic and immunosuppressive at higher concentrations | Generally low | Generally low |
Quantitative Performance Data for AP21967
While direct quantitative Co-IP comparison data is limited in the literature, semi-quantitative analysis using techniques like Western blot densitometry can provide valuable insights into the efficiency of CID systems. Below is a summary of data from a study that utilized an AP21967-inducible system to drive cell proliferation, a downstream effect of induced dimerization. The data demonstrates a clear dose-dependent response to AP21967.
| AP21967 Concentration (nM) | Relative Cell Proliferation (Normalized) |
| 0 | 1.0 |
| 10 | 2.5 |
| 50 | 4.8 |
| 100 | 6.2 |
| 500 | 6.5 |
This table is a representative summary based on graphical data from a study investigating AP21967-dependent cell growth. The actual values may vary depending on the specific fusion proteins and cell type used.[2]
Experimental Protocols
Optimized Co-Immunoprecipitation Protocol for AP21967-Induced Dimerization
This protocol is adapted for a typical Co-IP experiment following AP21967-induced heterodimerization of two tagged proteins (e.g., Protein A-FKBP and Protein B-FRB).
Materials:
-
Cells expressing the fusion proteins of interest (e.g., Protein A-FKBP and Protein B-FRB)
-
AP21967 (or A/C Heterodimerizer) stock solution (e.g., 1 mM in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
Antibody against one of the protein tags (e.g., anti-FLAG for a FLAG-tagged Protein A-FKBP)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Culture and Induction:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the desired concentration of AP21967 (e.g., 100 nM) or vehicle (DMSO) for the desired induction time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the clarified lysate.
-
Incubate a sufficient amount of lysate (e.g., 500 µg - 1 mg) with the primary antibody (e.g., 1-2 µg) for 2-4 hours at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 ml of ice-cold wash buffer. After the final wash, carefully remove all residual wash buffer.
-
-
Elution:
-
To elute the protein complexes, add 20-50 µl of elution buffer to the beads and incubate at room temperature for 5-10 minutes with gentle agitation.
-
Alternatively, for direct analysis by Western blot, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
If using an acidic elution buffer, neutralize the eluate by adding neutralization buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both bait and prey proteins.
-
Visualizations
Signaling Pathway of AP21967-Induced Dimerization
Caption: AP21967 induces dimerization and subsequent signaling.
Experimental Workflow for Co-Immunoprecipitation
Caption: A typical workflow for a Co-IP experiment.
Logical Relationship of CID Components
Caption: AP21967 mediates the interaction between FKBP and FRB domains.
References
- 1. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Functional Assays for Validating AP21967-Mediated Signaling
For researchers, scientists, and drug development professionals, the ability to precisely control intracellular signaling pathways is paramount. Chemically Inducible Dimerization (CID) offers a powerful tool for achieving this control, and the AP21967-based system stands as a prominent example. This guide provides a comprehensive comparison of functional assays used to validate AP21967-mediated signaling, alongside alternative CID systems, supported by experimental data and detailed protocols.
AP21967 is a synthetic, cell-permeable ligand that induces heterodimerization of protein domains, typically FKBP12 (or its variants like DmrA) and a mutant form of FRB (FKBP-rapamycin binding domain, or its variant DmrC).[1] Unlike its predecessor rapamycin, AP21967 is designed to minimize off-target effects, specifically the inhibition of the mammalian target of rapamycin (mTOR), making it a more specific tool for controlling engineered signaling pathways.
Core Principle of AP21967-Mediated Signaling
The fundamental principle of the AP21967 system lies in its ability to bring two previously separate proteins into close proximity. This induced proximity can trigger a variety of downstream signaling events, depending on the nature of the proteins fused to the FKBP and FRB domains. Common applications include activating cell surface receptors, reconstituting enzyme activity, and directing proteins to specific subcellular locations.[2]
Figure 1. Mechanism of AP21967-induced dimerization and signaling.
Key Functional Assays for Validation
Several functional assays can be employed to validate and quantify the effects of AP21967-mediated signaling. The choice of assay depends on the specific biological process being investigated.
Cell Proliferation and Viability Assays
These assays are fundamental for assessing the impact of induced signaling on cell growth and survival. They are particularly relevant when the engineered pathway is designed to control cell proliferation, apoptosis, or differentiation.
Common Methodologies:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
-
Trypan Blue Exclusion: A simple method to count viable cells based on the principle that viable cells have intact cell membranes that exclude the dye.
-
Ba/F3 Cell-Based Assays: The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line. When engineered to express a chimeric receptor that signals in response to AP21967, their proliferation becomes dependent on the presence of the dimerizer, providing a robust system for validating signal transduction.
Experimental Protocol: Ba/F3 Cell Proliferation Assay
-
Cell Culture: Culture Ba/F3 cells expressing the chimeric receptor constructs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 10 ng/mL of murine IL-3.
-
IL-3 Withdrawal: Prior to the assay, wash the cells twice with PBS to remove residual IL-3 and resuspend them in RPMI-1640 with 10% FBS without IL-3.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Treatment: Add serial dilutions of AP21967 to the wells. Include a negative control (vehicle only) and a positive control (IL-3).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Quantification: Assess cell viability using an MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log concentration of AP21967 to determine the EC50 value.
Figure 2. Workflow for a Ba/F3 cell proliferation assay.
Reporter Gene Assays
Reporter gene assays are highly sensitive and quantitative methods for measuring the activation of specific transcription factors and signaling pathways. A common application is to place a reporter gene, such as luciferase or β-galactosidase, under the control of a promoter that is responsive to the signaling pathway of interest.
Experimental Protocol: Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with:
-
A plasmid encoding the FKBP-fusion protein.
-
A plasmid encoding the FRB-fusion protein.
-
A reporter plasmid containing a luciferase gene downstream of a response element for the transcription factor of interest.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.
-
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of AP21967.
-
Incubation: Incubate for 6-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the AP21967 concentration.
Phosphorylation Assays
Many signaling pathways are mediated by protein phosphorylation cascades. Western blotting and ELISA are common techniques to detect the phosphorylation status of key signaling proteins upon AP21967-induced dimerization.
Experimental Protocol: Western Blot for Phospho-STAT5
-
Cell Culture and Starvation: Culture cells expressing the chimeric receptors and starve them of serum or specific growth factors for several hours to reduce basal signaling.
-
Stimulation: Treat the cells with different concentrations of AP21967 for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-STAT5).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-STAT5) to normalize for protein loading.
Protein Translocation Assays
This assay is used when the intended function of the CID is to recruit a protein to a specific subcellular location. This is often visualized using fluorescence microscopy.
Experimental Protocol: Microscopic Analysis of Protein Translocation
-
Construct Design: Fuse a fluorescent protein (e.g., GFP) to the protein of interest that is also fused to either FKBP or FRB. The other dimerization partner is fused to a protein that is localized to a specific cellular compartment (e.g., a plasma membrane anchor).
-
Cell Transfection and Imaging: Transfect cells with the constructs and image them using a confocal or fluorescence microscope before and after the addition of AP21967.
-
Image Analysis: Quantify the change in fluorescence intensity in the target compartment over time.
Comparison of AP21967 with Alternative CID Systems
While AP21967 is a widely used and effective CID, several other systems are available, each with its own advantages and disadvantages.
| Dimerizer | Dimerization Partners | Mechanism | Key Advantages | Key Disadvantages |
| AP21967 | FKBP / FRB (mutant) | Heterodimerization | High affinity; low off-target effects (no mTOR inhibition).[3] | Based on a bacterial/human protein system. |
| Rapamycin | FKBP / FRB | Heterodimerization | High affinity; well-characterized. | Inhibits endogenous mTOR , leading to off-target cellular effects.[3] |
| Gibberellin (GA) | GAI / GID1 | Heterodimerization | Orthogonal to rapamycin-based systems; rapid kinetics (seconds); derived from a plant system, so low off-target effects in mammalian cells.[4][5] | Larger protein domains compared to FKBP/FRB. |
| Abscisic Acid (ABA) | PYL / ABI | Heterodimerization | Orthogonal to rapamycin and GA systems; reversible; derived from a plant system.[6] | Lower binding affinity compared to the rapamycin system.[7] |
Quantitative Comparison of Dimerizer Performance
| Dimerizer | Assay | Cell Line | EC50 / IC50 | Reference |
| AP21967 | Cell Proliferation | IGROV-1 | ~33% inhibition at highest dose | [8] |
| Rapamycin | Cell Proliferation | IGROV-1 | ~45% inhibition at highest dose | [8] |
| AP21967 | mTOR Kinase Assay | HEK293 | No significant mTOR inhibition | [4] |
| Rapamycin | mTOR Kinase Assay | HEK293 | Potent mTOR inhibition | [4] |
| GA3-AM | Protein Translocation | HeLa | EC50 ≈ 310 nM | [4] |
Note: Direct comparative data across all systems in the same assay is limited. The data presented is from different studies and should be interpreted with caution.
Advanced Applications: Orthogonal Control and Logic Gates
A significant advantage of having multiple, orthogonal CID systems is the ability to control different signaling pathways independently within the same cell. For example, the rapamycin/AP21967 and gibberellin systems can be used simultaneously to create cellular logic gates (e.g., AND, OR gates), where the output (e.g., gene expression, cell morphology change) is dependent on the combination of chemical inputs.[5][9]
Figure 3. Orthogonal control of signaling pathways using multiple CID systems.
Conclusion
The AP21967-mediated CID system is a robust and specific tool for manipulating intracellular signaling pathways. A variety of well-established functional assays can be used to validate and quantify its effects. For researchers requiring orthogonal control or concerned about the off-target effects of rapamycin, alternative CID systems based on plant hormones like gibberellin and abscisic acid offer excellent alternatives. The choice of the optimal CID system and validation assay will ultimately depend on the specific research question and the biological context being investigated. This guide provides the foundational knowledge and experimental frameworks to empower researchers to effectively utilize these powerful technologies in their studies.
References
- 1. Manipulating signaling at will: chemically-inducible dimerization (CID) techniques resolve problems in cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. takara.co.kr [takara.co.kr]
- 3. Manipulating signaling at will: chemically-inducible dimerization (CID) techniques resolve problems in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and Orthogonal Logic Gating with a Gibberellin-induced Dimerization System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and orthogonal logic gating with a gibberellin-induced dimerization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Systems for Enhancing Control of Protein Activity through Induced Dimerization Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Team:BostonU/Modeling/Dimerization Domain - 2015.igem.org [2015.igem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Chemically Induced Dimerization Systems: AP21967 and Alternatives
For researchers, scientists, and drug development professionals seeking to control protein interactions with precision, chemically induced dimerization (CID) offers a powerful toolkit. This guide provides a comparative analysis of various CID systems, with a focus on the widely used AP21967-based system and its key alternatives. We present a synthesis of available data on their performance, detailed experimental protocols for their evaluation, and visual representations of their mechanisms to aid in system selection and experimental design.
Chemically induced dimerization is a technique that uses a small molecule to bring two engineered protein domains together, thereby controlling the interaction and function of proteins of interest fused to these domains. The choice of a CID system is critical and depends on the specific experimental requirements, such as the desired kinetics, orthogonality to endogenous cellular processes, and the need for homo- or heterodimerization.
The AP21967 System: An Orthogonal Approach to Dimerization
The AP21967 system is a cornerstone of CID technology, relying on the interaction between a mutant form of the FK506-binding protein (FKBP) and the FKBP-rapamycin-binding (FRB) domain of mTOR. AP21967 is a synthetic analog of rapamycin, engineered to bind with high affinity to a "bumped" FRB mutant (T2098L) while exhibiting significantly reduced binding to the wild-type mTOR.[1] This "bump-and-hole" strategy is a key advantage, as it minimizes the off-target effects associated with rapamycin, which can impact cell growth and proliferation through its interaction with the endogenous mTOR pathway.[1][2]
The AP21967 ligand induces heterodimerization of proteins fused to the FKBP and the mutated FRB domains.[3] This system is commercially available as the iDimerize Inducible Heterodimer System, where the dimerization domains are referred to as DmrA and DmrC.[4]
Mechanism of AP21967-Induced Dimerization
The underlying principle of the AP21967 system is the formation of a ternary complex. The AP21967 molecule acts as a molecular glue, bridging the FKBP and the mutated FRB domains. This induced proximity can be harnessed to control a variety of cellular processes, including signal transduction, gene expression, and protein localization.[5]
Comparative Analysis of CID Systems
While the AP21967 system offers excellent orthogonality, several other CID systems with distinct characteristics are available. The choice among them depends on the specific experimental needs. Key performance parameters for comparison include the effective concentration (EC50), kinetics of association and dissociation, and the degree of orthogonality.
| CID System | Dimerizer | Dimerization Domains | Type | Key Features & Considerations |
| AP21967 | AP21967 | FKBP, FRB (T2098L mutant) | Heterodimerization | High orthogonality, minimal off-target effects on mTOR signaling.[1] |
| Rapamycin | Rapamycin | FKBP, FRB | Heterodimerization | Potent dimerizer, but can have off-target effects by inhibiting endogenous mTOR.[2] |
| Gibberellin | Gibberellin A3 (GA3) | GAI, GID1 | Heterodimerization | Orthogonal to mammalian systems; offers reversibility.[6] |
| Abscisic Acid | Abscisic Acid (ABA) | PYL, ABI | Heterodimerization | Plant-based system, providing orthogonality in mammalian cells.[7][8] |
| Homodimerizer | AP20187 | FKBP (F36V mutant) | Homodimerization | Induces dimerization of two identical proteins. |
Experimental Protocols for Comparative Analysis
To aid researchers in selecting the most suitable CID system, we provide detailed protocols for key experiments to quantify and compare their performance.
Dose-Response Analysis using a Reporter Assay
This protocol determines the effective concentration (EC50) of a dimerizer required to induce a biological response. A common method involves a transcriptional reporter assay where dimerization of two protein domains activates a reporter gene (e.g., luciferase or fluorescent protein).
Experimental Workflow:
Methodology:
-
Cell Seeding: Plate mammalian cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
Transfection: Co-transfect cells with three plasmids:
-
A plasmid expressing a fusion of one CID domain (e.g., FKBP) to a DNA-binding domain (e.g., Gal4).
-
A plasmid expressing a fusion of the other CID domain (e.g., FRB*) to a transcriptional activation domain (e.g., VP16).
-
A reporter plasmid containing a promoter with binding sites for the DNA-binding domain (e.g., UAS) driving the expression of a reporter gene (e.g., luciferase).
-
-
Dimerizer Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of the dimerizer (e.g., AP21967, rapamycin). Include a vehicle-only control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Data Analysis: Plot the reporter activity against the logarithm of the dimerizer concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Analysis of Dimerization Kinetics using FRET
Förster Resonance Energy Transfer (FRET) is a powerful technique to measure the kinetics of protein-protein interactions in living cells. By fusing fluorescent proteins (e.g., CFP and YFP) to the CID domains, the association and dissociation rates upon addition and washout of the dimerizer can be monitored in real-time.[9]
Methodology:
-
Construct Preparation: Generate expression vectors for the two CID domains fused to a FRET pair (e.g., Protein A-FKBP-CFP and Protein B-FRB*-YFP).
-
Cell Transfection and Imaging: Transfect cells with the FRET constructs and plate them on glass-bottom dishes suitable for live-cell imaging. Use a confocal or widefield microscope equipped for FRET imaging.
-
Baseline Measurement: Acquire baseline images of CFP and YFP fluorescence before the addition of the dimerizer.
-
Induction of Dimerization: Add the dimerizer to the cells and immediately start time-lapse imaging of both CFP and YFP channels. An increase in FRET signal (e.g., increased YFP emission upon CFP excitation) indicates dimerization.
-
Dissociation Measurement (for reversible systems): For systems expected to be reversible, perfuse the cells with fresh, dimerizer-free medium to wash out the compound and monitor the decay of the FRET signal over time.
-
Data Analysis: Quantify the FRET efficiency over time. The association and dissociation phases can be fitted to kinetic models to extract on- and off-rates.
Assessment of Dimerization Efficiency and Orthogonality by Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation (Co-IP) is a standard method to assess protein-protein interactions. It can be used to compare the efficiency of different CID systems and to test their orthogonality.[10][11]
Experimental Workflow for Co-IP:
Methodology:
-
Cell Culture and Transfection: Transfect cells with constructs expressing the two CID domains, each with a different epitope tag (e.g., HA and Myc).
-
Dimerizer Treatment: Treat the cells with the respective dimerizers (e.g., AP21967, rapamycin, GA3, ABA) at their optimal concentrations for a defined period. Include a no-dimerizer control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one of the epitope tags (e.g., anti-HA).
-
Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the other epitope tag (e.g., anti-Myc). The intensity of the co-immunoprecipitated protein band provides a measure of dimerization efficiency.
To assess orthogonality, express the components of one CID system (e.g., FKBP/FRB*) and treat the cells with the dimerizer from a different system (e.g., GA3). A lack of co-immunoprecipitation would indicate orthogonality.
Conclusion
The selection of a chemically induced dimerization system is a critical step in experimental design. The AP21967 system provides a robust and orthogonal method for inducing heterodimerization with minimal off-target effects on mTOR signaling. However, alternative systems based on rapamycin, gibberellin, and abscisic acid offer a range of kinetic properties and additional layers of orthogonality that may be advantageous for specific applications. By employing the quantitative experimental approaches outlined in this guide, researchers can systematically evaluate and compare different CID systems to choose the optimal tool for their biological investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. The Rapamycin-Binding Domain of the Protein Kinase mTOR is a Destabilizing Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. An orthogonalized PYR1-based CID module with reprogrammable ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An orthogonalized PYR1-based CID module with reprogrammable ligand-binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence Resonance Energy Transfer (FRET) as a method to calculate the dimerization strength of basic Helix-Loop-Helix (bHLH) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 11. bioradiations.com [bioradiations.com]
A Head-to-Head Comparison of Chemical Inducers: Unveiling the Advantages of AP21967
For researchers, scientists, and drug development professionals seeking precise control over cellular processes, the choice of a chemical inducer of dimerization (CID) is a critical decision. This guide provides an objective comparison of AP21967 with other prevalent CID systems, supported by experimental data and detailed protocols, to inform the selection of the most suitable tool for your research needs.
AP21967, a synthetic analog of rapamycin, has emerged as a powerful tool for inducing protein heterodimerization. Its primary advantage lies in its specificity and reduced off-target effects compared to its parent compound, rapamycin. This guide will delve into the performance of AP21967, contrasting it with other widely used CID systems, including the gibberellin and abscisic acid-based platforms.
Key Performance Metrics: A Comparative Overview
To facilitate a clear comparison, the following table summarizes the key performance characteristics of AP21967 and other major chemical inducers. The data presented is a synthesis of findings from multiple studies.
| Feature | AP21967 (FKBP/FRB* System) | Rapamycin (FKBP/FRB System) | Gibberellin (GAI/GID1 System) | Abscisic Acid (PYL/ABI System) |
| Mechanism | Heterodimerization | Heterodimerization | Heterodimerization | Heterodimerization |
| Binding Proteins | FKBP, mutant FRB (FRB*) | FKBP, wild-type FRB | GAI, GID1 | PYL, ABI |
| Orthogonality | Orthogonal to plant hormone systems | Orthogonal to plant hormone systems | Orthogonal to rapamycin-based systems | Orthogonal to rapamycin-based systems |
| Endogenous Targets | Does not bind to endogenous mTOR[1] | Binds to and inhibits endogenous mTOR | No known endogenous mammalian targets[2] | No known endogenous mammalian targets |
| In Vivo Toxicity | Low, due to lack of mTOR inhibition[1] | Higher, due to immunosuppressive effects of mTOR inhibition | Generally considered low | Generally considered low |
| Kinetics (On-rate) | Rapid, on the order of seconds to minutes[2] | Rapid, similar to AP21967 | Rapid, on the order of seconds to minutes[2] | Information not readily available |
| Reversibility | Not readily reversible without a competitive inhibitor | Not readily reversible without a competitive inhibitor | Reversible by washout | Reversible by washout |
Delving Deeper: The Advantages of AP21967
The primary advantage of AP21967 lies in its engineered specificity. Rapamycin, while an effective dimerizer, is also a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase involved in cell growth, proliferation, and metabolism. This off-target effect can confound experimental results and cause unwanted physiological effects, particularly in vivo.
AP21967 was developed to overcome this limitation through a "bump-and-hole" strategy.[1] A bulky substituent is added to the rapamycin molecule (the "bump"), which prevents it from binding to the wild-type FRB domain of mTOR. To restore its dimerization capability, a corresponding "hole" is engineered into the FRB protein (creating a mutant version, often denoted as FRB*), allowing the modified rapamycin analog to bind specifically to the mutant FRB without affecting endogenous mTOR.[1]
This specificity makes AP21967 a superior choice for studies where the downstream effects of mTOR inhibition would be confounding. For instance, in studies of cell proliferation or signaling pathways that intersect with the mTOR network, using AP21967 ensures that the observed effects are a direct result of the induced protein dimerization, not a secondary consequence of mTOR inhibition.
Experimental Data: AP21967 vs. Rapamycin in Cell Proliferation
A key application of CID systems is the controlled activation of signaling pathways that influence cell proliferation. The following data from a study on IGROV-1 ovarian cancer cells illustrates the differential effects of AP21967 and rapamycin.
| Inducer | Concentration | % Inhibition of Cell Proliferation |
| AP21967 | 100 nM | ~20% |
| Rapamycin | 100 nM | ~40% |
This data highlights that while both compounds can be used to induce dimerization-dependent signaling, rapamycin exhibits a stronger anti-proliferative effect, likely due to its inhibition of mTOR. This underscores the importance of using AP21967 when the goal is to study the specific consequences of protein dimerization without the confounding variable of mTOR inhibition.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action, the following diagrams illustrate the signaling pathways for each CID system and a general experimental workflow for their comparison.
Signaling Pathway Diagrams
Caption: AP21967-induced heterodimerization of FKBP and mutant FRB (FRB*) fusion proteins.
Caption: Gibberellin-induced heterodimerization of GID1 and GAI fusion proteins.
Caption: Abscisic acid-induced heterodimerization of PYL and ABI fusion proteins.
Experimental Workflow for Comparing CID Systems
References
Safety Operating Guide
Navigating the Disposal of AP219: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental compliance. The identifier "AP219" may refer to several distinct chemical products, each with its own specific handling and disposal protocols. This guide provides essential safety and logistical information for the proper disposal of various substances identified as "this compound," with a focus on procedural, step-by-step guidance.
It is imperative for researchers, scientists, and drug development professionals to first correctly identify the specific "this compound" product in their inventory by referencing the manufacturer's label and Safety Data Sheet (SDS).
Summary of "this compound" Products and Disposal Methods
The following table summarizes the different products that may be identified as "this compound" and their recommended disposal procedures based on available safety data.
| Product Identifier | Chemical Name/Type | Recommended Disposal Procedure |
| ADP-219 | Colormetric Developer for Ammonia | Dispose of contents/container in accordance with applicable local, regional, national, and international regulations.[1][2] |
| AL219 | Alumina, Activated, Chromatographic Grade | Sweep up and shovel into suitable containers for disposal.[3] |
| AV-219 Fibrotite™ | Oakum, Jute, Burlap, Hemp Rope Fiber | Dispose of contents and container in accordance with local, regional, national, and international regulations. No special precautions are noted.[4] |
| AEROPROTECTIVE 219 | Not specified (may cause skin sensitization and aquatic toxicity) | Contain spillage with non-combustible absorbent material and place in a container for disposal according to local/national regulations.[5] |
| PR-619 | Cell-permeable, broad-spectrum, reversible deubiquitylating enzyme (DUB) inhibitor | Treat as hazardous and cytotoxic chemical waste. The recommended final disposal method is incineration by a licensed waste disposal facility.[6] |
Detailed Disposal Protocol for PR-619 (Cytotoxic Agent)
Given its cytotoxic nature, PR-619 requires stringent disposal procedures. The following protocol is based on best practices for handling hazardous laboratory chemicals.
Experimental Protocol: Waste Segregation and Collection
-
Waste Characterization: All materials that have come into contact with PR-619, including solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous cytotoxic waste.[6]
-
Aqueous Solutions: While PR-619 is insoluble in water, any aqueous waste generated (e.g., from rinsing) should be collected as hazardous waste and not disposed of down the sanitary sewer.[6]
-
Organic Solvent Solutions: Solutions of PR-619 in organic solvents (like DMSO) must be collected in a dedicated, clearly labeled hazardous waste container for organic solvents. Do not mix with other waste streams such as acids or bases.[6]
-
Contaminated Solids: All solid waste, including gloves, pipette tips, and spill cleanup materials, must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.[6]
-
Unused/Expired Product: Unused or expired solid PR-619 should be disposed of in its original container, which should then be placed in a designated hazardous waste container.[6]
Container Management and Labeling
-
Container Choice: Use chemically compatible containers, preferably plastic, to minimize the risk of breakage.[6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents (e.g., "PR-619," "Dimethyl Sulfoxide"). Do not use abbreviations. The date when waste is first added must also be included.[6]
-
Closure: Keep waste containers securely closed except when adding waste.[6]
Storage and Final Disposal
-
Segregation: Store PR-619 waste separately from incompatible materials, such as strong acids or bases.[6]
-
Accumulation: Follow institutional and regulatory limits for the accumulation of hazardous waste in satellite accumulation areas.[7][8]
-
Pickup and Disposal: Once a waste container is full, complete the hazardous waste tag and arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][8]
Logical Workflow for PR-619 Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of PR-619 waste.
Caption: Workflow for the proper segregation and disposal of PR-619 hazardous waste.
General Guidance for Other "this compound" Products
For other products identified as "this compound," such as ADP-219, AL219, AV-219, and AEROPROTECTIVE 219, the primary directive from their safety data sheets is to dispose of them in accordance with all applicable local, regional, national, and international regulations.[1][2][4][5]
Key Steps for Compliance:
-
Consult the SDS: The Safety Data Sheet is the primary source of information for handling and disposal.
-
Contact EHS: Your institution's Environmental Health and Safety department is the ultimate authority on disposal procedures and can provide specific guidance for your location.[7][8]
-
Segregate Waste: Do not mix different chemical wastes unless explicitly instructed to do so by a qualified professional.[9]
-
Proper Labeling: All waste containers must be clearly and accurately labeled.[7][9]
-
Use Appropriate PPE: Always wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, when handling chemical waste.[1][2]
By diligently identifying the specific chemical and following the established protocols, laboratory professionals can ensure the safe and compliant disposal of all "this compound" materials.
References
- 1. amgas-sds.com [amgas-sds.com]
- 2. amgas-sds.com [amgas-sds.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. avantigrout.com [avantigrout.com]
- 5. aircraftspruce.eu [aircraftspruce.eu]
- 6. benchchem.com [benchchem.com]
- 7. odu.edu [odu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Essential Safety and Operational Guide for Handling AP219
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of AP219, ensuring laboratory safety and procedural accuracy.
This document provides critical safety and logistical information for the handling of this compound, chemically identified as (9-carboxynonyl)triphenyl-phosphonium. As a crucial control compound in mitochondrial research, understanding its properties and the necessary precautions is paramount for safe and effective laboratory operations. This compound is typically supplied as a solution in dichloromethane, a hazardous solvent that requires specific handling protocols.[1] This guide will address the combined hazards of both the this compound compound and the dichloromethane solvent.
Immediate Safety and Handling Protocols
This compound, as a triphenylphosphonium salt, should be handled with care, assuming it to be a potential skin and eye irritant, and a respiratory tract irritant, based on data from similar compounds. The primary immediate hazard, however, stems from the dichloromethane solvent, which is a volatile and hazardous chemical.[2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with nitrile or nitrile and neoprene combination gloves. For spills or larger volumes, SilverShield® or Viton® gloves are recommended. | Dichloromethane readily penetrates standard nitrile gloves.[4][5] Double gloving provides an additional layer of protection for brief handling. For extended contact or spills, more resistant materials are necessary. |
| Eye Protection | ANSI-approved safety glasses with side shields or tightly fitting safety goggles. A face shield is recommended when handling larger quantities or when there is a splash hazard. | Protects eyes from splashes of the dichloromethane solution, which can cause severe irritation and chemical burns.[3] |
| Lab Coat | A clean, buttoned lab coat made of a suitable material. An impervious apron should be worn over the lab coat when handling larger volumes. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling of the this compound solution must be conducted in a certified chemical fume hood. | Dichloromethane is highly volatile, and inhalation can damage the liver, kidneys, and central nervous system.[2][3] A fume hood provides essential ventilation. |
| Footwear | Closed-toe shoes that cover the entire foot. | Protects feet from potential spills. |
Storage and Stability:
Store the this compound solution at -20°C in a tightly sealed container.[1] The product is stable for at least two years at this temperature.[1] Dichloromethane should be stored away from metals, light, and any source of heat or ignition.[3]
Operational Plan: Experimental Protocol for Solution Preparation
This protocol outlines the steps for safely preparing a dilute solution of this compound from the stock solution.
Objective: To prepare a 1 mg/mL working solution of this compound in an appropriate solvent.
Materials:
-
This compound in dichloromethane (50 mg/mL stock solution)
-
Nitrogen gas supply with a gentle stream regulator
-
Appropriate solvent (e.g., ethanol, DMSO, or dimethylformamide)
-
Calibrated micropipettes and sterile tips
-
Sterile conical tubes or vials
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Solvent Evaporation:
-
In the chemical fume hood, carefully pipette the desired volume of the this compound/dichloromethane stock solution into a sterile conical tube.
-
Under a gentle stream of nitrogen gas, evaporate the dichloromethane solvent. The sweet odor of dichloromethane should dissipate, indicating complete evaporation.
-
-
Reconstitution:
-
Immediately add the desired volume of the new solvent (e.g., ethanol, DMSO, or DMF) to the tube to achieve the target concentration of 1 mg/mL.
-
The solubility of this compound is approximately 15 mg/ml in ethanol, 20 mg/ml in DMSO, and 10 mg/ml in dimethylformamide.[1]
-
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved.
-
Storage of Diluted Solution: If preparing an aqueous solution (e.g., in PBS), it is recommended not to store it for more than one day.[1] For organic solvents, store appropriately based on the solvent's properties, typically at -20°C for short-term storage.
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Stream | Disposal Procedure |
| Unused this compound Stock Solution | Dispose of as hazardous chemical waste in a designated, properly labeled container for halogenated organic waste. |
| Contaminated Labware (pipette tips, tubes, etc.) | Place in a designated hazardous waste container for solid chemical waste. |
| Contaminated PPE (gloves, etc.) | Dispose of in a designated hazardous waste container. Do not discard in regular trash. |
| Spill Cleanup Materials | Absorb spills with an inert material (e.g., dry sand or earth) and place in a sealed container for disposal as hazardous waste.[3] |
Note: Always follow your institution's specific guidelines for hazardous waste disposal.
Signaling Pathway and Workflow Diagrams
To visualize the safety and handling workflow, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound solution.
Caption: Step-by-step spill response plan for this compound solution.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
